Product packaging for Cyclotheonellazole A(Cat. No.:)

Cyclotheonellazole A

Cat. No.: B12429873
M. Wt: 1020.1 g/mol
InChI Key: LPCQOONMZQYYDO-RKVQIRNHSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclotheonellazole A is a useful research compound. Its molecular formula is C44H54N9NaO14S2 and its molecular weight is 1020.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H54N9NaO14S2 B12429873 Cyclotheonellazole A

Properties

Molecular Formula

C44H54N9NaO14S2

Molecular Weight

1020.1 g/mol

IUPAC Name

sodium;[(2S,6S,9S,12S,16R,19E)-6-[(2S)-butan-2-yl]-12-[[(2S)-2-[[2-[(4-hydroxybenzoyl)amino]acetyl]amino]propanoyl]amino]-2-[(4-hydroxyphenyl)methyl]-4,5,8,11,15,18-hexaoxo-9-propyl-23-thia-3,7,10,14,17,24-hexazabicyclo[19.2.1]tetracosa-1(24),19,21-trien-16-yl]methanesulfonate

InChI

InChI=1S/C44H55N9O14S2.Na/c1-5-7-30-41(62)53-36(23(3)6-2)37(58)43(64)51-31(18-25-8-13-28(54)14-9-25)44-48-27(21-68-44)12-17-34(56)49-33(22-69(65,66)67)40(61)45-19-32(42(63)50-30)52-38(59)24(4)47-35(57)20-46-39(60)26-10-15-29(55)16-11-26;/h8-17,21,23-24,30-33,36,54-55H,5-7,18-20,22H2,1-4H3,(H,45,61)(H,46,60)(H,47,57)(H,49,56)(H,50,63)(H,51,64)(H,52,59)(H,53,62)(H,65,66,67);/q;+1/p-1/b17-12+;/t23-,24-,30-,31-,32-,33-,36-;/m0./s1

InChI Key

LPCQOONMZQYYDO-RKVQIRNHSA-M

Isomeric SMILES

CCC[C@H]1C(=O)N[C@H](C(=O)C(=O)N[C@H](C2=NC(=CS2)/C=C/C(=O)N[C@H](C(=O)NC[C@@H](C(=O)N1)NC(=O)[C@H](C)NC(=O)CNC(=O)C3=CC=C(C=C3)O)CS(=O)(=O)[O-])CC4=CC=C(C=C4)O)[C@@H](C)CC.[Na+]

Canonical SMILES

CCCC1C(=O)NC(C(=O)C(=O)NC(C2=NC(=CS2)C=CC(=O)NC(C(=O)NCC(C(=O)N1)NC(=O)C(C)NC(=O)CNC(=O)C3=CC=C(C=C3)O)CS(=O)(=O)[O-])CC4=CC=C(C=C4)O)C(C)CC.[Na+]

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Characterization of Cyclotheonellazole A from Theonella swinhoei

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cyclotheonellazole A, a potent protease inhibitor isolated from the marine sponge Theonella swinhoei. The document details its discovery, experimental protocols for its isolation, its mechanism of action, and relevant quantitative data, serving as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: The Prolific Marine Sponge Theonella swinhoei

The marine sponge of the genus Theonella has long captivated the scientific community, proving to be a prolific source of structurally unique and biologically active secondary metabolites.[1] These sponges are known to produce a wide array of compounds, including polyketides, cyclic and linear peptides, alkaloids, and sterols.[2] The remarkable chemical diversity found in Theonella swinhoei is often attributed to the symbiotic microorganisms it hosts, which are considered the "real chemical factories" for many of these novel molecules.[1][3]

Among the vast number of compounds isolated, the cyclotheonellazoles represent a class of unique cyclic peptides with significant therapeutic potential. This compound (CTL-A), first discovered in Theonella aff. swinhoei, is a potent inhibitor of serine proteases, particularly elastase.[4][5] Its complex structure and powerful biological activity make it a subject of considerable interest for drug discovery, especially for conditions involving excessive elastase activity, such as acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[6][7]

Discovery and Isolation of this compound

Cyclotheonellazoles A, B, and C were first identified during an investigation of an extract from the marine sponge Theonella aff. swinhoei, collected in Madagascar, which had shown promising antiplasmodial activity.[4][5] While the antiplasmodial effects were attributed to another known metabolite, swinholide A, further investigation led to the isolation of these three novel cyclic peptides.[4][5]

The isolation process follows a standard workflow for natural product chemistry, beginning with extraction from the sponge tissue and proceeding through multiple chromatographic steps to achieve purification.

G cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_purification Chromatographic Purification Collection Collection of Theonella swinhoei Preparation Lyophilization and Grinding of Sponge Tissue Collection->Preparation Extraction Solvent Extraction (e.g., MeOH/CH2Cl2) Preparation->Extraction Partition Solvent Partitioning Extraction->Partition VLC Vacuum Liquid Chromatography (VLC) Partition->VLC HPLC High-Performance Liquid Chromatography (HPLC) VLC->HPLC Purified Purified This compound HPLC->Purified

Caption: General workflow for the isolation of this compound.

Structural Elucidation

The intricate molecular structure of this compound was determined through a combination of advanced spectroscopic and chemical methods. The structure is notable for being a cyclic peptide composed of eight acid units, six of which are non-proteinogenic amino acids.[4][6] Key structural features include an α-keto-β-amino acid (3-amino-4-methyl-2-oxohexanoic acid [Amoha]) and a unique vinylogous thiazole (4-propenoyl-2-tyrosylthiazole [PTT]).[5][6]

The primary techniques used for its structural elucidation were:

  • 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the connectivity of atoms and the peptide sequence.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To establish the molecular formula.[4]

  • Advanced Marfey's Techniques: To determine the absolute configuration (stereochemistry) of the constituent amino acids.[5]

Biological Activity and Mechanism of Action

This compound is distinguished by its potent inhibitory activity against serine proteases, with a particularly high affinity for elastase.

Quantitative Data: Protease Inhibition

The inhibitory activities of Cyclotheonellazoles A-C and other analogues have been quantified, demonstrating their potency. The IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

CompoundTarget EnzymeIC₅₀ (nM)Reference
This compound Elastase0.034[4]
This compound Chymotrypsin260[4]
Cyclotheonellazole B Elastase0.10[4]
Cyclotheonellazole C Elastase0.099[4]
Cyclotheonellazoles D-I Elastase16.0 - 61.8[8]

Note: IC₅₀ values can vary between studies. For instance, a total synthesis study reported IC₅₀ values of 0.114 µM (114 nM) against porcine pancreatic elastase and 0.321 µM (321 nM) against human neutrophil elastase for their synthesized this compound.[6]

Mechanism of Action

The potent inhibitory effect of this compound is attributed to the presence of the α-keto-β-amino acid (Amoha) residue, which acts as a transition-state mimic for the protease.[9] It is speculated that the α-keto group of the Amoha residue interacts with the hydroxyl group of the catalytic serine residue (Ser195) in the active site of elastase. This interaction forms a stable tetrahedral transition-state complex, effectively blocking the enzyme's catalytic activity.[4][6]

G cluster_enzyme Elastase Active Site cluster_inhibitor This compound cluster_complex Inhibition Complex Ser195 Ser195-OH TS Tetrahedral Transition-State Complex Ser195->TS Nucleophilic attack Amoha α-keto group (Amoha residue) Amoha->TS Interaction Inactivation Inactivation TS->Inactivation Enzyme Inactivation

Caption: Proposed mechanism of elastase inhibition by this compound.

Experimental Protocols

Protocol 1: Isolation and Purification of this compound

This protocol is a generalized procedure based on methodologies for isolating natural products from marine sponges.

  • Preparation of Sponge Material:

    • Collect specimens of Theonella swinhoei and freeze them immediately.

    • Lyophilize (freeze-dry) the frozen sponge tissue to remove water.

    • Grind the dried tissue into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Extract the powdered sponge material exhaustively with a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂).

    • Combine the extracts and evaporate the solvent under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to fractionate the compounds based on their solubility. The active compounds are typically found in the more polar fractions.

  • Chromatographic Separation:

    • Subject the active fraction to Vacuum Liquid Chromatography (VLC) or column chromatography using silica gel or a reversed-phase C18 stationary phase.

    • Elute with a gradient of solvents (e.g., from hexane to ethyl acetate, or water to methanol) to separate the components.

    • Monitor the resulting fractions using Thin-Layer Chromatography (TLC) or analytical HPLC.

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Further purify the fractions containing the target compounds using semi-preparative or preparative reversed-phase HPLC (C18 column).

    • Use a suitable solvent system (e.g., a gradient of acetonitrile in water) and monitor the elution profile with a UV detector.

    • Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

Protocol 2: Elastase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound against elastase.

  • Reagent Preparation:

    • Prepare a stock solution of the substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide) in a suitable buffer (e.g., Tris-HCl buffer, pH 8.0).

    • Prepare a stock solution of porcine pancreatic elastase or human neutrophil elastase in the same buffer.

    • Prepare serial dilutions of this compound (and a positive control like sivelestat) in the buffer.

  • Assay Procedure:

    • In a 96-well microplate, add a defined volume of buffer, the test compound (this compound) at various concentrations, and the elastase solution.

    • Incubate the mixture for a predetermined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • Monitor the increase in absorbance at 405 nm over time using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline released by the enzymatic cleavage of the substrate.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to a control reaction without any inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Outlook

This compound, isolated from the marine sponge Theonella swinhoei, stands out as a highly potent inhibitor of elastase. Its discovery, structural elucidation, and biological evaluation have highlighted its potential as a lead compound for developing novel therapeutics. The total synthesis of this compound has been achieved, opening avenues for the creation of analogues with improved pharmacokinetic profiles and for further investigation into its structure-activity relationships.[6][10] The potent activity of this compound warrants continued research, particularly for its application in treating inflammatory diseases characterized by excessive elastase activity, such as ARDS, which is a severe complication in viral infections like COVID-19.[7][10]

References

The Engine of Bioactivity: A Technical Guide to the Biosynthesis of Thiazole-Containing Cyclic Peptides in Theonella Symbionts

Author: BenchChem Technical Support Team. Date: November 2025

A Deep Dive into the Genomics, Enzymology, and Experimental Approaches for Understanding a Promising Class of Marine Natural Products

The marine sponge genus Theonella is a prolific source of structurally complex and biologically active cyclic peptides, many of which feature thiazole moieties crucial for their therapeutic potential. These compounds, however, are not produced by the sponge itself but by a remarkable, yet unculturable, symbiotic bacterium, 'Candidatus Entotheonella'. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biosynthesis of these fascinating molecules, detailing the underlying genetic machinery, proposed enzymatic pathways, and the experimental protocols utilized to unravel this complex biochemistry.

The Symbiotic Factory: 'Candidatus Entotheonella' as the True Producer

Initial investigations into the origin of cyclic peptides isolated from Theonella swinhoei pointed towards a microbial source due to the presence of non-proteinogenic amino acids and structural motifs characteristic of bacterial metabolism. Subsequent metagenomic analysis has confirmed that the biosynthetic gene clusters (BGCs) responsible for the production of these peptides, including the notable theonellamides, reside within the genome of 'Candidatus Entotheonella', a filamentous bacterium dwelling within the sponge tissue.[1][2][3] The inability to culture this symbiont presents a significant challenge, necessitating the use of culture-independent techniques to study its metabolic capabilities.

The Genetic Blueprint: Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Gene Clusters

The biosynthesis of thiazole-containing cyclic peptides in 'Candidatus Entotheonella' is orchestrated by large, multi-modular enzymatic complexes known as non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs). These enzymatic assembly lines are encoded by contiguous sets of genes called biosynthetic gene clusters (BGCs).

Architecture of the Theonellamide Biosynthetic Gene Cluster

Genomic analysis of 'Candidatus Entotheonella serta' has revealed the putative BGC for theonellamides.[4] This cluster is characterized by a hybrid NRPS-PKS architecture, typical for the production of complex peptide-polyketide natural products. The core structure is assembled through a series of modules, each responsible for the incorporation and modification of a specific building block.

A generalized modular organization of an NRPS/PKS system for thiazole-containing cyclic peptide biosynthesis is presented in Table 1.

Domain Function Precursor/Substrate Product
Loading Module (PKS) Initiates polyketide chain synthesisAcyl-CoA (e.g., Acetyl-CoA, Propionyl-CoA)Acyl-ACP
Acyltransferase (AT) Selects and loads the extender unitMalonyl-CoA or substituted derivativesAcyl-ACP
Ketosynthase (KS) Catalyzes Claisen condensation for chain elongationAcyl-ACP and extender unit-ACPβ-ketoacyl-ACP
Ketoreductase (KR) Reduces the β-keto groupNADPHβ-hydroxyacyl-ACP
Dehydratase (DH) Dehydrates the β-hydroxyacyl intermediateβ-hydroxyacyl-ACPα,β-unsaturated acyl-ACP
Enoylreductase (ER) Reduces the α,β-double bondNADPHSaturated acyl-ACP
Adenylation (A) Selects and activates a specific amino acidAmino Acid, ATPAminoacyl-AMP
Thiolation (T) / Peptidyl Carrier Protein (PCP) Covalently tethers the activated amino acid or growing peptide chain via a phosphopantetheine armAminoacyl-AMPAminoacyl-S-PCP
Condensation (C) Catalyzes peptide bond formationPeptidyl-S-PCP and Aminoacyl-S-PCPElongated Peptidyl-S-PCP
Cyclization (Cy) / Thioesterase (TE) Catalyzes the cyclization and release of the final peptide productFinal linear peptide tethered to PCPCyclic Peptide
Heterocyclization (Cyc) Catalyzes the formation of thiazoline from a cysteine residueCysteine-containing intermediateThiazoline-containing intermediate
Oxidase (Ox) Oxidizes the thiazoline ring to a thiazole ringThiazoline-containing intermediateThiazole-containing intermediate

Table 1: Key Domains in NRPS/PKS Machinery for Thiazole-Containing Cyclic Peptide Biosynthesis. The table outlines the primary functions of the enzymatic domains involved in the assembly-line synthesis of these complex natural products. The specific number and arrangement of these domains within the BGC dictate the final structure of the cyclic peptide.

The Biosynthetic Pathway: A Step-by-Step Assembly

The biosynthesis of thiazole-containing cyclic peptides is a highly orchestrated process that can be conceptually divided into initiation, elongation, modification, and termination/cyclization steps.

Biosynthetic_Pathway cluster_initiation Initiation cluster_elongation Elongation & Modification cluster_termination Termination pks_loading PKS Loading Module pks_modules PKS Elongation Modules (AT-KS-KR-DH-ER) pks_loading->pks_modules Polyketide Chain Assembly nrps_loading NRPS Loading Module (First A-T-C domains) nrps_modules NRPS Elongation Modules (C-A-T) nrps_loading->nrps_modules Peptide Chain Assembly pks_modules->nrps_modules Hybrid Intermediate thiazole_formation Thiazole Formation (Cyc-Ox domains) nrps_modules->thiazole_formation Cysteine Incorporation release_cyclization Release & Cyclization (TE domain) nrps_modules->release_cyclization Linear Precursor thiazole_formation->nrps_modules Thiazole-containing Intermediate final_product Cyclic Peptide release_cyclization->final_product

Figure 1: Generalized Biosynthetic Pathway. This diagram illustrates the sequential assembly of thiazole-containing cyclic peptides by a hybrid PKS/NRPS system.

Thiazole Formation: The Key Modification

The characteristic thiazole moiety is derived from a cysteine residue incorporated by an NRPS module. The formation of the thiazole ring is a two-step enzymatic process:

  • Cyclization: A dedicated cyclization (Cyc) domain, often embedded within or associated with a C-domain, catalyzes the intramolecular cyclization of the cysteine's thiol group onto the preceding carbonyl, forming a thiazoline ring.

  • Oxidation: An oxidase (Ox) domain then catalyzes the oxidation of the thiazoline ring to the aromatic thiazole ring.

Thiazole_Formation cysteine_intermediate Peptidyl-Cys Intermediate (on T-domain) cyc_domain Cyc Domain cysteine_intermediate->cyc_domain thiazoline_intermediate Thiazoline Intermediate (on T-domain) cyc_domain->thiazoline_intermediate Cyclization ox_domain Ox Domain thiazoline_intermediate->ox_domain thiazole_intermediate Thiazole Intermediate (on T-domain) ox_domain->thiazole_intermediate Oxidation

Figure 2: Enzymatic Formation of the Thiazole Ring. A two-step process catalyzed by dedicated Cyc and Ox domains within the NRPS machinery.

Experimental Protocols for Studying Biosynthesis in Unculturable Symbionts

Given the unculturable nature of 'Candidatus Entotheonella', a combination of metagenomics, bioinformatics, and in vitro biochemical assays on heterologously expressed enzymes are the primary methods to elucidate the biosynthetic pathways.

Identification of Biosynthetic Gene Clusters from Metagenomic DNA

This protocol outlines a general workflow for identifying BGCs from a sponge holobiont.

BGC_Identification_Workflow sponge_sample 1. Sponge Sample Collection & Flash Freezing dna_extraction 2. Metagenomic DNA Extraction sponge_sample->dna_extraction library_construction 3. Fosmid/BAC Library Construction dna_extraction->library_construction pcr_screening 4. PCR Screening with Degenerate Primers (targeting KS, A, C domains) library_construction->pcr_screening positive_clones 5. Identification of Positive Clones pcr_screening->positive_clones sequencing 6. Sequencing of Positive Clones positive_clones->sequencing bioinformatics 7. Bioinformatic Analysis (antiSMASH, BLAST) sequencing->bioinformatics bgc_annotation 8. BGC Annotation & Pathway Prediction bioinformatics->bgc_annotation

Figure 3: Workflow for BGC Identification. A multi-step process from sample collection to in silico analysis.

Protocol 1: Metagenomic DNA Extraction and Library Construction

  • Sample Preparation: Immediately flash-freeze the collected sponge tissue in liquid nitrogen and store at -80°C. Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.

  • DNA Extraction: Utilize a commercial metagenomic DNA isolation kit optimized for complex samples, following the manufacturer's instructions. Include both enzymatic and mechanical lysis steps to ensure efficient disruption of bacterial cells within the sponge matrix.

  • DNA Quality Control: Assess the quantity and quality of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis. High molecular weight DNA is crucial for constructing large-insert libraries.

  • Fosmid/BAC Library Construction: Shear the high molecular weight DNA to the desired size range (e.g., 30-40 kb for fosmids). Ligate the size-selected DNA into the appropriate vector (e.g., pCC1FOS) and package it into lambda phage particles. Transfect E. coli host cells and plate on selective medium.

  • Library Archiving: Pick individual clones into 384-well plates containing freezing medium and store at -80°C.

Protocol 2: PCR Screening of Metagenomic Libraries

  • Primer Design: Design degenerate primers targeting conserved motifs within key NRPS/PKS domains (e.g., KS, A, and C domains).

  • PCR Master Mix Preparation: Prepare a PCR master mix containing a high-fidelity DNA polymerase, dNTPs, degenerate primers, and PCR buffer.

  • Template Preparation: Use pooled clones from the metagenomic library as a template for the initial screening.

  • PCR Amplification: Perform PCR with an optimized annealing temperature to account for the degeneracy of the primers.

  • Analysis of PCR Products: Analyze the PCR products by agarose gel electrophoresis. Purify and sequence the amplicons of the expected size.

  • Identification of Positive Pools: Use the sequence information to identify the library pools containing clones with the desired NRPS/PKS genes.

  • Deconvolution of Positive Pools: Systematically screen smaller pools and eventually individual clones from the positive pools to isolate the clone(s) containing the BGC of interest.

Functional Analysis of NRPS Domains

Due to the challenges in heterologously expressing the entire large BGCs from 'Candidatus Entotheonella', functional characterization often focuses on individual domains or modules.

Protocol 3: Heterologous Expression and Purification of an Adenylation (A) Domain

  • Gene Cloning: Amplify the coding sequence of the target A-domain from the identified BGC using specific primers. Incorporate restriction sites or use a recombination-based cloning method to insert the gene into an expression vector (e.g., pET vector with an N-terminal His-tag).

  • Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression: Grow the transformed E. coli in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG and continue incubation at a lower temperature (e.g., 18°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication or high-pressure homogenization.

  • Protein Purification: Clarify the lysate by centrifugation. Purify the His-tagged A-domain from the soluble fraction using immobilized metal affinity chromatography (IMAC). Further purify the protein by size-exclusion chromatography if necessary.

  • Purity and Concentration Determination: Assess the purity of the protein by SDS-PAGE and determine its concentration using a Bradford assay or by measuring the absorbance at 280 nm.

Protocol 4: In Vitro ATP-PPi Exchange Assay for A-Domain Substrate Specificity

This assay measures the amino acid-dependent formation of ATP from PPi, which is the reverse reaction of aminoacyl-AMP formation.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified A-domain, the amino acid to be tested, ATP, and ³²P-labeled pyrophosphate (PPi) in a suitable buffer.

  • Reaction Incubation: Initiate the reaction by adding the enzyme and incubate at a specific temperature (e.g., 25°C) for a defined period.

  • Quenching and Charcoal Binding: Stop the reaction by adding a quenching solution containing activated charcoal. The charcoal will bind the ³²P-labeled ATP formed during the reaction.

  • Washing: Wash the charcoal pellet multiple times to remove unincorporated ³²P-PPi.

  • Scintillation Counting: Resuspend the final charcoal pellet in a scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the activity of the A-domain with the tested amino acid.

  • Data Analysis: Determine the kinetic parameters (Km and kcat) by measuring the initial reaction rates at varying substrate concentrations.

Quantitative Data on A-Domain Specificity (Hypothetical Example)

While specific kinetic data for the A-domains from 'Candidatus Entotheonella' theonellamide BGC are not yet available in the literature, Table 2 provides a template with hypothetical data illustrating how the results of such experiments would be presented.

Amino Acid SubstrateKm (µM)kcat (min⁻¹)kcat/Km (M⁻¹s⁻¹)
L-Cysteine150101.1 x 10³
L-Serine250021.3 x 10¹
L-Alanine>5000<0.1-

Table 2: Hypothetical Kinetic Data for a Cysteine-Activating A-Domain. This table illustrates the type of quantitative data that can be obtained from in vitro enzymatic assays to determine the substrate specificity of an A-domain.

Future Directions and Challenges

The study of the biosynthesis of thiazole-containing cyclic peptides in Theonella symbionts is a rapidly evolving field. Key future challenges and research directions include:

  • Cultivation of 'Candidatus Entotheonella': The successful cultivation of this symbiont would revolutionize the field, enabling direct genetic manipulation and large-scale production of these valuable compounds.

  • Heterologous Expression of Complete BGCs: Advances in synthetic biology and the development of suitable host organisms may soon allow for the heterologous expression of the entire, large BGCs from 'Candidatus Entotheonella', facilitating the production of novel analogs through metabolic engineering.

  • In Vitro Reconstitution of the Entire Pathway: The complete reconstitution of the biosynthetic pathway in vitro would provide unprecedented insights into the intricate enzymatic machinery and allow for detailed mechanistic studies.

  • Structural Biology: Elucidating the three-dimensional structures of the key enzymes and multi-enzyme complexes will be crucial for understanding the molecular basis of substrate recognition, catalysis, and domain-domain interactions.

This technical guide provides a solid foundation for understanding the current state of knowledge on the biosynthesis of thiazole-containing cyclic peptides in Theonella symbionts. While the unculturable nature of the producing organism presents significant challenges, the application of cutting-edge techniques in metagenomics, bioinformatics, and biochemistry continues to shed light on these fascinating natural product assembly lines, paving the way for the future discovery and development of new therapeutics.

References

Cyclotheonellazole A: A Potent Natural Product Inhibitor of Elastase

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Cyclotheonellazole A (CTL-A) is a potent, naturally occurring cyclic peptide that has garnered significant interest within the scientific community for its remarkable inhibitory activity against elastase, a key serine protease implicated in a variety of inflammatory diseases. This technical guide provides a comprehensive overview of CTL-A, focusing on its quantitative inhibitory data, detailed experimental protocols for its assessment, and the underlying signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified against both porcine pancreatic elastase (PPE) and human neutrophil elastase (HNE). Its activity has been benchmarked against sivelestat, a known elastase inhibitor. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundTarget EnzymeIC50 (µM)
This compound Porcine Pancreatic Elastase (PPE)0.114 ± 0.002
Human Neutrophil Elastase (HNE)0.321 ± 0.003
Sivelestat Porcine Pancreatic Elastase (PPE)2.96 ± 0.128
Human Neutrophil Elastase (HNE)0.704 ± 0.132

Table 1: Comparative IC50 values of this compound and Sivelestat against Porcine Pancreatic Elastase and Human Neutrophil Elastase.

Experimental Protocols

The following is a detailed methodology for determining the in vitro elastase inhibitory activity of this compound, based on the use of a commercially available fluorescence-based assay.

In Vitro Elastase Inhibition Assay

This protocol outlines the steps for measuring the inhibitory effect of this compound on porcine pancreatic elastase (PPE) and human neutrophil elastase (HNE) using the EnzChek® Elastase Assay Kit or a similar fluorescence-based method.

Materials:

  • This compound (CTL-A)

  • Porcine Pancreatic Elastase (PPE)

  • Human Neutrophil Elastase (HNE)

  • EnzChek® Elastase Assay Kit (containing DQ™ elastin substrate and a reaction buffer)

  • Sivelestat (as a positive control)

  • Dimethyl sulfoxide (DMSO) for compound dilution

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Create a series of dilutions to achieve a range of final assay concentrations for IC50 determination.

    • Prepare a stock solution of sivelestat in a suitable solvent to be used as a positive control.

    • Reconstitute the DQ™ elastin substrate and elastase enzymes (PPE and HNE) according to the assay kit manufacturer's instructions. The final concentration of the elastin substrate in the assay should be 25 µg/mL.

    • The final concentration of PPE in the assay should be 0.4 U/mL, and the final concentration of HNE should be 0.2 U/mL.

  • Assay Setup:

    • In a 96-well black microplate, add the reaction buffer to each well.

    • Add the diluted this compound or sivelestat to the appropriate wells. Include a vehicle control (DMSO) and a no-enzyme control.

    • Add the elastase enzyme (either PPE or HNE) to all wells except the no-enzyme control.

  • Incubation:

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the DQ™ elastin substrate to all wells.

    • Immediately place the microplate in a fluorescence microplate reader.

    • Measure the fluorescence intensity at an excitation wavelength of approximately 505 nm and an emission wavelength of approximately 515 nm.[1]

    • Take kinetic readings every 5 minutes for a total of 40 minutes at room temperature.

  • Data Analysis:

    • Subtract the background fluorescence (from the no-enzyme control) from all other readings.

    • Determine the rate of reaction (increase in fluorescence over time) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.

Signaling Pathways and Mechanism of Action

Elastase, particularly human neutrophil elastase, is a key mediator of tissue damage and inflammation in various pathological conditions, including acute lung injury (ALI). This compound exerts its therapeutic potential by directly inhibiting elastase activity, thereby modulating downstream inflammatory signaling pathways.

Elastase-Mediated Inflammatory Signaling in Acute Lung Injury

In the context of ALI, excessive elastase activity contributes to the breakdown of extracellular matrix proteins, leading to alveolar-capillary barrier dysfunction and pulmonary edema. Furthermore, elastase can amplify the inflammatory cascade through the following pathway:

elastase_signaling Elastase Elastase IL1R1 IL1R1 Elastase->IL1R1 Induces IL-1 production MyD88 MyD88 IL1R1->MyD88 activates NFkB NFkB MyD88->NFkB activates Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-1β) NFkB->Pro_Inflammatory_Cytokines promotes transcription ALI Acute Lung Injury Pro_Inflammatory_Cytokines->ALI contributes to CTLA This compound CTLA->Elastase inhibits pro_survival_pathway Elastase Elastase EGFR_Signaling EGFR/Klf4 Signaling Elastase->EGFR_Signaling degrades Epithelial_Cell_Survival Epithelial Cell Survival & Repair EGFR_Signaling->Epithelial_Cell_Survival promotes CTLA This compound CTLA->Elastase inhibits experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (CTL-A, Enzyme, Substrate) Plate_Setup 96-well Plate Setup (Buffer, Inhibitor, Enzyme) Reagent_Prep->Plate_Setup Pre_incubation Pre-incubation (15 min, RT) Plate_Setup->Pre_incubation Reaction_Start Reaction Initiation (Add Substrate) Pre_incubation->Reaction_Start Fluorescence_Reading Kinetic Fluorescence Reading (Ex: 505nm, Em: 515nm) Reaction_Start->Fluorescence_Reading Data_Processing Background Subtraction & Rate Calculation Fluorescence_Reading->Data_Processing Inhibition_Calculation % Inhibition Calculation Data_Processing->Inhibition_Calculation IC50_Determination IC50 Determination (Non-linear Regression) Inhibition_Calculation->IC50_Determination

References

An In-depth Technical Guide to the Initial Characterization of Cyclotheonellazoles A-C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cyclotheonellazoles A-C are a class of thiazole-containing cyclic peptides isolated from the marine sponge Theonella sp. These natural products have garnered significant interest within the scientific community due to their potent and selective inhibitory activity against serine proteases, particularly elastase and chymotrypsin. This technical guide provides a comprehensive overview of the initial characterization of Cyclotheonellazoles A-C, detailing their isolation, structure elucidation, and fundamental biological activities. It includes structured data summaries, detailed experimental methodologies, and visual diagrams of key processes to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Marine sponges are a prolific source of structurally novel and biologically active secondary metabolites. The Theonella genus, in particular, is renowned for producing a diverse array of complex peptides. Cyclotheonellazoles A, B, and C represent a significant discovery from this genus, identified as powerful inhibitors of key mammalian serine proteases. Cyclotheonellazole A, the most studied of the initial trio, demonstrates sub-nanomolar inhibition of elastase, an enzyme implicated in various inflammatory diseases, including acute lung injury.[1][2] The structural and biological characterization of these compounds has paved the way for further investigation into their therapeutic potential and has inspired efforts in total synthesis.[1][3] This document consolidates the foundational data and methodologies related to the initial scientific investigation of these compelling molecules.

Isolation and Structure Elucidation

The initial characterization of a novel natural product is a meticulous process that begins with isolation from its source and culminates in the complete determination of its chemical structure.

Source and Isolation

Cyclotheonellazoles A-C were first isolated from the marine sponge Theonella sp. The general workflow for their extraction and purification is a multi-step process designed to separate the complex mixture of metabolites present in the sponge tissue. This process typically involves solvent extraction followed by a series of chromatographic separations.

G cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification Sponge Theonella sp. Collection FreezeDry Freeze-Drying & Grinding Sponge->FreezeDry Extraction Solvent Extraction (e.g., MeOH/CH2Cl2) FreezeDry->Extraction Partitioning Solvent Partitioning (e.g., Hexane, EtOAc, H2O) Extraction->Partitioning VLC Vacuum Liquid Chromatography (VLC) Partitioning->VLC CC Silica Gel Column Chromatography (CC) VLC->CC HPLC Reverse-Phase HPLC CC->HPLC Pure_Compounds Pure Compounds HPLC->Pure_Compounds Isolated Cyclotheonellazoles A-C

Caption: General workflow for the isolation of Cyclotheonellazoles.

Structure Determination

The planar structures and stereochemistry of Cyclotheonellazoles A-C were determined using a combination of spectroscopic and chemical methods.[4][5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry was employed to determine the elemental composition and molecular weight of each compound, allowing for the deduction of their molecular formulas.

  • NMR Spectroscopy: A suite of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, COSY, HSQC, HMBC) was critical for assembling the peptide backbone and identifying the constituent amino acid residues, including non-proteinogenic ones.[5]

  • Chemical Degradation and Chiral Analysis: To establish the absolute configuration of the amino acid residues, the cyclopeptides were hydrolyzed. The resulting amino acids were then derivatized using a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), and analyzed by HPLC, comparing their retention times to those of authentic standards.[4]

Cyclotheonellazoles B and C were found to share the same core macrocyclic structure as this compound, differing only in one amino acid residue: 2-aminopentanoic acid in A is replaced by leucine in B and homoalanine in C.[6]

Biological Activity and Mechanism of Action

The primary biological activity identified for Cyclotheonellazoles A-C is the potent inhibition of serine proteases.

Quantitative Inhibitory Activity

Cyclotheonellazoles exhibit strong inhibitory effects on human neutrophil elastase and chymotrypsin. The half-maximal inhibitory concentrations (IC₅₀) highlight their potency, particularly for this compound against elastase.[6][7]

CompoundTarget EnzymeIC₅₀ Value
This compound Human Neutrophil Elastase0.034 nM[7]
Chymotrypsin0.62 nM[7]
Cyclotheonellazole B ElastaseSub-nanomolar[6]
ChymotrypsinNanomolar[6]
Cyclotheonellazole C ElastaseSub-nanomolar[6]
ChymotrypsinNanomolar[6]
Mechanism of Action

Cyclotheonellazoles function as competitive inhibitors of serine proteases. Their structure includes a unique α-keto-β-amino acid residue, which acts as a transition-state mimic.[4][8] The electrophilic α-keto group is attacked by the hydroxyl group of the active site serine residue (e.g., Ser-195 in chymotrypsin), forming a stable, reversible hemiacetal adduct. This effectively blocks the enzyme's catalytic activity.

G cluster_enzyme Serine Protease Active Site Serine Serine Residue (Ser-195) -OH group Histidine Histidine Residue (His-57) Keto_Amide α-Keto-β-Amino Acid Residue Inhibited_Complex Stable Hemiacetal Adduct (Enzyme-Inhibitor Complex) Serine->Inhibited_Complex Forms Covalent Bond Aspartate Aspartate Residue (Asp-102) Keto_Amide->Inhibited_Complex Nucleophilic Attack

Caption: Mechanism of serine protease inhibition by Cyclotheonellazoles.

Experimental Protocols

This section provides generalized yet detailed protocols representative of the methods used in the characterization of Cyclotheonellazoles A-C.

Protocol: Isolation and Purification
  • Preparation: Lyophilize (freeze-dry) the collected sponge material (Theonella sp.) and grind it into a fine powder.

  • Extraction: Exhaustively extract the powdered sponge material (e.g., 500 g) with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at room temperature (3 x 2 L). Combine the extracts and evaporate the solvent under reduced pressure to yield a crude extract.

  • Solvent Partitioning: Suspend the crude extract in a 9:1 MeOH/H₂O mixture and partition sequentially against hexane, and then ethyl acetate (EtOAc). Concentrate the bioactive EtOAc fraction for further purification.

  • Column Chromatography: Subject the EtOAc fraction to Vacuum Liquid Chromatography (VLC) or standard silica gel column chromatography, eluting with a solvent gradient (e.g., hexane to EtOAc to MeOH) to yield several semi-purified fractions.

  • High-Performance Liquid Chromatography (HPLC): Purify the fractions containing the compounds of interest using reverse-phase HPLC (e.g., C18 column) with an appropriate solvent system (e.g., a gradient of acetonitrile in water) to yield pure Cyclotheonellazoles A, B, and C.

Protocol: Structure Elucidation (NMR & MS)
  • Sample Preparation: Dissolve a pure, dried sample (approx. 1-2 mg) of a cyclotheonellazole in a deuterated solvent (e.g., 0.5 mL of CD₃OD or DMSO-d₆) in a standard 5 mm NMR tube.

  • Mass Spectrometry: Analyze a dilute solution of the sample via High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to obtain the accurate mass and determine the molecular formula.

  • 1D NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • 2D NMR Spectroscopy: Acquire a standard set of 2D NMR spectra:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin couplings within amino acid residues.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the amino acid residues to form the peptide sequence.

  • Data Analysis: Integrate all spectroscopic data to assemble the planar structure of the molecule.

Protocol: Serine Protease Inhibition Assay (Elastase)
  • Reagents and Buffers:

    • Assay Buffer: e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl.

    • Enzyme: Human Neutrophil Elastase (HNE), prepared to a working concentration (e.g., 25 mU/mL).

    • Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA), a chromogenic substrate.

    • Inhibitor: this compound, serially diluted in DMSO or assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of assay buffer.

    • Add 20 µL of the inhibitor solution at various concentrations (or DMSO for control).

    • Add 10 µL of the HNE enzyme solution.

    • Incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 20 µL of the substrate solution.

  • Data Acquisition: Immediately measure the absorbance at 405 nm (release of p-nitroaniline) every minute for 20-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate (V) for each concentration of the inhibitor.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The initial characterization of Cyclotheonellazoles A-C from the marine sponge Theonella sp. revealed a novel class of cyclic peptides with extraordinary potency as serine protease inhibitors. The combination of advanced spectroscopic techniques and chemical analysis successfully elucidated their complex structures, which feature a unique α-keto-β-amino acid residue responsible for their mechanism of action. The sub-nanomolar inhibition of elastase by this compound, in particular, establishes it as a valuable lead compound for the development of new therapeutics targeting inflammatory conditions. The foundational work detailed in this guide provides the essential knowledge base for further research, including total synthesis, structure-activity relationship (SAR) studies, and preclinical development.

References

The Pivotal Role of the α-Keto-β-Amino Acid Moiety in Cyclotheonellazole A: A Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclotheonellazole A (CTL-A), a macrocyclic peptide isolated from the marine sponge Theonella aff. swinhoei, has emerged as a highly potent inhibitor of serine proteases, particularly elastase. Its intricate structure, featuring several non-proteinogenic amino acids, presents a compelling scaffold for therapeutic development. Central to its inhibitory activity is the unique α-keto-β-amino acid moiety, which acts as a key pharmacophore, mimicking the transition state of substrate hydrolysis in the active site of target proteases. This technical guide provides a comprehensive overview of the structure-activity relationships, mechanistic insights, and experimental data elucidating the critical function of this moiety in the biological activity of this compound.

Introduction

Serine proteases play a crucial role in a multitude of physiological and pathological processes, making them attractive targets for therapeutic intervention. Human neutrophil elastase (HNE), in particular, is implicated in the progression of inflammatory diseases such as acute lung injury (ALI) and acute respiratory distress syndrome (ARDS)[1][2][3]. This compound (CTL-A) has demonstrated potent inhibitory activity against HNE, positioning it as a promising lead compound for the development of novel anti-inflammatory agents[1][2][3]. The remarkable potency of CTL-A is largely attributed to the presence of a rare α-keto-β-amino acid residue, 3-amino-4-methyl-2-oxohexanoic acid (Amoha)[4]. This guide delves into the chemical and biological significance of this moiety, supported by quantitative data and detailed experimental methodologies.

The α-Keto-β-Amino Acid Moiety: A Transition-State Mimic

The mechanism of serine protease inhibition by CTL-A hinges on the electrophilic nature of the α-keto group within the Amoha residue. It is proposed that this ketone functionality is attacked by the hydroxyl group of the catalytic serine (Ser195 in HNE), forming a stable tetrahedral hemiketal adduct. This structure mimics the transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity[2]. This mode of action is a common feature among potent protease inhibitors containing an α-keto-amide pharmacophore[5].

Structural Insights and Binding Interactions

Molecular docking studies have further illuminated the interaction between CTL-A and HNE. The α-keto group of the Amoha residue is positioned in close proximity to the catalytic Ser195. Additionally, other unique structural features of CTL-A contribute to its high binding affinity. For instance, the negatively charged sulfonic acid group forms a hydrogen bond with Gln192 in the S1 pocket of HNE, highlighting the importance of this moiety for potent inhibition[2].

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound and its synthetic analogues has been evaluated against various elastase enzymes. The following table summarizes the key quantitative data, providing a clear comparison of their activities.

CompoundTarget EnzymeIC50 (µM)Reference
This compound (CTL-A) Porcine Pancreatic Elastase (PPE)0.114 ± 0.002[2]
Human Neutrophil Elastase (HNE)0.321 ± 0.003[2]
Sivelestat (Control) Porcine Pancreatic Elastase (PPE)2.96 ± 0.128[2]
Human Neutrophil Elastase (HNE)0.704 ± 0.132[2]
CTL-A Analogue (Precursor 38 with sulfonic acid) Human Neutrophil Elastase (HNE)Comparable to CTL-A[2]
Cyclotheonellazoles D-I Elastase16.0 to 61.8 nM (IC50)[4]
Keramamide A ElastasePotent nanomolar inhibition[4]
Chymotrypsin0.73 µM (IC50)[4]
SARS-CoV-2 3CLpro1.1 µM (IC50)[4]

Structure-Activity Relationship (SAR) Studies

The synthesis of various CTL-A analogues has been instrumental in elucidating the structure-activity relationships and confirming the indispensable role of the α-keto-β-amino acid moiety.

Logical Relationship of Key Functional Groups for Elastase Inhibition

SAR_Logic CTL_A This compound (Potent Inhibition) Alpha_Keto α-Keto Group (Essential for activity) CTL_A->Alpha_Keto possesses Sulfonic_Acid Sulfonic Acid Group (Contributes to binding) CTL_A->Sulfonic_Acid possesses Analogue_No_Keto Analogue without α-Keto Group (Loss of activity) Alpha_Keto->Analogue_No_Keto removal leads to Analogue_No_Sulfonate Analogue without Sulfonic Acid Group (Reduced activity) Sulfonic_Acid->Analogue_No_Sulfonate removal leads to

Caption: Logical flow demonstrating the necessity of the α-keto and sulfonic acid groups for the potent elastase inhibitory activity of this compound.

Studies involving the chemical modification of CTL-A have revealed that both the α-keto and the sulfonic acid functionalities are crucial for its potent elastase inhibitory activity. Analogues lacking the α-keto group exhibit a significant loss of inhibitory function, confirming its role as the primary pharmacophore. Similarly, the absence of the sulfonic acid group leads to a marked decrease in potency, underscoring its contribution to binding affinity[2].

Experimental Protocols

Elastase Inhibition Assay

The following protocol is a representative method for determining the inhibitory activity of compounds against human neutrophil elastase (HNE).

Elastase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Reagents Prepare Reagents: - HNE Enzyme - DQ Elastin Substrate - Inhibitor (CTL-A/Analogue) - Assay Buffer Serial_Dilution Perform Serial Dilution of Inhibitor Reagents->Serial_Dilution Mix Mix HNE with increasing concentrations of inhibitor in a 96-well plate Serial_Dilution->Mix Incubate_Inhibitor Incubate for a defined period (e.g., 10 min) at room temperature Mix->Incubate_Inhibitor Add_Substrate Add DQ Elastin Substrate Incubate_Inhibitor->Add_Substrate Incubate_Reaction Incubate for 40 min at room temperature in the dark Add_Substrate->Incubate_Reaction Measure_Fluorescence Measure fluorescence (Ex: 485 nm, Em: 535 nm) Incubate_Reaction->Measure_Fluorescence Calculate_IC50 Calculate IC50 values using appropriate software Measure_Fluorescence->Calculate_IC50

Caption: Workflow for a typical in vitro elastase inhibition assay using a fluorescent substrate.

A detailed protocol based on published methods is as follows[2]:

  • Reagent Preparation : Prepare solutions of human neutrophil elastase (HNE) at 0.2 U/mL, DQ elastin substrate at 25 µg/mL, and the test compound (e.g., CTL-A) in an appropriate assay buffer.

  • Inhibitor Incubation : In a 96-well microplate, mix the HNE solution with increasing concentrations of the test compound.

  • Substrate Addition and Reaction : After a pre-incubation period, add the DQ elastin substrate to initiate the enzymatic reaction.

  • Incubation : Incubate the plate for 40 minutes at room temperature in the dark.

  • Fluorescence Measurement : Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis : Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway Context: Inhibition of Elastase in Acute Lung Injury

The therapeutic potential of this compound is linked to its ability to mitigate the pathological effects of excessive elastase activity in inflammatory conditions.

ALI_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., Infection, Injury) Neutrophil_Activation Neutrophil Activation and Degranulation Inflammatory_Stimulus->Neutrophil_Activation Elastase_Release Release of Human Neutrophil Elastase (HNE) Neutrophil_Activation->Elastase_Release Tissue_Damage Extracellular Matrix Degradation & Epithelial Injury Elastase_Release->Tissue_Damage leads to Inflammatory_Cascade Amplification of Inflammatory Cascade Elastase_Release->Inflammatory_Cascade promotes CTL_A This compound CTL_A->Elastase_Release inhibits ALI Acute Lung Injury (ALI) Tissue_Damage->ALI Inflammatory_Cascade->ALI

Caption: Simplified signaling pathway showing the role of HNE in ALI and the point of intervention for this compound.

In acute lung injury, activated neutrophils release excessive amounts of HNE, which degrades components of the extracellular matrix and damages the lung epithelium. This enzymatic activity perpetuates the inflammatory cycle. By potently inhibiting HNE, CTL-A can interrupt this pathological cascade, thereby reducing lung edema and tissue damage, as demonstrated in in vivo mouse models of ALI[1][2][3].

Conclusion

The α-keto-β-amino acid moiety is the cornerstone of this compound's potent inhibitory activity against serine proteases, particularly elastase. Its function as a transition-state mimic, coupled with the contributions of other unique structural features, results in a highly effective and specific enzyme inhibitor. The compelling preclinical data, including potent in vitro activity and in vivo efficacy in models of acute lung injury, underscore the therapeutic potential of CTL-A and highlight the α-keto-β-amino acid scaffold as a valuable pharmacophore for the design of novel protease inhibitors. Further investigation into the optimization of this natural product scaffold could lead to the development of next-generation therapeutics for a range of inflammatory diseases.

References

Structure-Activity Relationship of Cyclotheonellazole A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the structure-activity relationship (SAR) of Cyclotheonellazole A (CTL-A) and its derivatives reveals crucial insights into their potent inhibitory activity against elastase, a key enzyme implicated in various inflammatory diseases, including acute lung injury. This technical guide synthesizes the available data on CTL-A analogs, detailing their biological activities, the experimental methods used for their evaluation, and the molecular interactions underpinning their mechanism of action.

This compound is a complex macrocyclic peptide of marine origin that has garnered significant attention for its potent elastase inhibition.[1][2][3] The core structure features a unique α-keto-β-amino acid residue, which is believed to be essential for its mechanism of action, forming a tetrahedral transition state with the serine residue in the active site of elastase.[3] SAR studies on synthetic analogs and naturally occurring derivatives have begun to elucidate the key structural motifs required for high-affinity binding and potent inhibition.

Quantitative SAR Data

The inhibitory activities of various this compound derivatives against human neutrophil elastase are summarized in the table below. The data is compiled from recent studies that have successfully synthesized CTL-A and a range of its analogs, as well as isolated new natural derivatives.

CompoundKey Structural Modification(s)IC₅₀ (nM) vs. Human Neutrophil ElastaseReference
This compound (1) Natural Product16.0 - 34.0[3][4]
Analog 33 L-Phe replaced with L-Ala> 10,000[3]
Analog 34 D-Pro replaced with D-Ala1,020[3]
Analog 35 α-keto-β-amino acid reduced to α-hydroxy-β-amino acid> 10,000[3]
Analog 36 Sulfonic acid precursor to 386,500[3]
Analog 37 TBS-protected phenol precursor to 38> 10,000[3]
Analog 38 Des-sodium salt of CTL-A25.0[3]
Analog 42 Saturated propenoyl side chain on thiazole5,600[3]
Cyclotheonellazole D (1) Terminal hydantoin residue16.0[4]
Cyclotheonellazole E (2) Terminal hydantoin residue23.3[4]
Cyclotheonellazole F (3) Terminal hydantoin residue20.3[4]
Cyclotheonellazole G (4) 21.3[4]
Cyclotheonellazole H (5) 61.8[4]
Cyclotheonellazole I (6) 22.8[4]

Key Findings from SAR Data:

  • The α-keto-β-amino acid moiety is critical: Reduction of the α-keto group to a hydroxyl group (Analog 35) results in a complete loss of activity, supporting its role as a key pharmacophore that interacts with the catalytic serine of elastase.[3]

  • The sodium sulfonate group is important for potency: The des-sodium salt (Analog 38) retains high potency, but the synthetic precursors lacking the final sulfonic acid moiety (Analogs 36 and 37) are significantly less active.[3]

  • Specific amino acid residues are crucial: Replacement of L-Phe with the smaller L-Ala (Analog 33) or D-Pro with D-Ala (Analog 34) leads to a dramatic decrease in inhibitory activity, highlighting the importance of these residues for maintaining the macrocycle's bioactive conformation.[3]

  • The propenoyl side chain on the thiazole contributes to activity: Saturation of the vinyl group (Analog 42) reduces the potency, suggesting this group is involved in optimal binding.[3]

  • Modifications at the terminus can be tolerated: The natural derivatives, Cyclotheonellazoles D-F, which feature a terminal hydantoin residue, exhibit potent nanomolar inhibition of elastase, indicating that this part of the molecule can be modified to potentially improve pharmacokinetic properties.[4]

Experimental Protocols

The evaluation of this compound derivatives relies on robust biochemical assays to determine their inhibitory potency against target proteases.

Human Neutrophil Elastase (HNE) Inhibition Assay

A standardized in vitro assay is used to measure the half-maximal inhibitory concentration (IC₅₀) of the compounds.

  • Materials:

    • Human Neutrophil Elastase (HNE), sourced commercially.

    • Fluorogenic substrate: MeO-Suc-Ala-Ala-Pro-Val-AMC.

    • Assay Buffer: Typically 0.1 M HEPES buffer (pH 7.5) containing 0.5 M NaCl and 0.05% Triton X-100.

    • Test compounds (CTL-A derivatives) dissolved in DMSO.

    • Positive control inhibitor (e.g., Sivelestat).

  • Procedure:

    • The assay is conducted in a 96-well plate format.

    • A solution of HNE in the assay buffer is pre-incubated with varying concentrations of the test compound (or DMSO as a vehicle control) for a defined period (e.g., 15 minutes) at room temperature.

    • The enzymatic reaction is initiated by adding the fluorogenic substrate to the wells.

    • The fluorescence intensity (excitation at ~380 nm, emission at ~460 nm) is monitored over time using a plate reader.

    • The rate of reaction is calculated from the linear phase of the fluorescence curve.

    • The percent inhibition for each compound concentration is determined relative to the DMSO control.

    • IC₅₀ values are calculated by fitting the concentration-response data to a suitable sigmoidal dose-response model using graphing software.

Visualizations: Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of the underlying biological pathways and experimental processes.

G cluster_0 Proposed Mechanism of Elastase Inhibition a CTL-A Derivative (α-keto-amide) b Ser195-OH (Elastase Active Site) a->b Nucleophilic Attack c Hemiketal Intermediate (Tetrahedral Transition State) b->c Formation G cluster_1 Role of Elastase in Acute Lung Injury A Inflammatory Stimulus (e.g., COVID-19, LPS) B Neutrophil Activation A->B C Elastase Release B->C D Proteolysis of Lung Matrix (e.g., Elastin) C->D E Increased Vascular Permeability & Epithelial Injury D->E F Acute Lung Injury (ALI) / Acute Respiratory Distress Syndrome (ARDS) E->F G This compound G->C Inhibition G cluster_2 SAR Study Workflow X1 Rational Design & Selection of Analogs X2 Chemical Synthesis X1->X2 X3 Purification & Structural Characterization X2->X3 X4 In Vitro Elastase Inhibition Assay X3->X4 X5 Data Analysis & IC₅₀ Determination X4->X5 X6 SAR Analysis X5->X6

References

The Potential of Cyclotheonellazole A in Mitigating Acute Lung Injury: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), represent a significant clinical challenge characterized by widespread inflammation, damage to the lung parenchyma, and respiratory failure. A key mediator in the pathogenesis of ALI/ARDS is neutrophil elastase, a potent serine protease released by activated neutrophils that contributes to tissue destruction and perpetuates the inflammatory cascade. Cyclotheonellazole A (CTA), a natural macrocyclic peptide, has emerged as a powerful inhibitor of neutrophil elastase. This technical guide provides an in-depth overview of the preclinical evidence supporting the therapeutic potential of CTA in ALI. We will delve into its mechanism of action, present quantitative data from in vivo studies, detail relevant experimental protocols, and visualize the key signaling pathways and experimental workflows.

Introduction to this compound and its Target: Neutrophil Elastase

This compound (CTA) is a naturally occurring cyclic peptide that has been identified as a highly potent inhibitor of human neutrophil elastase (HNE).[1] HNE is a serine protease stored in the azurophilic granules of neutrophils.[2] Under normal physiological conditions, HNE plays a crucial role in host defense by degrading components of the extracellular matrix, which facilitates neutrophil migration to sites of inflammation and aids in the killing of pathogens.[3] However, in the context of ALI, the excessive and unregulated release of HNE contributes significantly to lung pathology.[4]

Unchecked HNE activity in the lungs leads to the degradation of essential structural proteins like elastin, fibronectin, and collagen, compromising the integrity of the alveolar-capillary barrier.[2] This disruption results in increased vascular permeability, leading to pulmonary edema, a hallmark of ALI.[4] Furthermore, HNE can directly stimulate the release of pro-inflammatory cytokines, such as interleukin-8 (IL-8), from lung epithelial cells, thereby amplifying the inflammatory response and recruiting more neutrophils to the site of injury.[4][5] Given its central role in the pathophysiology of ALI, inhibiting HNE presents a promising therapeutic strategy. CTA, with its potent inhibitory activity against HNE, is a compelling candidate for the treatment of ALI/ARDS.[1]

Quantitative Data on the Efficacy of this compound

Preclinical studies have provided quantitative evidence of this compound's efficacy both in vitro and in an in vivo model of acute lung injury. The data highlights its potent inhibition of elastase and its superior performance compared to the clinically used elastase inhibitor, sivelestat.

Table 1: In Vitro Inhibitory Activity of this compound
EnzymeIC50 (μM) of CTAIC50 (μM) of Sivelestat
Porcine Pancreatic Elastase (PPE)0.114 ± 0.0022.96 ± 0.128
Human Neutrophil Elastase (HNE)0.321 ± 0.0030.704 ± 0.132

Data sourced from Cui et al., 2022.[6]

Table 2: In Vivo Efficacy of this compound in a Bleomycin-Induced ALI Mouse Model
Treatment GroupLung Wet/Dry RatioLung Injury Score
Normal (Vehicle)~4.5~1
ALI (Bleomycin + Vehicle)~6.0~4
CTA (Bleomycin + 30 mg/kg CTA)~5.0~2
Sivelestat (Bleomycin + 30 mg/kg Sivelestat)~5.5~3

*Indicates a statistically significant reduction compared to the ALI group. The values are approximated from graphical data presented in Cui et al., 2022.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in acute lung injury.

Bleomycin-Induced Acute Lung Injury Mouse Model

This model is utilized to induce lung injury and fibrosis, mimicking some aspects of human ALI/ARDS.

Materials:

  • Bleomycin sulfate (e.g., from Sigma-Aldrich)

  • Sterile phosphate-buffered saline (PBS) or sterile saline

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Intratracheal sprayer/instiller (e.g., from Penn-Century)

  • Surgical tools for exposing the trachea

Procedure:

  • Animal Preparation: Acclimatize male C57BL/6 mice for at least one week before the experiment.

  • Anesthesia: Anesthetize the mice using a vaporizer with isoflurane (4% for induction, 1.5-2% for maintenance). Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.

  • Surgical Exposure of Trachea: Place the anesthetized mouse in a supine position. Make a small midline incision in the neck to carefully expose the trachea through blunt dissection of the surrounding muscles.

  • Bleomycin Administration:

    • Prepare a solution of bleomycin in sterile saline at a concentration that will deliver a dose of 1.5 - 4 mg/kg body weight in a volume of 50-100 µL.[6][7][8]

    • Using an intratracheal sprayer, instill the bleomycin solution directly into the lungs. A brief period of apnea upon instillation confirms correct placement.[9]

  • Suturing and Recovery: Suture the incision and allow the mouse to recover on a warming pad. Monitor the animal until it has fully recovered from anesthesia.

  • Treatment Administration:

    • For the study by Cui et al. (2022), this compound (30 mg/kg) or sivelestat (30 mg/kg) was administered, though the exact timing and route relative to bleomycin induction require referencing the specific study's methods.[6] Generally, treatment can be administered prophylactically or therapeutically.

  • Endpoint Analysis: At a predetermined time point (e.g., 7, 14, or 21 days post-bleomycin administration), euthanize the mice for sample collection.[10][11] The inflammatory phase is typically prominent in the first 7-14 days.[8]

Measurement of Lung Edema (Wet-to-Dry Weight Ratio)

This protocol quantifies the accumulation of fluid in the lungs, a primary indicator of lung injury.

Procedure:

  • Following euthanasia, immediately excise the lungs.

  • Gently blot the lungs to remove any excess blood.

  • Weigh the lungs to obtain the "wet weight".

  • Place the lungs in an oven at 60-80°C for 24-72 hours until a constant weight is achieved.[12]

  • Weigh the dried lungs to obtain the "dry weight".

  • Calculate the wet-to-dry weight ratio by dividing the wet weight by the dry weight.

Histological Assessment of Lung Injury

This method is used to qualitatively and semi-quantitatively assess the extent of pathological changes in the lung tissue.

Procedure:

  • Perfuse the lungs with saline and then fix them by intratracheal instillation of 10% neutral buffered formalin at a constant pressure.

  • Excise and immerse the lungs in formalin for at least 24 hours.

  • Process the fixed lung tissue and embed it in paraffin.

  • Section the paraffin blocks (e.g., 4-5 µm thickness) and mount the sections on glass slides.

  • Stain the sections with Hematoxylin and Eosin (H&E) for general morphology.

  • Score the lung injury based on a semi-quantitative scoring system that evaluates parameters such as alveolar congestion, hemorrhage, infiltration of inflammatory cells, and thickness of the alveolar wall.

Visualizing the Molecular Mechanisms and Workflows

Signaling Pathway of Neutrophil Elastase-Induced Inflammation

Neutrophil elastase contributes to lung inflammation by activating pro-inflammatory signaling cascades in lung epithelial cells. One key pathway involves the activation of Toll-like receptor 4 (TLR4) and subsequent downstream signaling through MyD88, leading to the activation of NF-κB and the production of cytokines like IL-8.[13] NE can also activate the MAPK pathway, including p38, which further contributes to IL-8 synthesis.[4]

G cluster_0 Intracellular Signaling Cascade NE Neutrophil Elastase (NE) TLR4 Toll-like Receptor 4 (TLR4) NE->TLR4 Activates MAPK p38 MAPK Activation NE->MAPK Activates ExtracellularMatrix Extracellular Matrix (Elastin, Collagen) NE->ExtracellularMatrix Degrades CTA This compound (CTA) CTA->NE Inhibits MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (e.g., IL-8) NFkB->Cytokines Upregulates Transcription MAPK->Cytokines Upregulates Synthesis Injury Epithelial Injury & Increased Permeability Cytokines->Injury ExtracellularMatrix->Injury

Caption: Signaling pathway of Neutrophil Elastase-induced inflammation in ALI.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines the typical workflow for evaluating the efficacy of a therapeutic agent like this compound in a bleomycin-induced ALI mouse model.

G Start Start: Acclimatize Mice Day0 Day 0: Induce ALI (Intratracheal Bleomycin) Start->Day0 Treatment Treatment Period: Administer CTA, Sivelestat, or Vehicle Day0->Treatment Monitoring Daily Monitoring: Body Weight, Clinical Signs Treatment->Monitoring Endpoint Endpoint (e.g., Day 14): Euthanasia & Sample Collection Monitoring->Endpoint Analysis Analysis: - Lung Wet/Dry Ratio - Histopathology - Cytokine Levels (BALF) Endpoint->Analysis

Caption: Experimental workflow for in vivo testing of CTA in ALI.

Conclusion and Future Directions

This compound has demonstrated significant potential as a therapeutic agent for acute lung injury in preclinical models. Its potent and specific inhibition of neutrophil elastase addresses a key driver of the inflammatory and destructive processes that characterize this condition. The quantitative data from in vivo studies, showing a reduction in lung edema and pathological damage superior to that of sivelestat, strongly supports its further development.

Future research should focus on a more comprehensive characterization of the pharmacokinetics and pharmacodynamics of CTA. Investigating its efficacy in other models of ALI, such as those induced by sepsis (e.g., cecal ligation and puncture) or lipopolysaccharide, would broaden its potential clinical applicability. Furthermore, detailed studies into its effects on downstream inflammatory mediators and markers of endothelial barrier function will provide a more complete understanding of its mechanism of action. Ultimately, these studies will be crucial in paving the way for the clinical translation of this compound as a novel therapy for patients suffering from acute lung injury and ARDS.

References

Methodological & Application

Total Synthesis of Cyclotheonellazole A: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclotheonellazole A, a potent elastase and chymotrypsin inhibitor isolated from the marine sponge Theonella affinis swinhoei, presents a formidable challenge for synthetic chemists due to its complex macrocyclic structure, multiple stereocenters, and the presence of several non-proteinogenic amino acid residues. This document provides a detailed overview of the methodologies employed in the total synthesis of this promising therapeutic lead.

Introduction to Synthetic Strategies

The total synthesis of this compound has been a subject of significant interest, culminating in the first total synthesis by the group of Chen and coworkers.[1][2][3][4] Additionally, a formal synthesis has been reported by Wu and colleagues, highlighting an alternative convergent approach.[5][6] These syntheses showcase sophisticated strategies for the construction of key fragments, including the α-keto-β-amino acid moiety, the diaminopropionic acid residue, and the vinylogous thiazole.

The overall approach is convergent, involving the synthesis of key building blocks that are subsequently coupled and macrocyclized. Key transformations include multi-component reactions, late-stage oxidations, and elegant peptide coupling strategies.

Key Synthetic Transformations and Methodologies

The successful synthesis of this compound hinges on several crucial chemical reactions and strategic decisions. Below is a summary of the key steps and the methodologies employed.

Construction of the α-Keto-β-Amino Carboxamide Moiety

A pivotal step in the synthesis is the construction of the α-keto-β-amino carboxamide unit. The first total synthesis utilized a three-component Masked Acyl Cyanide (MAC) reaction to achieve this.[1][3][4] This powerful transformation allows for the efficient assembly of this complex functionality.

Synthesis of the Thiazole-Containing Fragment

The vinylogous thiazole moiety represents another significant synthetic challenge. A formal synthesis approach employed a cascade one-pot process to install the thiazole ring under mild conditions, demonstrating high efficiency.[2][6]

Peptide Couplings and Macrocyclization

The assembly of the linear peptide precursor is achieved through a series of peptide coupling reactions. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed to facilitate amide bond formation between the complex amino acid fragments.[1][4] The final macrocyclization is a critical step, often requiring carefully optimized conditions to achieve a good yield.

Late-Stage Oxidations

The final steps of the first total synthesis involve two late-stage oxidations to install key functionalities on the macrocyclic core.[1][2][3][4] These transformations are particularly challenging due to the potential for side reactions on the complex, multifunctional molecule. The success of these late-stage oxidations is a testament to the robustness of the synthetic route.

Summary of Synthetic Approaches

Parameter First Total Synthesis (Chen et al.) Formal Synthesis (Wu et al.)
Longest Linear Sequence 24 steps[1][2][3][4]Not reported (formal synthesis)
Total Steps 49 steps[4]Not reported (formal synthesis)
Key Methodologies Three-component MAC reaction, Late-stage oxidations[1][2][3][4]Convergent synthesis, One-pot thiazole formation[2][5][6]
Key Reagents HATU, DMAP, Et3N[1][4]PivCl, HATU, DIPEA[2]

Experimental Workflow Overviews

The following diagrams illustrate the high-level workflows for the key stages of this compound synthesis.

Retrosynthetic Analysis of this compound This compound This compound Linear Heptapeptide Precursor Linear Heptapeptide Precursor This compound->Linear Heptapeptide Precursor Late-stage Oxidations Macrocyclization Macrocyclization Linear Heptapeptide Precursor->Macrocyclization Peptide Couplings Peptide Couplings Linear Heptapeptide Precursor->Peptide Couplings Macrocyclization->this compound Fragment A (Thiazole) Fragment A (Thiazole) Fragment B (Dipeptide) Fragment B (Dipeptide) Fragment C (Tripeptide) Fragment C (Tripeptide) Peptide Couplings->Fragment A (Thiazole) Peptide Couplings->Fragment B (Dipeptide) Peptide Couplings->Fragment C (Tripeptide) Key Fragment Synthesis Workflow cluster_A Fragment A Synthesis cluster_B Fragment B Synthesis cluster_C Fragment C Synthesis Start_A Starting Materials Step_A1 One-pot Thiazole Formation Start_A->Step_A1 Fragment_A Thiazole Fragment Step_A1->Fragment_A Start_B Amino Acid Precursors Step_B1 Peptide Coupling Start_B->Step_B1 Fragment_B Dipeptide Fragment Step_B1->Fragment_B Start_C Aldehyde, Amine, MAC reagent Step_C1 Three-component MAC Reaction Start_C->Step_C1 Fragment_C α-keto-β-amino acid derivative Step_C1->Fragment_C

References

Application Notes and Protocols: Three-Component MAC Reactions in the Synthesis of Cyclotheonellazole A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the application of a three-component Masked Acyl Cyanide (MAC) reaction in the total synthesis of Cyclotheonellazole A, a potent elastase inhibitor. The information is derived from the successful total synthesis reported by Cui, Y., et al. (2022).[1][2][3][4]

Introduction

This compound is a complex macrocyclic peptide of marine origin that has garnered significant interest due to its potent inhibitory activity against human neutrophil elastase.[1][2][4] Its intricate structure, featuring several non-proteinogenic amino acids and a unique α-keto-β-amino carboxamide moiety, presents a formidable challenge for synthetic chemists. A key innovation in the total synthesis of this compound was the strategic implementation of a three-component MAC reaction to construct a crucial building block containing the α-keto-β-amino carboxamide functionality. This approach offers a convergent and efficient route to this complex fragment, streamlining the overall synthetic sequence.

The three-component MAC reaction involves the coupling of an aldehyde, an amine, and a masked acyl cyanide reagent in a one-pot process to furnish an α-hydroxy-β-amino amide derivative. This intermediate can then be oxidized to the desired α-keto-β-amino amide.

Reaction Scheme and Workflow

The overall transformation can be visualized as a multi-step one-pot process followed by a subsequent oxidation to yield the final desired fragment.

MAC_Reaction_Workflow cluster_one_pot One-Pot Three-Component MAC Reaction aldehyde Aldehyde (Fragment 1) reaction_mixture Reaction Mixture (CH2Cl2, rt) aldehyde->reaction_mixture amine Amine (Fragment 2) amine->reaction_mixture mac_reagent Masked Acyl Cyanide (e.g., KCN/Tosyl Cyanide) mac_reagent->reaction_mixture intermediate α-hydroxy-β-amino amide reaction_mixture->intermediate Coupling oxidation Oxidation (e.g., Dess-Martin Periodinane) intermediate->oxidation final_product α-keto-β-amino carboxamide (Key Fragment of this compound) oxidation->final_product Synthesis_Logic cluster_fragment_synthesis Key Fragment Synthesis cluster_assembly Assembly and Macrocyclization A Aldehyde Fragment MAC Three-Component MAC Reaction A->MAC B Amine Fragment B->MAC C Masked Acyl Cyanide C->MAC D α-keto-β-amino carboxamide Fragment MAC->D F Linear Peptide Precursor D->F Peptide Couplings E Peptide Fragments E->F Peptide Couplings G This compound F->G Macrocyclization

References

Application Notes and Protocols for Late-Stage Oxidation Strategies in the Synthesis of Cyclotheonellazole A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclotheonellazole A (CTL-A) is a potent, naturally occurring cyclic peptide inhibitor of human neutrophil elastase (HNE), an enzyme implicated in a variety of inflammatory diseases, including acute lung injury. The total synthesis of this complex molecule presents numerous challenges, with late-stage oxidation reactions being particularly critical for the installation of key functional groups. This document provides detailed application notes and experimental protocols for the two pivotal late-stage oxidation steps employed in the successful total synthesis of this compound. These protocols are intended to serve as a practical guide for researchers engaged in the synthesis of CTL-A, its analogs, or other complex peptides requiring similar transformations.

Core Late-Stage Oxidation Strategies

The total synthesis of this compound features two crucial late-stage oxidation reactions:

  • Oxidation of a secondary alcohol to an α-keto amide functionality. This transformation is essential for the bioactivity of CTL-A, as the α-keto amide acts as a warhead that forms a covalent adduct with the serine residue in the active site of elastase.

  • Oxidation of a thioether to a sulfonic acid. This step introduces a highly polar, charged group that significantly influences the solubility and pharmacokinetic properties of the final molecule.

These reactions are performed on a complex macrocyclic precursor, necessitating mild and selective conditions to avoid degradation of the sensitive peptide backbone.

Data Presentation: Comparison of Late-Stage Oxidation Strategies

The following tables summarize the key quantitative data for the two late-stage oxidation reactions in the total synthesis of this compound. While the cited literature primarily details the successful oxidation methods, alternative conditions that were explored and found to be less effective are also included to provide a more comprehensive understanding of the synthetic challenges.

Table 1: Oxidation of Secondary Alcohol to α-Keto Amide

Precursor CompoundOxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
35 Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Room Temperature285[1]
34 Common Oxidants (e.g., Swern, Parikh-Doering)Various--Decomposition[1]

Table 2: Oxidation of Thioether to Sulfonic Acid

Precursor CompoundOxidizing AgentSolvent SystemTemperature (°C)Reaction Time (h)Yield (%)Reference
36 Oxone®Acetic Acid / Sodium AcetateRoom Temperature1275[1]

Experimental Protocols

The following are detailed protocols for the two key late-stage oxidation experiments in the synthesis of this compound.

Protocol 1: Oxidation of Secondary Alcohol to α-Keto Amide using Dess-Martin Periodinane (DMP)

Objective: To oxidize the secondary alcohol in precursor 35 to the corresponding α-keto amide 36 .

Materials:

  • Precursor 35 (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Dissolve precursor 35 in anhydrous DCM under an inert atmosphere of argon or nitrogen.

  • Add Dess-Martin Periodinane (DMP) to the solution in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.

  • Stir the biphasic mixture for 15 minutes until the solid dissolves.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired α-keto amide 36 .

Protocol 2: Oxidation of Thioether to Sulfonic Acid using Oxone®

Objective: To oxidize the thioether in precursor 36 to the corresponding sulfonic acid 37 .

Materials:

  • Precursor 36 (1.0 eq)

  • Oxone® (potassium peroxymonosulfate) (5.0 eq)

  • Acetic acid

  • Sodium acetate (NaOAc)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve precursor 36 in acetic acid.

  • Add sodium acetate and Oxone® to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.

  • After completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the sulfonic acid 37 .

Visualizations

Experimental Workflow for Late-Stage Oxidations

The following diagram illustrates the sequence of the two late-stage oxidation steps in the synthesis of this compound.

experimental_workflow Precursor_35 Precursor 35 (Secondary Alcohol, Thioether) Keto_Amide_36 α-Keto Amide 36 (Thioether) Precursor_35->Keto_Amide_36 Dess-Martin Periodinane DCM, rt, 2h (Yield: 85%) Sulfonic_Acid_37 Sulfonic Acid 37 (α-Keto Amide) Keto_Amide_36->Sulfonic_Acid_37 Oxone®, NaOAc AcOH, rt, 12h (Yield: 75%) CTL_A This compound Sulfonic_Acid_37->CTL_A Deprotection

Caption: Synthetic workflow of the late-stage oxidations of this compound.

Proposed Mechanism of Elastase Inhibition by this compound

This diagram illustrates the proposed binding mode of this compound to the active site of human neutrophil elastase (HNE), highlighting the key interactions.

inhibition_mechanism cluster_HNE_Active_Site HNE Active Site cluster_Oxyanion_Hole Oxyanion Hole cluster_CTLA This compound Ser195 Ser195 His57 His57 Gly193 Gly193 Keto_Amide α-Keto Amide (Warhead) Keto_Amide->Ser195 Covalent Bond Formation (Hemiketal Adduct) Keto_Amide->Gly193 Hydrogen Bonding (Stabilization of Tetrahedral Intermediate) Thiazole Thiazole Moiety Thiazole->His57 Potential Interaction Macrocycle Macrocyclic Scaffold HNE_Active_Site HNE_Active_Site

References

Application Note: Spectroscopic Analysis of Cyclotheonellazole A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclotheonellazole A (CTL-A) is a complex macrocyclic peptide first isolated from the marine sponge Theonella affinis swinhoei. It has garnered significant interest within the scientific and drug development communities due to its potent inhibitory activity against human neutrophil elastase (HNE).[1][2] Elastase is a serine protease implicated in the pathophysiology of various inflammatory diseases, including acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1][3] The unique structure of this compound, which includes nonproteinogenic amino acids, presents a significant challenge for structural elucidation and chemical synthesis.[4] Accurate and comprehensive spectroscopic analysis is therefore critical for verifying the identity, purity, and conformation of both natural and synthetic samples of CTL-A, forming the foundation for further biological evaluation and drug development.

This document provides a detailed overview of the key spectroscopic techniques—High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy—used to characterize this compound.

Spectroscopic Data

Quantitative spectroscopic data is essential for the unambiguous identification of this compound. The following tables outline the expected data from HRESIMS and NMR analyses.

(Note: The detailed ¹H and ¹³C NMR chemical shift assignments for this compound are reported in specialized literature, such as the Supporting Information of the Journal of Medicinal Chemistry, 2022, 65(4), 2971–2987. Researchers should refer to such primary sources for the complete, assigned datasets. The tables below are structured templates for presenting such data.)

Table 1: HRESIMS Data for this compound

High-resolution mass spectrometry provides the elemental composition of the molecule by measuring the mass-to-charge ratio with very high accuracy.

ParameterValue
Molecular FormulaC₃₈H₄₈N₈O₁₀S₂
Ionization ModeESI+
Adduct[M+H]⁺
Calculated Mass841.2962
Observed MassValue to be determined experimentally
Table 2: ¹H NMR Spectroscopic Data Template for this compound

¹H NMR spectroscopy identifies the hydrogen atoms in the molecule, providing information about their chemical environment, proximity, and coupling relationships.

Positionδ (ppm)MultiplicityJ (Hz)
e.g., H-2[value][e.g., d][value]
e.g., H-3α[value][e.g., dd][value, value]
............
Table 3: ¹³C NMR Spectroscopic Data Template for this compound

¹³C NMR spectroscopy identifies the carbon skeleton of the molecule. The chemical shifts are indicative of the functional groups and hybridization of the carbon atoms.

Positionδ (ppm)
e.g., C-1[value]
e.g., C-2[value]
......

Experimental Protocols

The following protocols describe standard methodologies for the spectroscopic analysis of this compound.

Protocol 1: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

This protocol outlines the procedure for determining the accurate mass and molecular formula of this compound.

1. Sample Preparation: a. Accurately weigh approximately 0.1-0.5 mg of purified this compound. b. Dissolve the sample in 1.0 mL of a high-purity solvent (e.g., methanol, acetonitrile, or a mixture thereof) to create a stock solution. c. Further dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

2. Instrumentation and Parameters: a. Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.[3] b. Ionization Mode: Positive ion mode ([M+H]⁺) is typically used for peptides. c. Infusion Method: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min. d. Mass Range: Scan from m/z 150 to 1500. e. Source Parameters:

  • Capillary Voltage: 3.5 - 4.5 kV
  • Drying Gas (N₂): Flow rate of 8-12 L/min
  • Gas Temperature: 250 - 350 °C f. Calibration: Ensure the instrument is calibrated with a known standard (e.g., sodium formate or a commercial calibration mix) immediately prior to analysis to ensure high mass accuracy (<5 ppm).

3. Data Analysis: a. Acquire the spectrum and identify the peak corresponding to the protonated molecule [M+H]⁺. b. Use the instrument's software to calculate the elemental composition based on the measured accurate mass. c. Compare the observed mass with the calculated mass for the expected molecular formula (C₃₈H₄₈N₈O₁₀S₂) to confirm the identity.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol covers the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra for the complete structural elucidation of this compound.

1. Sample Preparation: a. Dissolve 2-5 mg of purified this compound in approximately 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD).[3] b. Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. Instrumentation: a. Spectrometer: A high-field NMR spectrometer (400 MHz or higher is recommended) equipped with a cryoprobe for enhanced sensitivity.[3] b. Temperature: Set the sample temperature to 298 K (25 °C).

3. 1D NMR Experiments: a. ¹H NMR:

  • Acquire a standard one-pulse proton spectrum.
  • Set the spectral width to cover a range of -2 to 12 ppm.
  • Use a sufficient number of scans to achieve a good signal-to-noise ratio.
  • Reference the spectrum to the residual solvent signal (e.g., DMSO-d₆ at δ 2.50 ppm).[3] b. ¹³C NMR:
  • Acquire a proton-decoupled carbon spectrum.
  • Set the spectral width to cover a range of -10 to 220 ppm.
  • Reference the spectrum to the solvent signal (e.g., DMSO-d₆ at δ 39.52 ppm).[3]

4. 2D NMR Experiments for Structural Elucidation: a. COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings (typically through 2-3 bonds). This helps establish connectivity within individual amino acid residues. b. HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons. c. HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bonds) correlations between protons and carbons. This is crucial for connecting the individual structural fragments and establishing the macrocyclic ring structure. d. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: To identify through-space correlations between protons that are close to each other, providing key information about the molecule's 3D conformation and stereochemistry.

5. Data Processing and Analysis: a. Process all spectra using appropriate software (e.g., MestReNova, TopSpin, VnmrJ). b. Apply Fourier transformation, phase correction, and baseline correction. c. Integrate ¹H NMR signals and pick peaks for all spectra. d. Systematically analyze the 2D correlation maps to assemble the molecular structure, assign all proton and carbon signals, and determine the relative stereochemistry.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

G A This compound (Isolated or Synthetic) B Sample Preparation (Dissolution in appropriate solvent) A->B Purified Sample C HRESIMS Analysis B->C D NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) B->D E Molecular Formula Determination C->E Accurate Mass F Complete Structural Elucidation (Connectivity & Stereochemistry) D->F Correlation Data E->F Elemental Composition

Figure 1. Experimental workflow for the spectroscopic analysis of this compound.
Signaling Pathway

This diagram illustrates the mechanism of action for this compound as an inhibitor of human neutrophil elastase in the context of acute lung injury.

G cluster_0 Pathophysiology of Acute Lung Injury Inflammation Inflammatory Stimuli (e.g., infection, trauma) Neutrophil Neutrophil Activation & Degranulation Inflammation->Neutrophil Elastase Human Neutrophil Elastase (HNE) Neutrophil->Elastase Tissue Degradation of Extracellular Matrix (e.g., Elastin) Elastase->Tissue ALI Acute Lung Injury (ALI) / Acute Respiratory Distress Syndrome (ARDS) Tissue->ALI Inhibitor This compound Inhibitor->Elastase Inhibition

Figure 2. Inhibition of the elastase pathway by this compound.

References

Application Notes and Protocols for the Amino Acid Analysis of Cyclotheonellazole A using Marfey's Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclotheonellazole A is a potent, naturally occurring cyclic peptide that has garnered significant interest within the drug development sector due to its remarkable inhibitory activity against elastase and chymotrypsin. The structural complexity of this compound, which incorporates several non-proteinogenic amino acids, necessitates precise analytical techniques to determine its amino acid composition and the stereochemistry of each residue. This is critical for total synthesis efforts, structure-activity relationship (SAR) studies, and for ensuring the quality and consistency of synthetic analogues.

Marfey's method is a highly sensitive and reliable chromatographic technique for the determination of the absolute configuration of amino acids. The method involves the derivatization of amino acid enantiomers with a chiral reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA), also known as Marfey's reagent. This reaction forms diastereomers that can be readily separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC). This application note provides a detailed protocol for the application of Marfey's method to the amino acid analysis of this compound.

Principle of Marfey's Method

The core principle of Marfey's method lies in the conversion of enantiomeric amino acids into diastereomeric derivatives. The primary amine of the amino acids reacts with the fluoro group of L-FDAA under mild alkaline conditions. The resulting L-FDAA-amino acid diastereomers (L-L and L-D) exhibit different physicochemical properties, allowing for their separation by RP-HPLC. By comparing the retention times of the derivatized amino acids from the hydrolyzed sample with those of authentic D- and L-amino acid standards derivatized in the same manner, the absolute configuration and quantity of each amino acid in the peptide can be determined.

Data Presentation: Amino Acid Composition of this compound

The amino acid composition of this compound has been determined through extensive spectroscopic and chemical analysis, including advanced Marfey's techniques. The peptide is composed of eight residues, including several non-proteinogenic and D-configured amino acids. The established amino acid composition is summarized in the table below.

Amino Acid ResidueAbbreviationStereochemistryType
AlanineAlaDProteinogenic
ThreonineThrLProteinogenic
PhenylalaninePheLProteinogenic
allo-IsoleucineaIleDNon-proteinogenic
3-amino-4-methyl-2-oxohexanoic acidAmoha(3S,4S)Non-proteinogenic
Diaminopropionic acidDprLNon-proteinogenic
(4E)-5-(4-hydroxyphenyl)-3-methyl-4-pentenoic acidNon-proteinogenic
Thiazole-containing amino acidNon-proteinogenic

Note: The table represents the confirmed amino acid residues of this compound. A detailed quantitative analysis using Marfey's method would yield specific retention times and peak areas for the derivatized D-Ala, L-Thr, D-aIle, and L-Phe, which can be compared against standards.

Experimental Protocols

This section provides a detailed step-by-step protocol for the amino acid analysis of this compound using Marfey's method.

Materials and Reagents
  • This compound sample

  • 6 M Hydrochloric acid (HCl)

  • Nitrogen gas (high purity)

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) solution (1% w/v in acetone)

  • 2 M Hydrochloric acid (HCl)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • D- and L-amino acid standards (including D-Ala, L-Thr, D-allo-Ile, L-Phe)

  • Heating block or oven capable of maintaining 110°C

  • Vacuum concentrator

  • HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Protocol 1: Acid Hydrolysis of this compound
  • Sample Preparation: Accurately weigh approximately 100 µg of this compound into a hydrolysis tube.

  • Acid Addition: Add 200 µL of 6 M HCl to the tube.

  • Inert Atmosphere: Purge the tube with nitrogen gas for 1-2 minutes to remove oxygen and prevent oxidative degradation of amino acids.

  • Sealing: Tightly seal the hydrolysis tube.

  • Hydrolysis: Place the sealed tube in a heating block or oven at 110°C for 24 hours to ensure complete cleavage of all peptide bonds.

  • Drying: After hydrolysis, cool the tube to room temperature and carefully open it. Dry the sample completely using a vacuum concentrator to remove the HCl.

  • Reconstitution: Reconstitute the dried hydrolysate in 100 µL of deionized water.

Protocol 2: Derivatization with Marfey's Reagent
  • Standard Preparation: Prepare a standard mixture of the expected amino acids (D-Ala, L-Thr, D-allo-Ile, L-Phe) at a known concentration (e.g., 50 µM each).

  • Aliquoting: Transfer a 50 µL aliquot of the reconstituted hydrolysate and 50 µL of the amino acid standard mixture into separate microcentrifuge tubes.

  • Alkalinization: To each tube, add 20 µL of 1 M NaHCO₃ solution to raise the pH and facilitate the derivatization reaction.

  • Derivatization: Add 100 µL of the 1% FDAA solution in acetone to each tube.

  • Incubation: Vortex the tubes gently and incubate them at 40°C for 1 hour in the dark.

  • Quenching: After incubation, quench the reaction by adding 10 µL of 2 M HCl to each tube.

  • Evaporation: Evaporate the samples to dryness using a vacuum concentrator.

  • Final Reconstitution: Reconstitute the dried, derivatized samples in 500 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% TFA) for HPLC analysis.

Protocol 3: HPLC Analysis
  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase A: 0.1% (v/v) TFA in water

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 340 nm

    • Injection Volume: 20 µL

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-45 min: Linear gradient from 10% to 60% B

    • 45-50 min: 60% B

    • 50-55 min: Linear gradient from 60% to 10% B

    • 55-60 min: 10% B (re-equilibration)

  • Data Analysis:

    • Inject the derivatized amino acid standards to determine the retention times for the L-FDAA-D-amino acid and L-FDAA-L-amino acid diastereomers.

    • Inject the derivatized this compound hydrolysate.

    • Identify the amino acids in the sample by comparing their retention times to those of the standards.

    • Quantify the amino acids by integrating the peak areas and comparing them to the peak areas of the corresponding standards of known concentration.

Visualizations

Marfeys_Method_Workflow cluster_hydrolysis Step 1: Acid Hydrolysis cluster_derivatization Step 2: Derivatization cluster_analysis Step 3: HPLC Analysis cluster_results Step 4: Results Cyclotheonellazole_A This compound Sample Hydrolysis 6M HCl, 110°C, 24h Cyclotheonellazole_A->Hydrolysis Amino_Acid_Hydrolysate Amino Acid Hydrolysate Hydrolysis->Amino_Acid_Hydrolysate Derivatization NaHCO3, 40°C, 1h Amino_Acid_Hydrolysate->Derivatization Marfeys_Reagent Marfey's Reagent (L-FDAA) Marfeys_Reagent->Derivatization Diastereomers Diastereomeric Derivatives Derivatization->Diastereomers HPLC RP-HPLC (UV 340 nm) Diastereomers->HPLC Chromatogram Chromatogram HPLC->Chromatogram Data_Analysis Data Analysis (Retention Time & Peak Area) Chromatogram->Data_Analysis Identification Amino Acid Identification Data_Analysis->Identification Quantification Quantification & Stereochemistry Data_Analysis->Quantification

Caption: Experimental workflow for the amino acid analysis of this compound using Marfey's method.

Signaling_Pathway_Logic Peptide Cyclic Peptide (this compound) Hydrolysis Complete Hydrolysis Peptide->Hydrolysis Amino_Acids Mixture of Amino Acids (D- and L-isomers) Hydrolysis->Amino_Acids Derivatization Derivatization with L-FDAA (Marfey's Reagent) Amino_Acids->Derivatization Diastereomers Mixture of Diastereomers (L-D and L-L) Derivatization->Diastereomers Separation Chromatographic Separation (RP-HPLC) Diastereomers->Separation Analysis Analysis of Chromatogram Separation->Analysis Conclusion Determination of Amino Acid Composition and Stereochemistry Analysis->Conclusion

Caption: Logical relationship of the steps involved in determining the amino acid composition of a peptide.

Application Notes and Protocols for the Use of Cyclotheonellazole A in Elastase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Neutrophil Elastase (HNE) is a serine protease that plays a crucial role in the inflammatory response by degrading various extracellular matrix proteins.[1][2] Under normal physiological conditions, its activity is tightly regulated by endogenous inhibitors.[2] However, excessive elastase activity can lead to tissue damage and is implicated in the pathogenesis of several inflammatory diseases, including acute lung injury (ALI), acute respiratory distress syndrome (ARDS), and chronic obstructive pulmonary disease (COPD).[3][4][5][6] Consequently, the inhibition of HNE is a significant therapeutic strategy for these conditions.[6]

Cyclotheonellazole A (CTL-A) is a potent, naturally occurring macrocyclic peptide inhibitor of elastase, originally isolated from the marine sponge Theonella affinis swinhoei.[3] It has demonstrated significant inhibitory activity against both porcine pancreatic elastase (PPE) and human neutrophil elastase (HNE).[3] The unique chemical structure of CTL-A, which includes an α-keto-β-amino acid moiety, is thought to be responsible for its potent inhibitory effect by interacting with the active site of elastase.[3][7] These application notes provide a detailed protocol for utilizing this compound in elastase activity assays, which is essential for researchers investigating novel elastase inhibitors and their therapeutic potential.

Quantitative Data Summary

The inhibitory potency of this compound against different elastase enzymes has been evaluated in multiple studies. The following table summarizes the reported 50% inhibitory concentration (IC50) values. It is important to note that variations in IC50 values can arise from different experimental conditions, such as the source and concentration of the enzyme and substrate, as well as the incubation time.[3][8]

InhibitorEnzymeIC50 ValueReference
This compound (CTL-A)Porcine Pancreatic Elastase (PPE)0.114 ± 0.002 µM[3]
This compound (CTL-A)Human Neutrophil Elastase (HNE)0.321 ± 0.003 µM[3]
This compound (CTL-A)Elastase0.034 nM[1][2]
Sivelestat (Comparative Inhibitor)Porcine Pancreatic Elastase (PPE)2.96 ± 0.128 µM[3]
Sivelestat (Comparative Inhibitor)Human Neutrophil Elastase (HNE)0.704 ± 0.132 µM[3]

Experimental Protocols

This section details the methodology for conducting an in vitro elastase inhibition assay using this compound. This protocol is based on established methods and can be adapted for screening other potential elastase inhibitors.[3]

Materials and Reagents:

  • This compound (CTL-A)

  • Human Neutrophil Elastase (HNE) or Porcine Pancreatic Elastase (PPE)

  • Fluorogenic elastase substrate (e.g., EnzChek® Elastase Assay Kit substrate)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Sivelestat or other known elastase inhibitor (for use as a positive control)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate (black, flat-bottom for fluorescence assays)

  • Microplate reader capable of fluorescence detection

Experimental Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the CTL-A stock solution in Assay Buffer to achieve a range of desired final concentrations for the assay.

    • Reconstitute the elastase enzyme (HNE or PPE) in Assay Buffer to the recommended concentration (e.g., 0.2 U/mL for HNE, 0.4 U/mL for PPE).[3]

    • Prepare the fluorogenic elastase substrate solution in Assay Buffer according to the manufacturer's instructions (e.g., 25 µg/mL of elastin substrate).[3]

  • Assay Protocol:

    • To each well of the 96-well microplate, add the following in the specified order:

      • 25 µL of the various dilutions of this compound or the positive control inhibitor.

      • For the enzyme activity control (no inhibitor), add 25 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor wells.

      • For the blank (no enzyme), add 50 µL of Assay Buffer.

    • Add 50 µL of the reconstituted elastase enzyme solution to all wells except the blank wells.

    • Incubate the plate at room temperature for a pre-determined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to all wells.

    • Immediately place the microplate in a fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., λEx = 400 nm / λEm = 505 nm for some kits) kinetically over a specified time period (e.g., 30-60 minutes) at room temperature.

    • Determine the rate of reaction (V) from the linear portion of the fluorescence versus time curve for each concentration of the inhibitor.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow Diagram

G Experimental Workflow for Elastase Inhibition Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_inhibitor Prepare this compound and Control Dilutions add_inhibitor Add Inhibitor/Control to 96-well Plate prep_inhibitor->add_inhibitor prep_enzyme Reconstitute Elastase (HNE or PPE) add_enzyme Add Elastase Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Fluorogenic Substrate Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->add_substrate measure_fluorescence Measure Fluorescence Kinetically add_substrate->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: A flowchart illustrating the key steps in the elastase inhibition assay protocol.

Proposed Mechanism of Action of this compound

G Proposed Inhibition of Elastase by this compound cluster_elastase Elastase Active Site cluster_ctla This compound cluster_complex Tetrahedral Intermediate Ser195 Ser195-OH His57 His57 Ser195->His57 Proton Transfer complex Covalent Enzyme-Inhibitor Complex (Tetrahedral Transition State) Ser195->complex Asp102 Asp102 His57->Asp102 Stabilization alpha_keto α-keto group alpha_keto->Ser195 Nucleophilic Attack alpha_keto->complex

References

Application Notes and Protocols: Cyclotheonellazole A as a Positive Control for Elastase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclotheonellazole A (CTL-A) is a potent, naturally occurring cyclic peptide that serves as a highly effective inhibitor of elastase, a serine protease implicated in a variety of inflammatory diseases.[1][2] Its strong and specific inhibitory action makes it an ideal positive control for in vitro elastase inhibition assays. These application notes provide detailed protocols and supporting data for the use of this compound as a positive control in research and drug discovery settings.

This compound is a unique macrocyclic peptide originally isolated from the marine sponge Theonella affinis swinhoei.[1] Its structure contains several non-proteinogenic amino acids and a distinctive α-keto-β-amino acid residue, which is crucial for its mechanism of action.[1][3] This α-keto group interacts with the serine residue (Ser195) in the catalytic triad of elastase, forming a stable tetrahedral transition state and thereby inhibiting the enzyme's activity.[1][4]

Quantitative Data for Elastase Inhibition

This compound has demonstrated potent inhibition against different types of elastase. The half-maximal inhibitory concentration (IC50) values are summarized below, providing a benchmark for comparison in your experiments.

InhibitorTarget ElastaseIC50 Value
This compound (CTL-A) Porcine Pancreatic Elastase (PPE)0.114 ± 0.002 µM[1]
This compound (CTL-A) Human Neutrophil Elastase (HNE)0.321 ± 0.003 µM[1]
This compound (CTL-A) Elastase (general)0.034 nM[1][4]
Cyclotheonellazoles D-I Elastase16.0 to 61.8 nM[3][5]
SivelestatPorcine Pancreatic Elastase (PPE)2.96 ± 0.128 µM[1]
SivelestatHuman Neutrophil Elastase (HNE)0.704 ± 0.132 µM[1]

Note: The discrepancy in reported IC50 values for CTL-A against elastase may arise from different experimental conditions, such as the source of the enzyme, concentration of enzyme and substrate, or incubation time.[1]

Experimental Protocols

In Vitro Elastase Inhibition Assay

This protocol describes a common method for measuring elastase activity and its inhibition using a chromogenic substrate.

Materials:

  • This compound (Positive Control)

  • Test compounds

  • Porcine Pancreatic Elastase (PPE) or Human Neutrophil Elastase (HNE)[1]

  • Tris-HCl buffer (0.1 M, pH 8.0)[6]

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA or Suc-Ala-Ala-Ala-pNA), substrate[7][8]

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-410 nm[6][7]

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare stock solutions of your test compounds in DMSO.

    • Prepare a working solution of elastase in Tris-HCl buffer. The final concentration in the well is typically 0.2–0.5 units/mL.

    • Prepare a working solution of the substrate SANA in Tris-HCl buffer. The final concentration in the well is typically 0.29 mM to 1.6 mM.[6][8]

  • Assay Protocol:

    • In a 96-well plate, add 10 µL of your test compound solution or this compound (positive control) at various concentrations. For the negative control, add 10 µL of DMSO.

    • Add 80 µL of the elastase enzyme solution to each well.

    • Incubate the plate at 25°C for 15-20 minutes.[6][7][9]

    • To initiate the reaction, add 10 µL of the SANA substrate solution to each well.

    • Immediately measure the absorbance at 405-410 nm using a microplate reader.[6][7]

    • Continue to monitor the absorbance every minute for 10-15 minutes to obtain the reaction rate.[7]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • The percent inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

G Elastase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Reagents: - this compound (Control) - Test Compounds - Elastase Enzyme - SANA Substrate B Add Inhibitors (Test Compounds/CTL-A) and Elastase to 96-well plate A->B C Incubate at 25°C for 15-20 min B->C D Add SANA Substrate to initiate reaction C->D E Measure Absorbance at 405-410 nm D->E F Calculate Reaction Rate E->F G Determine % Inhibition F->G H Calculate IC50 Value G->H

Caption: Workflow for the in vitro elastase inhibition assay.

Signaling Pathways

Elastase, particularly neutrophil elastase, is a key mediator in inflammatory processes and tissue destruction.[4] Its activity is implicated in the pathology of various diseases, including acute lung injury (ALI) and chronic obstructive pulmonary disease (COPD).[1][2] Understanding the signaling pathways modulated by elastase is crucial for developing targeted therapies.

One significant pathway involves the activation of proteinase-activated receptor-2 (PAR2), which can lead to downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[10] Additionally, neutrophil elastase can induce the expression of mucin genes, such as MUC1, through a complex pathway involving protein kinase Cδ (PKCδ), reactive oxygen species (ROS), and tumor necrosis factor-α (TNF-α).[11]

G Simplified Neutrophil Elastase Signaling Pathway NE Neutrophil Elastase PAR2 PAR2 NE->PAR2 activates PKCd PKCδ NE->PKCd activates MAPK MAPK Pathway PAR2->MAPK Inflammation Inflammation & Tissue Damage MAPK->Inflammation ROS ROS PKCd->ROS TACE TACE ROS->TACE TNFa TNF-α TACE->TNFa TNFR1 TNFR1 TNFa->TNFR1 ERK ERK1/2 TNFR1->ERK Sp1 Sp1 ERK->Sp1 MUC1 MUC1 Gene Expression Sp1->MUC1 MUC1->Inflammation

Caption: Key signaling pathways activated by neutrophil elastase.

Conclusion

This compound is a robust and reliable positive control for elastase inhibition studies. Its high potency and well-characterized mechanism of action provide a solid benchmark for the evaluation of novel elastase inhibitors. The protocols and data presented herein are intended to facilitate the integration of this compound into your research workflows, ultimately aiding in the discovery and development of new therapeutics for elastase-mediated diseases.

References

Application Notes: Cyclotheonellazole A (CTA) for In Vivo Studies of Lung Injury

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclotheonellazole A (CTA) is a natural macrocyclic peptide identified as a potent inhibitor of neutrophil elastase.[1][2][3][4][5] Neutrophil elastase is a serine protease released by activated neutrophils during an inflammatory response.[1] While it plays a role in pathogen clearance and tissue remodeling, its overexpression in conditions like Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS) leads to significant pathological damage, including the degradation of elastin and other extracellular matrix components, contributing to lung consolidation and impaired oxygenation.[1][6] CTA has demonstrated significant therapeutic potential in a preclinical mouse model of ALI, where it was shown to reduce lung edema and pathological deterioration more effectively than the clinically approved elastase inhibitor, sivelestat.[1][2][3][4][5] These characteristics, along with its demonstrated cellular safety, position CTA as a promising candidate for further investigation in the context of ALI/ARDS, including virally-induced lung injury.[1][2][4][5]

Mechanism of Action: Inhibition of Neutrophil Elastase

The primary mechanism of action for this compound in the context of lung injury is the direct inhibition of neutrophil elastase. During the inflammatory cascade characteristic of ALI/ARDS, neutrophils are recruited to the lungs and become activated, releasing large quantities of elastase.[5][6] This excessive elastase activity overwhelms endogenous antiproteases, leading to uncontrolled tissue destruction. CTA intervenes by potently inhibiting elastase, thereby mitigating the downstream pathological effects.

cluster_0 Pathogenesis of Acute Lung Injury cluster_1 Therapeutic Intervention LungInsult Lung Insult (e.g., Bleomycin, Sepsis) Neutrophil Neutrophil Activation & Recruitment LungInsult->Neutrophil Elastase Excessive Neutrophil Elastase Release Neutrophil->Elastase Damage Elastin Degradation & Tissue Damage Elastase->Damage ALI ALI / ARDS (Edema, Inflammation) Damage->ALI CTA This compound (CTA) CTA->Elastase Inhibits

Caption: Mechanism of CTA in mitigating elastase-driven lung injury.

Quantitative Data Summary

The following data is summarized from a key in vivo study using a bleomycin (BLM)-induced ALI mouse model.[5]

ParameterNormal ControlALI Model (BLM)CTA-Treated (30 mg/kg)Sivelestat-Treated (30 mg/kg)
Animal Model C57BL/6 MiceC57BL/6 MiceC57BL/6 MiceC57BL/6 Mice
ALI Induction VehicleBleomycin (4 mg/kg)Bleomycin (4 mg/kg)Bleomycin (4 mg/kg)
Lung Wet/Dry Ratio ~5.0> 6.0< 5.5~6.0
Lung Injury Score 0~12~4~8
Survival Rate 100%Not specified100% (at 72h)Not specified

Note: The values are approximated from graphical data presented in the source publication for illustrative purposes.[5]

Experimental Protocols

This section provides a detailed methodology for inducing lung injury in mice and evaluating the therapeutic efficacy of this compound, based on published research.[5]

Protocol 1: Bleomycin-Induced Acute Lung Injury Model

Objective: To induce a reproducible model of acute lung injury in mice that mimics key features of human ALI/ARDS, such as inflammation and edema.[7]

Materials:

  • C57BL/6 mice (male, 8 weeks old)

  • Bleomycin sulfate (BLM)

  • Sterile, pyrogen-free saline

  • Isoflurane or other suitable anesthetic

  • Insulin syringes with 27-gauge needles

  • Animal scale

Procedure:

  • Animal Acclimatization: House animals under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.

  • Anesthesia: Anesthetize mice using isoflurane (2% in oxygen) or another appropriate method until they are non-responsive to a toe pinch.

  • BLM Preparation: Prepare a solution of bleomycin in sterile saline at a concentration that allows for the administration of 4 mg/kg in a total volume of approximately 50 µL.

  • Intratracheal Instillation:

    • Place the anesthetized mouse in a supine position on a surgical board.

    • Make a small ventral midline incision in the neck to carefully expose the trachea.

    • Using a 27-gauge needle, gently puncture the trachea between the cartilaginous rings.

    • Instill 4 mg/kg of the bleomycin solution (or saline for sham/control groups) directly into the lungs.[5][8]

    • Hold the mouse in an upright position for approximately one minute to ensure the fluid distributes within the lungs.

  • Post-Procedure Care: Suture the incision and allow the animal to recover on a warming pad. Monitor the animal for signs of distress. Body weight should be monitored daily.[5]

Protocol 2: Administration of this compound

Objective: To administer CTA to the ALI mouse model to assess its therapeutic effect.

Materials:

  • This compound (CTA)

  • Vehicle solution (e.g., saline, DMSO, or as specified by compound solubility)

  • Sivelestat (for positive control group)

  • Appropriate syringes and needles for the chosen route of administration

Procedure:

  • Drug Preparation: Prepare a solution or suspension of CTA at a concentration suitable for delivering a 30 mg/kg dose. Sivelestat should be prepared similarly for the positive control group.[5]

  • Administration:

    • At a specified time point post-BLM instillation (e.g., 2 hours), administer 30 mg/kg of CTA via the desired route (e.g., intraperitoneal or intravenous injection).

    • Administer an equal volume of vehicle to the "Normal" and "ALI Model" groups.

    • Administer 30 mg/kg of sivelestat to the positive control group.[5]

  • Monitoring: Continue to monitor all animals for changes in body weight, clinical signs of illness, and survival for the duration of the experiment (e.g., 72 hours).[5]

Protocol 3: Endpoint Analysis for Lung Injury

Objective: To quantify the degree of lung injury and the therapeutic effect of CTA.

Procedure:

  • Euthanasia and Tissue Collection: At the experimental endpoint (e.g., 72 hours post-BLM), euthanize mice via an approved method. Immediately perform a thoracotomy to expose the lungs.

  • Lung Wet-to-Dry Weight Ratio (Edema Assessment):

    • Carefully dissect the left lung, blot it dry of any surface blood, and record its "wet weight".[5]

    • Place the lung in an oven at 60-80°C for 48-72 hours until a constant weight is achieved.

    • Record the "dry weight".

    • Calculate the ratio: Wet Weight / Dry Weight. A higher ratio indicates more severe pulmonary edema.[5]

  • Histopathological Analysis (Lung Injury Score):

    • Perfuse the right lung with saline and then fix it by intratracheal instillation of 10% neutral buffered formalin.

    • Embed the fixed tissue in paraffin, section it, and perform Hematoxylin and Eosin (H&E) staining.

    • A pathologist blinded to the experimental groups should score the lung sections based on criteria such as alveolar congestion, hemorrhage, inflammatory cell infiltration, and alveolar wall thickness.[5][8]

Visualized Experimental Workflow

The following diagram outlines the typical workflow for an in vivo study evaluating CTA in a mouse model of acute lung injury.

A 1. Acclimatization (C57BL/6 Mice, 1 week) B 2. Group Assignment (Normal, ALI, CTA, Sivelestat) A->B C 3. ALI Induction (Intratracheal Bleomycin, 4 mg/kg) B->C D 4. Therapeutic Intervention (CTA or Sivelestat, 30 mg/kg) C->D 2h post-induction E 5. Monitoring Period (72 hours) - Body Weight - Survival D->E F 6. Endpoint Analysis E->F G Lung Wet/Dry Ratio (Edema) F->G H Histopathology (Lung Injury Score) F->H

Caption: Workflow for evaluating CTA in a bleomycin-induced ALI model.

References

Cyclotheonellazole A: A Potent Research Probe for Serine Proteases

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclotheonellazole A is a naturally occurring cyclic peptide that has emerged as a powerful research tool for studying the role of serine proteases, particularly elastase, in various physiological and pathological processes. Its high potency and specificity make it an invaluable probe for investigating enzyme function, validating drug targets, and exploring therapeutic interventions in diseases characterized by excessive serine protease activity, such as acute lung injury and inflammatory disorders. This document provides detailed application notes and experimental protocols for the effective use of this compound in a research setting.

Mechanism of Action

This compound acts as a potent, reversible inhibitor of specific serine proteases. Its mechanism of inhibition involves the interaction of its unique chemical structure with the active site of the target enzyme. This binding prevents the protease from cleaving its natural substrates, thereby blocking its biological activity. The primary target of this compound is elastase, a key serine protease involved in tissue remodeling and inflammation.

Applications

  • Enzyme Inhibition Studies: Elucidating the structure-activity relationship of serine protease inhibitors.

  • Target Validation: Investigating the role of specific serine proteases in disease models.

  • Drug Discovery: Serving as a lead compound for the development of novel anti-inflammatory and anti-proteolytic therapies.

  • In Vivo Research: Studying the therapeutic potential of serine protease inhibition in animal models of diseases like acute lung injury.

Quantitative Data

The inhibitory activity of this compound against various serine proteases has been quantified to determine its potency and selectivity. The following table summarizes the available data. For comparative purposes, data for the related compound, Cyclotheonamide A, is also included to provide a broader perspective on the potential selectivity of this class of cyclic peptides.

CompoundTarget ProteaseParameterValueReference
This compound Porcine Pancreatic Elastase (PPE)IC500.114 ± 0.002 µM[1]
Human Neutrophil Elastase (HNE)IC500.321 ± 0.003 µM[1]
ChymotrypsinIC500.62 nM[2]
Cyclotheonamide A Human ThrombinKi1.0 nM[3]
Bovine TrypsinKi0.2 nM[3]
Human PlasminKi12 nM[3]
Human Factor XaKi50 nM[3]

Note: IC50 (half-maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. Ki (inhibition constant) is a more direct measure of binding affinity. Lower values for both IC50 and Ki indicate higher potency. The selectivity of this compound for other serine proteases has not been extensively reported.

Experimental Protocols

In Vitro Elastase Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against elastase.

Materials:

  • This compound

  • Porcine Pancreatic Elastase (PPE) or Human Neutrophil Elastase (HNE)

  • EnzChek® Elastase Assay Kit (contains DQ™ elastin substrate)

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Reconstitute this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Prepare a working solution of elastase in reaction buffer.

    • Prepare a working solution of DQ™ elastin substrate according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well microplate, add 50 µL of reaction buffer to each well.

    • Add serial dilutions of this compound to the wells. Include a positive control (elastase without inhibitor) and a negative control (buffer only).

    • Add 50 µL of the elastase working solution to all wells except the negative control.

    • Incubate the plate at room temperature for 15 minutes.

  • Initiate Reaction:

    • Add 100 µL of the DQ™ elastin substrate working solution to all wells.

  • Measurement:

    • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~515 nm.

    • Continue to measure the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

G cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A This compound Stock E Add this compound Dilutions A->E B Elastase Working Solution F Add Elastase B->F C DQ™ Elastin Substrate H Add Substrate C->H D Add Buffer D->E E->F G Incubate F->G G->H I Measure Fluorescence H->I J Calculate Reaction Rates I->J K Determine IC50 J->K

Caption: Workflow for the in vitro elastase inhibition assay.

In Vivo Acute Lung Injury (ALI) Model

This protocol provides a general framework for inducing acute lung injury in mice using bleomycin and for evaluating the therapeutic effect of this compound. The specific details of the study that utilized this compound are highlighted where available.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Bleomycin sulfate

  • This compound

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Intratracheal instillation device

Procedure:

  • Animal Acclimatization:

    • House the mice in a controlled environment for at least one week before the experiment.

  • Induction of ALI:

    • Anesthetize the mice.

    • Intratracheally instill a single dose of bleomycin (e.g., 1-5 mg/kg) dissolved in sterile saline. Control mice should receive saline only.

  • Treatment:

    • Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The study by Cui et al. (2022) did not specify the exact dosing regimen for this compound.

  • Monitoring and Assessment (e.g., at 24, 48, 72 hours post-bleomycin):

    • Monitor the mice for signs of respiratory distress and weight loss.

    • At the end of the experiment, euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.

  • Analysis:

    • BALF Analysis: Perform total and differential cell counts to assess inflammation. Measure total protein concentration as an indicator of lung permeability.

    • Histopathology: Process lung tissue for histological examination (e.g., H&E staining) to evaluate lung injury, inflammation, and edema.

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in BALF or lung homogenates using ELISA or other immunoassays.

G cluster_analysis Data Analysis A Animal Acclimatization B Anesthesia A->B C Bleomycin Instillation B->C D This compound Treatment C->D E Monitoring D->E F Euthanasia & Sample Collection E->F G BALF Analysis F->G H Histopathology F->H I Cytokine Analysis F->I

Caption: Experimental workflow for the in vivo acute lung injury model.

Signaling Pathways

Serine proteases like elastase play a critical role in the pathogenesis of acute lung injury by activating pro-inflammatory signaling pathways. Inhibition of elastase by this compound can be expected to modulate these pathways.

G cluster_stimulus Inflammatory Stimulus cluster_cells Immune & Epithelial Cells cluster_protease Serine Protease Activity cluster_pathways Intracellular Signaling cluster_response Pathophysiological Response A e.g., Bleomycin B Neutrophils A->B C Macrophages A->C D Epithelial Cells A->D E Elastase Release B->E G MAPK Pathway E->G activates H NF-κB Pathway E->H activates F This compound F->E inhibits I Cytokine Production (TNF-α, IL-6, IL-1β) G->I H->I J Tissue Damage & Edema I->J K Acute Lung Injury J->K

Caption: Serine protease signaling in acute lung injury.

Conclusion

This compound is a highly effective and specific tool for the investigation of serine proteases. The data and protocols presented here provide a foundation for researchers to utilize this compound in their studies of enzyme function and disease pathology. Further research is warranted to fully elucidate its selectivity profile and to explore its full therapeutic potential.

References

Application Notes and Protocols for Evaluating Cyclotheonellazole A Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclotheonellazole A (CTL-A) is a potent, naturally occurring cyclic peptide that has garnered significant interest for its primary biological activity as a powerful elastase inhibitor.[1] Given its potential therapeutic applications, a thorough understanding of its cytotoxic profile is essential. These application notes provide a framework for assessing the cytotoxicity of this compound in various cell lines using established cell-based assays. The protocols detailed below are designed to offer robust and reproducible methods for determining cell viability, membrane integrity, and the induction of apoptosis. While direct evidence of this compound's impact on the actin cytoskeleton and related signaling pathways is limited, this document also provides protocols for investigating these potential off-target effects, which are hypothesized based on its complex cyclic structure.

Data Presentation

Currently, published data on the cytotoxicity of this compound is limited. However, one study has reported a lack of significant cytotoxicity in specific cell lines. This information is summarized below. Researchers are encouraged to generate their own data across a panel of relevant cell lines to build a comprehensive cytotoxic profile.

Table 1: Reported Cytotoxicity of this compound

Cell LineAssay TypeConcentration% Viability / EffectCitation
BEAS-2B (Human lung epithelial)Not specifiedUp to 100 µMNo significant cytotoxicity observed[1]
ACE2+-293T (ACE2 overexpressing)Not specifiedUp to 100 µMNo significant cytotoxicity observed[1]

Experimental Protocols

The following protocols describe standard assays to quantify the cytotoxic effects of this compound. It is recommended to perform these assays in a dose-dependent manner to determine the half-maximal inhibitory concentration (IC50).

Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Cell Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Commercially available LDH cytotoxicity assay kit

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound and appropriate controls.

  • Incubate for the desired time period.

  • Prepare a positive control for maximum LDH release by adding a lysis buffer (provided in the kit) to a set of untreated wells 30 minutes before the end of the incubation.

  • Carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the LDH release from treated cells relative to the maximum LDH release control.

Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells with cold PBS and resuspend them in the binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Potential Off-Target Effects on the Actin Cytoskeleton

While the primary target of this compound is elastase, its complex cyclic peptide structure suggests a potential for interaction with other cellular components, such as the actin cytoskeleton. Disruption of the actin cytoskeleton can lead to various cytotoxic effects, including inhibition of cell proliferation, migration, and cytokinesis. The following are proposed assays to investigate these potential effects.

Cytokinesis Inhibition Assay

This assay identifies compounds that interfere with cell division, often by disrupting the actin-myosin contractile ring.

Materials:

  • This compound

  • A rapidly dividing cell line (e.g., HeLa or NIH3T3)

  • Complete cell culture medium

  • Fluorescent dyes for staining nuclei (e.g., Hoechst 33342) and cytoplasm (e.g., Calcein AM)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Seed cells in a 96-well imaging plate.

  • Treat the cells with a range of this compound concentrations.

  • Incubate for a period that allows for at least one to two cell divisions (e.g., 24-48 hours).

  • Stain the cells with Hoechst 33342 and Calcein AM.

  • Acquire images using a high-content imaging system.

  • Analyze the images to quantify the percentage of multinucleated cells. An increase in multinucleated cells indicates potential inhibition of cytokinesis.

Cell Morphology and Adhesion Assay

This assay assesses changes in cell shape, spreading, and attachment, which are highly dependent on the integrity of the actin cytoskeleton and focal adhesions.

Materials:

  • This compound

  • Adherent cell line (e.g., fibroblasts or endothelial cells)

  • Complete cell culture medium

  • Phalloidin conjugated to a fluorescent dye (for F-actin staining)

  • Antibody against a focal adhesion protein (e.g., vinculin or paxillin) and a corresponding fluorescently labeled secondary antibody

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a 24-well plate.

  • Treat the cells with this compound for a relevant time period.

  • Fix and permeabilize the cells.

  • Stain the cells with fluorescently labeled phalloidin and the anti-focal adhesion protein antibody.

  • Mount the coverslips and acquire images using a fluorescence microscope.

  • Analyze the images for changes in cell morphology, actin stress fiber organization, and the number and size of focal adhesions.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows described in these application notes.

Cytotoxicity_Assay_Workflow Experimental Workflow for Cytotoxicity Assessment cluster_assays Cytotoxicity Assays cluster_cytoskeleton Actin Cytoskeleton Assays MTT MTT Assay (Metabolic Activity) Data_Analysis Data Analysis (IC50 Determination) MTT->Data_Analysis LDH LDH Assay (Membrane Integrity) LDH->Data_Analysis AnnexinV Annexin V/PI Staining (Apoptosis) AnnexinV->Data_Analysis Cytokinesis Cytokinesis Assay (Cell Division) Cytokinesis->Data_Analysis Morphology Morphology & Adhesion (Cell Shape & Attachment) Morphology->Data_Analysis Start Cell Seeding Treatment Treatment with This compound Start->Treatment Treatment->MTT Treatment->LDH Treatment->AnnexinV Treatment->Cytokinesis Treatment->Morphology

Caption: Workflow for assessing this compound cytotoxicity.

Apoptosis_Pathway Potential Apoptosis Signaling Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway CTL_A This compound (Hypothetical Stressor) Mitochondria Mitochondria CTL_A->Mitochondria Death_Receptors Death Receptors (e.g., Fas, TNFR) CTL_A->Death_Receptors Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Overview of intrinsic and extrinsic apoptosis pathways.

Actin_Cytoskeleton_Regulation Regulation of Actin Cytoskeleton and Cell Adhesion RhoGTPases Rho GTPases (Rho, Rac, Cdc42) Actin Actin Polymerization & Stress Fibers RhoGTPases->Actin FAK Focal Adhesion Kinase (FAK) Adhesion Focal Adhesions & Cell Adhesion FAK->Adhesion Actin->Adhesion Migration Cell Migration Actin->Migration Proliferation Cell Proliferation & Cytokinesis Actin->Proliferation Adhesion->Actin Adhesion->Migration CTL_A This compound (Hypothetical Effector) CTL_A->RhoGTPases ? CTL_A->FAK ? CTL_A->Actin ?

Caption: Key regulators of the actin cytoskeleton and cell adhesion.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Cyclotheonellazole A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Cyclotheonellazole A. The information is compiled from published synthetic routes and addresses common challenges encountered during this complex synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during key stages of the this compound synthesis.

Issues with the Synthesis of the α-Keto-β-amino Carboxamide Moiety via Masked Acyl Cyanide (MAC) Reaction

Question: The three-component Masked Acyl Cyanide (MAC) reaction to form the α-keto-β-amino carboxamide fragment is giving low yields and poor diastereoselectivity. What are the critical parameters to optimize?

Answer: The success of the MAC reaction is highly dependent on the reaction conditions. Based on the successful synthesis by Chen et al., the following parameters are crucial for optimization[1]:

  • Reagent Stoichiometry: The molar ratio of the reactants is critical. An excess of the amine and the isocyanide component relative to the aldehyde can improve the yield.

  • Base and Additive: The choice and amount of base and any additives play a significant role. A combination of triethylamine (Et3N) and 4-dimethylaminopyridine (DMAP) has been shown to be effective[1]. It is recommended to screen different ratios of these bases.

  • Solvent: The reaction should be carried out in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature: The reaction is typically run at room temperature. However, lower temperatures may improve diastereoselectivity at the cost of reaction rate.

Experimental Protocol: Optimized MAC Reaction [1]

  • To a solution of the key aldehyde (1.0 equiv) in the chosen solvent, add the amine component (1.2 equiv).

  • Add triethylamine (1.3 equiv) and 4-dimethylaminopyridine (2.0 equiv) to the mixture.

  • Finally, add the isocyanide component (1.5 equiv) and stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and purify the product using column chromatography.

ParameterRecommended Condition
Aldehyde 1.0 equiv
Amine 1.2 equiv
Isocyanide 1.5 equiv
Base Et3N (1.3 equiv) / DMAP (2.0 equiv)
Solvent DCM or THF
Temperature Room Temperature
Difficulties in the Late-Stage Oxidation of the α-Hydroxy Group

Question: The late-stage oxidation of the secondary α-hydroxy group to the corresponding α-keto amide is leading to decomposition of the macrocyclic scaffold. How can this be prevented?

Answer: The macrocyclic structure of this compound precursors can be sensitive to common oxidizing agents, leading to decomposition[1]. The presence of other sensitive functional groups, such as phenols, can exacerbate this issue.

Troubleshooting Steps:

  • Protecting Groups: If not already protected, consider protecting sensitive functional groups like phenols. The use of silyl protecting groups, such as tert-butyldimethylsilyl (TBS), on the phenol moieties has been shown to prevent decomposition during this oxidation step[1].

  • Milder Oxidation Conditions: Standard, aggressive oxidation conditions (e.g., using strong oxidants) should be avoided. A survey of milder conditions is recommended.

  • Optimized DMSO-based Oxidations: A modified Swern oxidation or other DMSO-based oxidation protocols can be effective. The combination of DMSO and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) with an acid additive like dichloroacetic acid in toluene has been identified as an optimal condition for this transformation on a model substrate[1].

Experimental Protocol: Mild Oxidation of the α-Hydroxy Group [1]

  • Protect any sensitive phenol groups with a suitable protecting group (e.g., TBS-Cl, imidazole in DMF).

  • To a solution of the α-hydroxy amide substrate in toluene, add DMSO and EDCI.

  • Add dichloroacetic acid as an additive.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • After completion, work up the reaction and purify the desired α-keto amide.

ReagentRole
DMSO Oxidant
EDCI Activator
Dichloroacetic acid Additive
Toluene Solvent

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The primary challenges in the total synthesis of this compound include[1][2][3]:

  • The construction of the unique and complex non-proteinogenic amino acid residues, particularly the α-keto-β-amino carboxamide and the 4-propenoyl-2-tyrosylthiazole (PTT) moieties.

  • The stereoselective synthesis of the various chiral centers within the molecule.

  • The late-stage macrocyclization to form the 16-membered ring.

  • The potential for decomposition of the sensitive macrocyclic structure during late-stage functional group manipulations, such as oxidations[1].

Q2: How can the challenging thiazole moiety be efficiently introduced?

A2: A one-pot process has been developed for the efficient introduction of the thiazole moiety. This method involves a cascade of reactions, including disulfide cleavage, thiocarbonylation, intramolecular Staudinger reduction, aza-Wittig reaction, and oxidation, starting from commercially available amino acid building blocks[4]. Another approach involves the annulation of a thioamide with ethyl bromopyruvate in the presence of a dehydrating agent like trifluoroacetic anhydride (TFAA)[1].

Q3: What are the key reactions utilized in the first total synthesis of this compound?

A3: The first total synthesis of this compound, completed in 24 linear steps, featured several key reactions[1][5]:

  • Three-component Masked Acyl Cyanide (MAC) reaction: To construct the α-keto-β-amino carboxamide moiety.

  • HATU coupling: For the assembly of the linear heptapeptide precursor.

  • Two late-stage oxidations: To install the α-keto amide and another oxidized functionality.

Q4: Are there any specific protecting group strategies that are crucial for the synthesis?

A4: Yes, a judicious choice of protecting groups is critical. For instance, the nucleophilic and labile nature of the mercaptan group in the cysteine moiety necessitates protection, for which a trityl (Trt) group has been successfully employed[1]. Additionally, as mentioned in the troubleshooting guide, protecting phenol groups as TBS ethers can be essential to prevent decomposition during late-stage oxidations[1].

Visualizations

logical_relationship cluster_challenges Core Synthetic Challenges cluster_solutions Key Methodologies & Solutions A Total Synthesis of This compound B Construction of α-Keto-β-amino Carboxamide A->B C Synthesis of Thiazole Moiety A->C D Late-Stage Oxidations A->D E Macrocyclization A->E F Stereocontrol A->F G Three-Component MAC Reaction B->G Addressed by H One-Pot Cascade/ Annulation Reactions C->H Addressed by I Mild DMSO-based Oxidations & Protecting Groups D->I Addressed by J Peptide Coupling (e.g., HATU) E->J Preceded by

Caption: Key challenges in the total synthesis of this compound and their respective solutions.

experimental_workflow start Start: α-Hydroxy Amide Precursor protect Protect Phenol Groups (e.g., TBS-Cl, Imidazole) start->protect setup_oxidation Setup Oxidation Reaction: Substrate in Toluene protect->setup_oxidation add_reagents Add DMSO, EDCI, and Dichloroacetic Acid setup_oxidation->add_reagents react Stir at Room Temperature Monitor by TLC/LC-MS add_reagents->react workup Aqueous Workup and Extraction react->workup purify Purification by Column Chromatography workup->purify end End: α-Keto Amide Product purify->end

References

Technical Support Center: Overcoming Low Yield in Macrocyclic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for macrocyclic peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low reaction yields and to provide answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific problems encountered during macrocyclic peptide synthesis in a question-and-answer format.

Issue: Low or no desired cyclic peptide is observed after the cyclization reaction.

1. Q: My main observation is the presence of unreacted linear peptide. What could be the cause?

A: Incomplete cyclization is a common issue. Several factors could be at play:

  • Steric Hindrance: The peptide sequence itself might adopt a conformation that is unfavorable for cyclization, where the reactive ends are kept far apart.[1][2] Sterically hindered amino acids near the cyclization site can also reduce yields.[2]

  • Inadequate Activation: The coupling reagents used to activate the carboxylic acid for amide bond formation may not be efficient enough or may have degraded.

  • Suboptimal Reaction Conditions: Factors like concentration, temperature, and reaction time are critical. For instance, solution-phase cyclization often requires high dilution to favor intramolecular over intermolecular reactions.[3][4]

Troubleshooting Steps:

  • Sequence Modification: If possible, introduce turn-inducing elements like proline, D-amino acids, or N-methylated amino acids to pre-organize the peptide backbone into a favorable conformation for cyclization.[2]

  • Optimize Coupling Reagents: Use a more powerful coupling reagent or a combination of reagents and additives to enhance the reaction rate and suppress racemization.[4][5] Common coupling reagents include carbodiimides, phosphonium salts, and aminium/uronium salts.[5]

  • Adjust Reaction Conditions:

    • For solution-phase cyclization, perform the reaction at high dilution (typically 0.1-1 mM) to minimize intermolecular side reactions.[4]

    • For on-resin cyclization, the "pseudo-dilution" effect of the solid support can favor intramolecular reactions.[6][7]

    • Optimize the reaction time and temperature. Microwave-enhanced synthesis can sometimes improve yields and reduce reaction times.[8]

2. Q: I am observing significant amounts of dimers and higher-order oligomers. How can I minimize these side products?

A: The formation of dimers and oligomers is a classic sign that intermolecular reactions are outcompeting the desired intramolecular cyclization.[6][9]

Troubleshooting Steps:

  • High Dilution (Solution-Phase): This is the most critical parameter to control for solution-phase cyclization. The goal is to ensure that the reactive ends of a single peptide chain are more likely to find each other than to react with another peptide molecule.[4][10]

  • On-Resin Cyclization: Performing the cyclization while the peptide is still attached to the solid support can significantly reduce oligomerization due to the "pseudo-dilution" effect, where the resin matrix isolates the peptide chains from each other.[6][7]

  • Slow Addition of Linear Peptide: In solution-phase reactions, slowly adding the linear peptide to the reaction mixture containing the coupling reagents can help maintain a low effective concentration of the peptide, thus favoring intramolecular cyclization.

3. Q: My mass spectrometry results show the presence of unexpected masses, suggesting side reactions. What are the common side reactions and how can I avoid them?

A: Several side reactions can occur during peptide synthesis and cyclization, leading to byproducts.

  • Racemization/Epimerization: The chiral integrity of the C-terminal amino acid can be compromised during activation, leading to a mixture of diastereomers.[1][2] This is particularly problematic in head-to-tail cyclization.

  • Aspartimide Formation: Peptides containing aspartic acid are prone to forming a five-membered ring intermediate (aspartimide), which can then reopen to form a mixture of α- and β-aspartyl peptides.[11]

  • Pyroglutamate Formation: An N-terminal glutamine residue can cyclize to form pyroglutamate, which prevents further reaction.[11]

  • Guanidinylation: Some coupling reagents can react with the unprotected N-terminus to form a guanidinium group, capping the peptide chain.[11]

Troubleshooting Steps:

  • Minimize Racemization:

    • Choose coupling reagents and additives known to suppress racemization, such as HOBt or Oxyma.[11]

    • Avoid high temperatures and prolonged reaction times.

  • Prevent Aspartimide Formation:

    • Add HOBt to the piperidine solution used for Fmoc deprotection.[11]

    • Utilize protecting groups on the preceding amino acid's backbone nitrogen, such as 2-hydroxy-4-methoxybenzyl (Hmb).[11]

  • Reduce Pyroglutamate Formation: Adding HOBt during deprotection steps can help suppress this side reaction.[11]

  • Avoid Guanidinylation: Pre-activate the protected amino acids with the coupling reagent before adding them to the peptide-resin.[11]

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for peptide cyclization?

A1: The primary methods for peptide cyclization are categorized based on the points of connection:[3][10]

  • Head-to-Tail (Backbone) Cyclization: An amide bond is formed between the N-terminal amine and the C-terminal carboxylic acid.[1][10]

  • Side-Chain-to-Side-Chain Cyclization: A bond is formed between the side chains of two amino acid residues. Common examples include disulfide bridges between two cysteines or lactam bridges between the side chains of an acidic (e.g., Asp, Glu) and a basic (e.g., Lys, Orn) amino acid.[1][3]

  • Head-to-Side-Chain or Side-Chain-to-Tail Cyclization: The N-terminus is linked to an amino acid side chain, or the C-terminus is linked to an amino acid side chain.[3][]

Q2: Should I perform the cyclization on-resin or in-solution?

A2: Both on-resin and in-solution cyclization have their advantages and disadvantages. The choice depends on the specific peptide sequence and the desired outcome.

FeatureOn-Resin CyclizationIn-Solution Cyclization
Oligomerization Minimized due to "pseudo-dilution" effect.[6][7]Prone to oligomerization; requires high dilution.[3][4]
Reaction Time Can be faster.[9]Can be slower, especially with slow addition protocols.
Purity Often results in higher crude purity.[13]May require more extensive purification to remove oligomers.
Conformational Freedom Peptide conformation may be restricted by the resin, potentially hindering cyclization.[3]Peptide has more conformational freedom to adopt a favorable pre-cyclization state.
Solubility Not a concern for the resin-bound peptide.The protected linear peptide may have poor solubility in organic solvents.[7]

A study comparing on-resin and solution-phase cyclization for a series of peptides found that on-resin cyclization was generally superior in terms of reaction time and the amount of dimerization/oligomerization.[9]

Q3: How does the peptide sequence and ring size affect cyclization efficiency?

A3: The primary sequence and the size of the macrocycle have a profound impact on cyclization yield.

  • Sequence: Linear peptide precursors that can form pre-organized conformations, such as those with turn-inducing residues (e.g., Pro, Gly, D-amino acids), where the N- and C-termini are close, generally have higher cyclization efficiency.[2][9] Sequences rich in certain residues like Arg(Pbf) and Lys(Boc) or sterically hindered residues like Thr(tBu) at the N-terminus can be difficult to cyclize.[9]

  • Ring Size: The cyclization of medium to large-sized peptides (hexa- to dodecapeptides) is often more efficient than for smaller rings (tetra- and pentapeptides).[9] Smaller rings are more strained and more prone to dimerization and oligomerization.[2][9]

Q4: What is the role of a linker in head-to-tail cyclization, and how do I choose one?

A4: When cyclizing a bioactive linear peptide, a linker is often incorporated to facilitate ring closure while preserving the active conformation of the original peptide.[14] The linker's length and composition are critical. Molecular dynamics simulations can be employed to estimate the impact of different linkers on the conformational stability of the peptide.[15] Different cyclization chemistries within the linker can also significantly affect the peptide's bioactivity and stability.[16]

Q5: What are the best practices for purifying my cyclic peptide?

A5: The purification of cyclic peptides can be challenging due to their similarity to linear precursors and other byproducts.[17]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique for purifying peptides.[17] Method development involves optimizing the stationary phase (column), mobile phase composition, and gradient.[18]

  • Supercritical Fluid Chromatography (SFC) is an alternative that can offer advantages in terms of speed and reduced organic solvent usage.[19][20]

  • Ion-Exchange Chromatography may be used to exchange counter-ions, for example, from trifluoroacetate (TFA) to a more pharmaceutically acceptable salt like acetate.[19]

Experimental Protocols

Protocol 1: General On-Resin Head-to-Tail Cyclization

This protocol describes a general method for cyclizing a peptide on a solid support, for example, by anchoring the peptide via a side chain of an amino acid like glutamic acid.

  • Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin (e.g., Rink Amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS). The C-terminal amino acid intended for cyclization (e.g., Fmoc-Glu-ODmab) is attached to the resin via its side chain.[8][21]

  • Selective Deprotection: After assembling the linear sequence, selectively remove the protecting group from the C-terminus of the peptide (e.g., the Dmab group using a dilute hydrazine solution).[8] The N-terminal Fmoc group should also be removed.

  • On-Resin Cyclization:

    • Swell the resin in a suitable solvent like DMF.

    • Add the coupling reagents (e.g., 5 equivalents of DIC/Oxyma or PyBOP/HOBt/DIPEA) to the resin.[9][21]

    • Allow the reaction to proceed for a specified time (e.g., 2-24 hours) at room temperature or with gentle heating (e.g., 50°C).[21] Microwave irradiation can also be used to accelerate the reaction.[8]

  • Cleavage and Deprotection: After the cyclization is complete, wash the resin thoroughly. Cleave the cyclic peptide from the resin and remove all remaining side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Purification: Purify the crude cyclic peptide using RP-HPLC.

  • Analysis: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Quantitative Data Example: Effect of Linker Amino Acid on On-Resin Cyclization

A study comparing the on-resin cyclization efficiency of a 15-amino acid peptide linked via either a glutamic acid (Glu) or an aspartic acid (Asp) side chain showed that the longer side chain of Glu resulted in better cyclization.[21]

Linker Amino AcidReaction Condition% Cyclic in Crude% Linear in Crude
Glu Double Long (50°C)28.04.0
Glu Double Short22.54.5
Glu Single22.84.3
Asp Double Long (50°C)16.63.3
Asp Single13.33.0

Data adapted from a Biotage technical note.[21]

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cyclization Cyclization cluster_downstream Downstream Processing start Start with Resin synthesis Linear Peptide Synthesis (SPPS) start->synthesis deprotection Selective Deprotection of Termini synthesis->deprotection cyclization Intramolecular Cyclization deprotection->cyclization cleavage Cleavage from Resin & Deprotection cyclization->cleavage purification Purification (e.g., RP-HPLC) cleavage->purification analysis Analysis (MS, HPLC) purification->analysis final_product Pure Cyclic Peptide analysis->final_product

Caption: General workflow for on-resin macrocyclic peptide synthesis.

troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield of Cyclic Peptide check_linear High Linear Peptide? start->check_linear check_oligomers High Oligomers? start->check_oligomers check_side_products Other Byproducts? start->check_side_products solution_incomplete Optimize Coupling Reagents Adjust Reaction Conditions Modify Peptide Sequence check_linear->solution_incomplete Yes solution_oligomers Increase Dilution (Solution) Switch to On-Resin Cyclization Use Slow Addition check_oligomers->solution_oligomers Yes solution_side_products Additives (e.g., HOBt) Optimize Protecting Groups Adjust pH / Temperature check_side_products->solution_side_products Yes

Caption: Troubleshooting logic for low yield in peptide cyclization.

References

Technical Support Center: Optimization of Coupling Reagents for Cyclotheonellazole A Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the critical peptide coupling and macrocyclization steps in the total synthesis of Cyclotheonellazole A.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly used coupling reagents for the synthesis of the linear precursor of this compound?

A1: Based on published synthetic routes, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a preferred reagent for coupling the complex peptide fragments that form the linear precursor of this compound. It is particularly effective for sterically hindered amino acids and for minimizing racemization.[1][2]

Q2: Which coupling reagent is recommended for the macrocyclization of the linear precursor to form the cyclic core of this compound?

A2: The combination of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is a well-established and effective choice for the head-to-tail macrocyclization step in the synthesis of this compound and other cyclic peptides.[3][4] This method is known for its efficiency in promoting intramolecular cyclization while minimizing intermolecular side reactions.

Q3: Are there alternative coupling reagents that can be considered for the synthesis?

A3: Yes, several other coupling reagents can be considered, especially if challenges arise with HATU or EDC/HOBt. These include:

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A close analog of HATU, often used for standard peptide couplings.[1][2]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent known for its high reactivity and suitability for hindered couplings.[1][5]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt that is reported to have high efficiency and a better safety profile than some older reagents.[6]

The choice of reagent will depend on the specific fragment being coupled, the scale of the reaction, and the presence of sensitive functional groups.

Troubleshooting Guides

HATU-Mediated Peptide Coupling

Issue 1: Low Yield of the Coupled Product

Potential Cause Troubleshooting Step
Incomplete activation of the carboxylic acid Ensure the use of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine. Allow for a pre-activation time of 15-30 minutes before adding the amine component.
Presence of moisture Use anhydrous solvents (e.g., DMF, DCM) and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Steric hindrance Increase the reaction time and/or temperature. Consider using a more reactive coupling reagent like PyBOP if the issue persists.
Side reaction of HATU with the amine Avoid using a large excess of HATU. A slight excess (1.1-1.5 equivalents) is typically sufficient.[7]

Issue 2: Presence of Impurities in the Crude Product

Potential Cause Troubleshooting Step
Formation of guanidinium byproducts This can occur if HATU reacts directly with the free amine. Ensure that the carboxylic acid is fully activated before the amine is introduced.
Racemization Perform the coupling at a lower temperature (e.g., 0 °C to room temperature). The use of an additive like HOAt (1-hydroxy-7-azabenzotriazole) with HATU can further suppress racemization.
Unreacted starting materials Monitor the reaction progress by TLC or LC-MS to ensure completion. If the reaction stalls, consider adding a second portion of the coupling reagent and base.
EDC/HOBt-Mediated Macrocyclization

Issue 1: Low Yield of the Cyclic Monomer and Formation of Oligomers

Potential Cause Troubleshooting Step
High concentration The key to successful macrocyclization is to favor the intramolecular reaction over intermolecular reactions. Use high dilution conditions (typically 0.1 to 1 mM). A syringe pump for the slow addition of the linear precursor to the reaction mixture can be beneficial.
Incorrect solvent DMF is a commonly used solvent for this reaction. Ensure it is anhydrous.
Inefficient coupling Ensure that the EDC and HOBt are of high quality. Consider adding a catalytic amount of DMAP (4-Dimethylaminopyridine), but be cautious as it can increase the risk of racemization.

Issue 2: Epimerization at the C-terminal residue

Potential Cause Troubleshooting Step
Prolonged reaction time at elevated temperature Monitor the reaction closely and stop it once the starting material is consumed. Avoid excessive heating.
Choice of base If a base is required, use a non-nucleophilic and sterically hindered base like DIPEA.

Quantitative Data on Coupling Reagent Performance

The following tables summarize typical yields reported for key coupling steps in the synthesis of this compound and related complex peptides. Please note that yields can vary significantly based on the specific substrates, reaction conditions, and scale.

Table 1: Comparison of Coupling Reagents for Linear Peptide Fragment Assembly

Coupling ReagentAdditiveBaseSolventTypical Yield Range (%)Reference
HATU NoneDIPEADMF70-95[8]
HBTUHOBtDIPEADMF65-90[5]
PyBOPNoneDIPEADMF70-95[5]
EDCHOBtDIPEADMF/DCM60-85[5]

Table 2: Performance of Reagents for Macrocyclization

Coupling ReagentAdditiveSolventConcentrationTypical Yield Range (%)Reference
EDC HOBt DMF 0.1 - 1 mM 50-80 [3]
DPPANoneDMF0.1 - 1 mM40-70
PyBOPNoneDMF0.1 - 1 mM50-75

Experimental Protocols

General Procedure for HATU-Mediated Peptide Coupling
  • Dissolve the carboxylic acid fragment (1.0 eq.) and HATU (1.2 eq.) in anhydrous DMF.

  • Add DIPEA (2.0 eq.) to the solution and stir for 15 minutes at room temperature for pre-activation.

  • Add a solution of the amine fragment (1.0 eq.) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for EDC/HOBt-Mediated Macrocyclization
  • Prepare a solution of the linear peptide precursor in a mixture of anhydrous DCM and DMF.

  • In a separate flask, add EDC (1.5 eq.) and HOBt (1.2 eq.) to a large volume of anhydrous DMF to achieve a final concentration of 0.1-1 mM.

  • Using a syringe pump, add the solution of the linear peptide precursor to the EDC/HOBt solution over a period of 4-8 hours at room temperature.

  • Stir the reaction mixture for an additional 12-24 hours after the addition is complete.

  • Monitor the reaction for the disappearance of the linear precursor by LC-MS.

  • Once the reaction is complete, concentrate the solvent under reduced pressure.

  • Purify the crude cyclic peptide by preparative HPLC.

Visualizations

experimental_workflow cluster_fragment_coupling Fragment Coupling (HATU) cluster_macrocyclization Macrocyclization (EDC/HOBt) Carboxylic_Acid Carboxylic Acid Fragment HATU_Activation Pre-activation with HATU and DIPEA in DMF Carboxylic_Acid->HATU_Activation Amine Amine Fragment Coupling Coupling Reaction Amine->Coupling HATU_Activation->Coupling Linear_Peptide Linear Peptide Precursor Coupling->Linear_Peptide Linear_Peptide_Input Linear Peptide Precursor Linear_Peptide->Linear_Peptide_Input High_Dilution High Dilution in DMF with EDC/HOBt Linear_Peptide_Input->High_Dilution Cyclization Intramolecular Cyclization High_Dilution->Cyclization Cyclotheonellazole_A_Core This compound Core Cyclization->Cyclotheonellazole_A_Core

Caption: Synthetic workflow for this compound assembly.

troubleshooting_logic Low_Yield Low Coupling Yield Incomplete_Activation Incomplete Activation? Low_Yield->Incomplete_Activation Moisture Moisture Present? Incomplete_Activation->Moisture No Preactivate Pre-activate with Base Incomplete_Activation->Preactivate Yes Steric_Hindrance Steric Hindrance? Moisture->Steric_Hindrance No Dry_Solvents Use Anhydrous Solvents Moisture->Dry_Solvents Yes Increase_Time_Temp Increase Reaction Time/Temp Steric_Hindrance->Increase_Time_Temp Yes

Caption: Troubleshooting logic for low coupling yield.

References

Technical Support Center: Purification of Cyclotheonellazole A and its Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Cyclotheonellazole A and its synthetic intermediates.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound and its intermediates.

Problem Potential Cause Recommended Solution
Low Recovery of Early-Stage Intermediates from Silica Gel Chromatography The intermediate is highly polar and strongly adheres to the silica gel.- Increase the polarity of the mobile phase gradually. A step-gradient to a stronger solvent system, such as methanol in dichloromethane, may be necessary.[1] - Consider using a different stationary phase, such as alumina or a bonded silica phase (e.g., diol).
The intermediate is unstable on silica gel.- Minimize the time the compound spends on the column. Use flash chromatography instead of gravity chromatography. - Consider alternative purification methods like preparative Thin Layer Chromatography (TLC) for small scales.
Peak Tailing in Reversed-Phase HPLC (RP-HPLC) of Late-Stage Intermediates or Final Product Secondary interactions between the analyte and residual silanols on the silica-based C18 column.- Add a competing base, such as 0.1% triethylamine (TEA), to the mobile phase to mask the silanol groups. - Use a column with end-capping or a base-deactivated stationary phase.
The pH of the mobile phase is close to the pKa of an ionizable group in the molecule, causing it to exist in multiple forms.- Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte. For acidic compounds, lower the pH; for basic compounds, raise the pH.
Column overload.- Reduce the amount of sample injected onto the column. - Perform a loading study on an analytical column to determine the maximum sample load before peak shape is compromised.
Poor Solubility of Intermediates or Final Product in the Mobile Phase The compound is highly hydrophobic or prone to aggregation.- Dissolve the sample in a small amount of a strong organic solvent like DMSO or DMF before diluting with the mobile phase.[2] - For peptides, sonication can aid in dissolution. - If the compound is still insoluble, consider dry loading onto the column.
The compound precipitates upon injection into the aqueous mobile phase.- Ensure the injection solvent is as weak as or weaker than the initial mobile phase. - Consider using a mobile phase with a higher initial organic content if the separation allows.
Co-elution of Closely Related Impurities The impurities have very similar polarity and structure to the target compound.- Optimize the mobile phase gradient. A shallower gradient will provide better resolution. - Screen different stationary phases (e.g., C8, Phenyl-Hexyl) or different organic modifiers (e.g., methanol instead of acetonitrile) to alter selectivity.
Chiral intermediates are not resolved.- Employ a chiral stationary phase (CSP) for HPLC. Polysaccharide-based CSPs are often effective for a wide range of compounds. - Consider derivatization with a chiral reagent to form diastereomers that can be separated on a standard reversed-phase column.
Product Degradation During Purification The thiazole or other sensitive functional groups are unstable under the purification conditions.- For pH-sensitive compounds, use buffered mobile phases to maintain a stable pH. - Avoid prolonged exposure to strong acids or bases. If TFA is used in RP-HPLC, it should be removed as quickly as possible after purification through lyophilization from a solution containing a volatile buffer like ammonium bicarbonate.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the purification of early-stage, non-polar intermediates of the this compound synthesis?

A1: For early-stage, relatively non-polar intermediates, silica gel column chromatography is a suitable starting point. A common mobile phase is a mixture of a non-polar solvent like petroleum ether (PE) or hexane and a more polar solvent like ethyl acetate (EA). For example, a gradient of 10% EA in PE has been successfully used for intermediates in the synthesis of this compound.[1]

Q2: How should I approach the purification of the final this compound macrocycle?

A2: The final macrocycle is a complex peptide-like molecule and is best purified by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). A C18 column is a good initial choice. The mobile phase will typically consist of a mixture of water and acetonitrile (ACN), both containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape. A gradient elution from a lower to a higher concentration of ACN will be necessary to elute the compound.

Q3: My peptide intermediate is not soluble in the initial RP-HPLC mobile phase. What should I do?

A3: Solubility can be a significant challenge with complex peptides. First, try dissolving the sample in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and then dilute it with the initial mobile phase. If it precipitates, you can try dry loading. This involves adsorbing your sample dissolved in a volatile solvent onto a small amount of silica or C18 packing material, evaporating the solvent, and then loading the dry powder onto the top of your column.

Q4: I am seeing significant peak tailing for my thiazole-containing intermediate in RP-HPLC. How can I improve the peak shape?

A4: Peak tailing for nitrogen-containing heterocyclic compounds like thiazoles is often due to interactions with acidic silanol groups on the silica-based stationary phase. To mitigate this, you can:

  • Add a small amount of a basic modifier, like triethylamine (TEA), to your mobile phase (e.g., 0.1%).

  • Use a base-deactivated or end-capped HPLC column.

  • Ensure the pH of your mobile phase is appropriate to keep the analyte in a single ionic state.

Q5: Are there any non-chromatographic methods for purifying macrocyclic peptides like this compound?

A5: While less common for the final high-purity product, "catch and release" purification using resins can be employed for enrichment. This involves covalently attaching the target peptide to a solid support, washing away impurities, and then cleaving the purified peptide from the resin. This method is particularly useful for removing deletion or truncated sequences from a crude synthetic mixture.

Experimental Protocols

General Protocol for Silica Gel Flash Chromatography of an Early-Stage Intermediate
  • Column Selection and Packing: Choose a silica gel column with a diameter appropriate for the amount of crude material. Pack the column with silica gel slurried in the initial, non-polar mobile phase (e.g., 100% petroleum ether).

  • Sample Loading: Dissolve the crude intermediate in a minimal amount of a suitable solvent (e.g., dichloromethane). Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin elution with the initial non-polar mobile phase. Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient. For example, start with 100% PE, then move to 5% EA in PE, 10% EA in PE, and so on.

  • Fraction Collection: Collect fractions based on the elution profile monitored by Thin Layer Chromatography (TLC).

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent under reduced pressure.

General Protocol for Preparative RP-HPLC of the Final Product or a Late-Stage Intermediate
  • Method Development: Develop an analytical method on a C18 column (e.g., 4.6 x 250 mm, 5 µm). A typical mobile phase would be A: Water + 0.1% TFA and B: Acetonitrile + 0.1% TFA. Run a gradient from 5% to 95% B over 20-30 minutes to determine the retention time of the target compound.

  • Scale-Up: Scale the analytical method to a preparative column (e.g., 21.2 x 250 mm, 10 µm). The flow rate should be scaled up proportionally to the cross-sectional area of the column. The gradient slope should be kept constant.

  • Sample Preparation: Dissolve the crude product in the initial mobile phase composition or a minimal amount of DMSO if solubility is an issue. Filter the sample through a 0.45 µm filter before injection.

  • Purification: Inject the sample onto the equilibrated preparative column and run the scaled-up gradient.

  • Fraction Collection: Collect fractions corresponding to the peak of the target compound using a UV detector (monitoring at an appropriate wavelength, e.g., 220 nm or 280 nm).

  • Purity Analysis and Post-Purification Processing: Analyze the purity of the collected fractions using analytical HPLC. Combine the pure fractions, remove the acetonitrile by rotary evaporation, and lyophilize the aqueous solution to obtain the purified product as a powder.

Visualizations

experimental_workflow cluster_early_stage Early-Stage Intermediates cluster_late_stage Late-Stage Intermediates & Final Product crude_early Crude Intermediate silica_gel Silica Gel Flash Chromatography crude_early->silica_gel Load tlc_analysis TLC Analysis silica_gel->tlc_analysis Collect Fractions pure_intermediate Pure Intermediate tlc_analysis->pure_intermediate Combine Pure Fractions crude_late Crude Product analytical_hplc Analytical RP-HPLC (Method Development) crude_late->analytical_hplc prep_hplc Preparative RP-HPLC crude_late->prep_hplc Load analytical_hplc->prep_hplc Scale-up analytical_hplc_purity Analytical RP-HPLC (Purity Check) prep_hplc->analytical_hplc_purity Collect Fractions lyophilization Lyophilization analytical_hplc_purity->lyophilization Combine Pure Fractions final_product Purified this compound lyophilization->final_product

Caption: General purification workflow for this compound and its intermediates.

troubleshooting_logic start Purification Issue Observed peak_tailing Peak Tailing in RP-HPLC? start->peak_tailing solubility_issue Poor Solubility? start->solubility_issue coelution Co-elution of Impurities? start->coelution add_tea Add TEA to Mobile Phase peak_tailing->add_tea Yes change_ph Adjust Mobile Phase pH peak_tailing->change_ph Yes reduce_load Reduce Sample Load peak_tailing->reduce_load Yes use_dmso Use DMSO/DMF for Dissolution solubility_issue->use_dmso Yes dry_load Perform Dry Loading solubility_issue->dry_load Yes optimize_gradient Optimize Gradient (Shallow) coelution->optimize_gradient Yes change_column Change Stationary Phase/Solvent coelution->change_column Yes

Caption: Troubleshooting decision tree for common purification issues.

References

Troubleshooting low solubility of Cyclotheonellazole A in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with Cyclotheonellazole A, particularly its low solubility in aqueous buffers. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a natural macrocyclic peptide that has been identified as a potent inhibitor of elastase and chymotrypsin. Due to its complex structure, it exhibits low solubility in aqueous solutions, which can present challenges in experimental setups.

Q2: I am having trouble dissolving this compound in my aqueous buffer. What should I do?

This is a common issue due to the hydrophobic nature of this compound. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.

Q3: What is the recommended solvent for the stock solution?

Dimethyl sulfoxide (DMSO) is a commonly used organic solvent for creating stock solutions of hydrophobic compounds like this compound.

Q4: How do I prepare a stock solution of this compound in DMSO?

To prepare a stock solution, dissolve this compound in 100% DMSO. For in vivo studies, a stock solution of 10 mg/mL in DMSO has been used. For other applications, you may need to adjust the concentration based on your experimental requirements. Gentle warming and vortexing can aid in dissolution.

Q5: How do I dilute the DMSO stock solution into my aqueous buffer?

It is crucial to add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring the buffer. This gradual addition helps to prevent the compound from precipitating out of solution. Avoid adding the aqueous buffer to the DMSO stock.

Q6: What is the maximum final concentration of DMSO I can have in my cell-based assay?

The final concentration of DMSO in your experimental setup should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells. You will need to optimize this for your specific cell line and assay.

Troubleshooting Guide: Low Solubility of this compound

This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.

Problem: Precipitate forms when diluting the DMSO stock solution into an aqueous buffer.
Possible Cause Recommended Solution
Concentration is too high Decrease the final concentration of this compound in the aqueous buffer.
Rapid addition of stock solution Add the DMSO stock solution very slowly (dropwise) to the vigorously stirring aqueous buffer.
Buffer composition The pH and ionic strength of the buffer can affect solubility. Try buffers with different pH values (if compatible with your experiment). Adding a small amount of a non-ionic surfactant like Tween® 20 or Triton™ X-100 (typically 0.01-0.1%) to the aqueous buffer can help maintain solubility.
Temperature Ensure the aqueous buffer is at room temperature or slightly warmed during the dilution process.
Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the tube until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be applied if necessary.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer

  • Bring the this compound DMSO stock solution and the aqueous buffer to room temperature.

  • Place the desired volume of aqueous buffer in a sterile tube.

  • While vigorously vortexing or stirring the aqueous buffer, add the required volume of the DMSO stock solution dropwise.

  • Continue to vortex or stir for a few minutes to ensure the solution is homogenous.

  • Visually inspect the solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide above.

Visual Guides

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve store Store at -20°C/-80°C dissolve->store add_stock Add Stock Dropwise (while vortexing) store->add_stock Dilute buffer Aqueous Buffer buffer->add_stock homogenize Homogenize add_stock->homogenize use Use in Experiment homogenize->use

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_flowchart start Precipitate Observed? no Solution is Clear Proceed with Experiment start->no No yes Troubleshoot start->yes Yes cause1 High Concentration? yes->cause1 cause2 Rapid Addition? cause1->cause2 No solution1 Decrease Final Concentration cause1->solution1 Yes cause3 Buffer Issue? cause2->cause3 No solution2 Add Stock Slowly cause2->solution2 Yes solution3 Modify Buffer (pH, Surfactant) cause3->solution3 Yes

Caption: Troubleshooting flowchart for this compound solubility issues.

Technical Support Center: Optimizing Elastase Inhibition Assays with Cyclotheonellazole A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Cyclotheonellazole A in elastase inhibition assays. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in a clear, accessible format.

Troubleshooting Guide

This guide addresses specific issues that may arise during your elastase inhibition experiments with this compound.

Question Possible Cause(s) Suggested Solution(s)
Why am I seeing no or very low inhibition of elastase activity, even at high concentrations of this compound? 1. Inactive Compound: this compound may have degraded due to improper storage or handling. 2. Incorrect Assay Conditions: The enzyme or substrate concentrations may not be optimal, or the incubation time might be insufficient. 3. Inaccurate Compound Concentration: There might be an error in the serial dilutions of your stock solution.1. Compound Integrity: Ensure this compound is stored as a lyophilized powder at -20°C or colder and protected from light. Prepare fresh stock solutions in DMSO and use them promptly. Avoid repeated freeze-thaw cycles. 2. Assay Optimization: Verify the activity of your elastase enzyme with a known control inhibitor. Ensure the substrate concentration is appropriate for your enzyme lot. Increase the pre-incubation time of the enzyme with this compound to allow for sufficient binding. 3. Concentration Verification: Carefully re-prepare your serial dilutions. Use calibrated pipettes and ensure thorough mixing at each step.
My results show high variability between replicate wells. What could be the cause? 1. Pipetting Errors: Inconsistent volumes of enzyme, substrate, or inhibitor will lead to variable results. 2. Incomplete Mixing: Failure to properly mix the reagents in the wells can result in uneven reaction rates. 3. Edge Effects: Wells on the perimeter of the microplate may experience temperature and evaporation gradients, leading to inconsistent results. 4. Compound Precipitation: this compound may be precipitating out of solution at higher concentrations.1. Pipetting Technique: Use calibrated pipettes and practice consistent, careful pipetting. For small volumes, consider preparing master mixes to minimize pipetting errors. 2. Thorough Mixing: After adding all reagents, gently tap the plate or use a plate shaker to ensure a homogenous reaction mixture. 3. Mitigating Edge Effects: Avoid using the outermost wells of the microplate for critical samples. Fill these wells with buffer or water to create a humidity barrier. 4. Solubility Issues: Visually inspect the wells for any signs of precipitation. Ensure the final DMSO concentration in your assay does not exceed a level that affects enzyme activity or compound solubility (typically ≤1%).
The fluorescence signal in my assay is very high, even in the wells with the highest inhibitor concentration. 1. High Background Fluorescence: The assay buffer or the microplate itself may be contributing to the background signal. 2. Autofluorescent Compound: While less common with peptides, the compound itself could be fluorescent at the excitation/emission wavelengths used.1. Background Control: Always include control wells that contain all assay components except the enzyme to determine the background fluorescence. Use black, opaque microplates for fluorescence assays to minimize bleed-through. 2. Compound Fluorescence Check: Run a control with this compound in the assay buffer without the enzyme or substrate to check for intrinsic fluorescence.
The IC50 value I calculated is significantly different from the reported values. 1. Different Assay Conditions: IC50 values are highly dependent on the specific experimental conditions, such as enzyme and substrate concentrations, incubation time, temperature, and the source of the enzyme (e.g., porcine pancreatic vs. human neutrophil elastase).[1] 2. "Tight-Binding" Inhibition: this compound is a very potent inhibitor. At inhibitor concentrations close to the enzyme concentration, the standard IC50 calculation assumptions may not be valid.1. Standardize Conditions: For comparability, try to replicate the assay conditions from the literature as closely as possible. Report your specific assay conditions alongside your IC50 values. 2. Address Tight-Binding: If you suspect tight-binding inhibition, you may need to use lower enzyme concentrations or apply specialized kinetic models (e.g., Morrison equation) to determine the inhibition constant (Ki).

Frequently Asked Questions (FAQs)

1. How should I prepare and store stock solutions of this compound?

  • Reconstitution: For a stock solution, dissolve lyophilized this compound in 100% dimethyl sulfoxide (DMSO). Due to the hydrophobic nature of many macrocyclic peptides, DMSO is the recommended solvent.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing for an assay, allow an aliquot to thaw completely and bring it to room temperature before use.

2. What is the solubility of this compound in aqueous buffers?

  • This compound, like many complex macrocyclic peptides, has poor solubility in purely aqueous solutions. It is recommended to first dissolve the compound in DMSO to create a high-concentration stock solution. This stock can then be serially diluted in the assay buffer to the desired final concentrations. Ensure the final concentration of DMSO in the assay is low (typically ≤1%) to avoid affecting the enzyme's activity.

3. How stable is this compound in solution?

  • Thiazole-containing macrocyclic peptides are generally stable. However, to ensure the integrity of your results, it is best practice to prepare fresh dilutions from your DMSO stock for each experiment. Avoid prolonged storage of diluted aqueous solutions.

4. Which type of elastase should I use in my assay?

  • The choice of elastase depends on your research question.

    • Porcine Pancreatic Elastase (PPE): Often used as a cost-effective initial screening enzyme.

    • Human Neutrophil Elastase (HNE): More physiologically relevant for studying human diseases where neutrophil-driven inflammation is a key factor, such as in acute lung injury.[2][3]

5. What type of microplate is best for a fluorometric elastase assay?

  • For fluorometric assays, it is essential to use black, opaque-walled microplates with clear bottoms . This minimizes well-to-well crosstalk and reduces background fluorescence, leading to a better signal-to-noise ratio.

Experimental Protocols

Detailed Protocol for Fluorometric Elastase Inhibition Assay

This protocol is optimized for determining the inhibitory activity of this compound against human neutrophil elastase (HNE) using a fluorogenic substrate.

Materials:

  • This compound

  • Human Neutrophil Elastase (HNE)

  • Fluorogenic Elastase Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer: 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.05% Triton X-100

  • DMSO (ACS grade or higher)

  • Black, opaque, 96-well microplates with a clear bottom

  • Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

Procedure:

  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a 1 mM stock solution of this compound in 100% DMSO.

    • Inhibitor Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations. Then, dilute these DMSO solutions into the Assay Buffer to achieve the final desired concentrations with a consistent final DMSO percentage (e.g., 1%).

    • HNE Working Solution: Dilute the HNE stock in Assay Buffer to the desired final concentration (e.g., 0.2 U/mL).[1] Keep the enzyme solution on ice until use.

    • Substrate Working Solution: Prepare the fluorogenic substrate in Assay Buffer according to the manufacturer's instructions.

  • Assay Protocol:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 25 µL of the serially diluted this compound solutions to the sample wells.

    • Add 25 µL of Assay Buffer with the same final DMSO concentration to the control (no inhibitor) and blank (no enzyme) wells.

    • Add 25 µL of the HNE working solution to the sample and control wells. Add 25 µL of Assay Buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 100 µL of the substrate working solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes at 37°C.

    • Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Quantitative Data Summary

The following table summarizes the reported inhibitory potency of this compound against different elastase enzymes.

InhibitorEnzymeSubstrateIncubation TimeIC50
This compound Porcine Pancreatic Elastase (PPE)Elastin (25 µg/mL)40 min0.114 ± 0.002 µM[1]
This compound Human Neutrophil Elastase (HNE)Elastin (25 µg/mL)40 min0.321 ± 0.003 µM[1]
Sivelestat (Control)Porcine Pancreatic Elastase (PPE)Elastin (25 µg/mL)40 min2.96 ± 0.128 µM[1]
Sivelestat (Control)Human Neutrophil Elastase (HNE)Elastin (25 µg/mL)40 min0.704 ± 0.132 µM[1]

Visualizations

Experimental Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (96-well) cluster_analysis Data Acquisition & Analysis prep_inhibitor Prepare this compound serial dilutions in DMSO, then Assay Buffer add_inhibitor Add diluted this compound or buffer (controls) prep_inhibitor->add_inhibitor prep_enzyme Prepare HNE working solution add_enzyme Add HNE working solution (or buffer for blanks) prep_enzyme->add_enzyme prep_substrate Prepare fluorogenic substrate working solution add_substrate Add substrate to initiate reaction prep_substrate->add_substrate add_buffer Add Assay Buffer add_buffer->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C for 15 minutes add_enzyme->pre_incubate pre_incubate->add_substrate read_plate Kinetic read of fluorescence (Ex/Em ~380/460 nm) add_substrate->read_plate calc_rate Calculate reaction rates (slopes) read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Plot dose-response curve and determine IC50 calc_inhibition->calc_ic50

Caption: Workflow for the fluorometric elastase inhibition assay.

Neutrophil Elastase Signaling in Inflammation

G cluster_inflammation Inflammatory Stimuli cluster_neutrophil Neutrophil Activation cluster_tissue_damage Tissue Damage & Pro-inflammatory Signaling stimuli Pathogens, Immune Complexes neutrophil_activation Neutrophil Activation and Degranulation stimuli->neutrophil_activation ne_release Neutrophil Elastase (NE) Release neutrophil_activation->ne_release ecm_degradation Extracellular Matrix Degradation (Elastin, Collagen) ne_release->ecm_degradation Proteolysis cytokine_release Pro-inflammatory Cytokine and Chemokine Release (e.g., IL-1β, TNF-α) ne_release->cytokine_release Activation lung_injury Acute Lung Injury ecm_degradation->lung_injury neutrophil_recruitment Further Neutrophil Recruitment cytokine_release->neutrophil_recruitment neutrophil_recruitment->neutrophil_activation Amplification Loop inhibitor This compound inhibitor->ne_release Inhibition

References

Preventing degradation of Cyclotheonellazole A in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Cyclotheonellazole A (CTL-A) to prevent its degradation in solution. Given that detailed stability data for CTL-A is not extensively published, this guide combines available product information with general principles of peptide stability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

A1: this compound as a solid powder should be stored at -20°C.[1] Once dissolved, the solution should be stored at -80°C.[1] For solutions, it is highly recommended to prepare aliquots in tightly sealed vials to minimize freeze-thaw cycles.[2]

Q2: What solvents should I use to dissolve this compound?

Q3: How long is a this compound solution stable?

A3: When stored as aliquots in tightly sealed vials at -20°C, stock solutions are generally considered usable for up to one month.[2] Storage at -80°C is recommended for longer-term stability of solutions.[1] However, stability is dependent on the solvent and buffer composition. It is best practice to use freshly prepared solutions whenever possible.[2]

Q4: What conditions should I avoid when working with this compound solutions?

A4: Avoid strong acids, strong alkalis, and strong oxidizing or reducing agents, as these are listed as incompatible materials.[1] Additionally, protect the compound from direct sunlight.[1] Repeated freeze-thaw cycles should also be avoided as they can degrade peptides.

Q5: Is this compound sensitive to oxidation?

A5: As a complex peptide, CTL-A may be susceptible to oxidation, a common degradation pathway for peptides.[3] While specific studies on CTL-A's oxidative stability are not available, it is good practice to use degassed solvents and minimize headspace in vials to reduce exposure to oxygen.

Troubleshooting Guide

Problem: I am observing a loss of activity with my this compound solution.

This guide will help you troubleshoot potential causes for the loss of biological activity of your CTL-A solution.

start Start: Loss of CTL-A Activity Observed storage_temp Was the solution stored at -80°C? start->storage_temp freeze_thaw Were multiple freeze-thaw cycles avoided? storage_temp->freeze_thaw Yes improper_temp Potential Cause: Degradation due to high temperature. storage_temp->improper_temp No solvent_check Was the correct solvent/buffer used? freeze_thaw->solvent_check Yes ft_degradation Potential Cause: Degradation from freeze-thaw cycles. freeze_thaw->ft_degradation No contamination Is there evidence of microbial or chemical contamination? solvent_check->contamination Yes solvent_issue Potential Cause: pH instability or reaction with solvent. solvent_check->solvent_issue No contamination_issue Potential Cause: Degradation by contaminants. contamination->contamination_issue Yes solution_temp Solution: Store all future solutions at -80°C. improper_temp->solution_temp solution_aliquot Solution: Prepare single-use aliquots. ft_degradation->solution_aliquot solution_solvent Solution: Verify solvent compatibility and pH. Use fresh, high-purity solvents. solvent_issue->solution_solvent solution_sterile Solution: Use sterile filtration and aseptic techniques. contamination_issue->solution_sterile

Caption: Troubleshooting workflow for loss of this compound activity.

Data on Storage and Stability

The following table summarizes the recommended storage conditions for this compound based on available data.

FormStorage TemperatureDurationKey Considerations
Solid (Powder) -20°CLong-termKeep container tightly sealed and protected from light.[1]
In Solvent -80°CLong-termRecommended for optimal stability.[1]
In Solvent -20°CUp to 1 monthStore as single-use aliquots to avoid freeze-thaw cycles.[2]

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the literature, peptides are generally susceptible to several chemical modifications that can lead to loss of activity.[3]

cluster_degradation Degradation Pathways CTL_A This compound (Active) Hydrolysis Hydrolysis (e.g., amide bond cleavage) CTL_A->Hydrolysis H₂O, pH extremes Oxidation Oxidation (e.g., of sulfur-containing residues) CTL_A->Oxidation O₂, metal ions Deamidation Deamidation (if Asn/Gln residues are present) CTL_A->Deamidation pH, temperature Degraded_CTL_A Degraded CTL-A (Inactive/Reduced Activity) Hydrolysis->Degraded_CTL_A Oxidation->Degraded_CTL_A Deamidation->Degraded_CTL_A

Caption: General chemical degradation pathways for peptides like CTL-A.

Experimental Protocols

To empirically determine the stability of your this compound stock in your specific experimental conditions, a forced degradation study is recommended.

Protocol: Forced Degradation Study for this compound

Objective: To assess the stability of CTL-A under various stress conditions (heat, pH, oxidation) and identify potential degradation products.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO)

  • Aqueous buffers (e.g., pH 4, 7, 9)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18)

  • Mass spectrometer (optional, for identification of degradants)

  • Incubator/water bath

  • pH meter

Workflow:

cluster_treatments 3. Apply Stress Conditions prep_stock 1. Prepare CTL-A Stock Solution (e.g., 1 mg/mL in DMSO) aliquot 2. Aliquot Stock into Treatment Groups prep_stock->aliquot control Control (Store at -80°C) aliquot->control acid Acid Hydrolysis (e.g., pH 4, 40°C) aliquot->acid base Base Hydrolysis (e.g., pH 9, 40°C) aliquot->base oxidation Oxidation (e.g., 0.1% H₂O₂, RT) aliquot->oxidation thermal Thermal Stress (e.g., pH 7, 60°C) aliquot->thermal sampling 4. Collect Samples at Time Points (e.g., 0, 2, 4, 8, 24 hours) control->sampling acid->sampling base->sampling oxidation->sampling thermal->sampling analysis 5. Analyze by HPLC (Quantify parent peak area) sampling->analysis characterize 6. Characterize Degradants (Optional) (e.g., LC-MS) analysis->characterize

Caption: Experimental workflow for a forced degradation study of CTL-A.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like DMSO.

  • Sample Preparation: For each stress condition, dilute the stock solution into the respective aqueous buffer to achieve the final desired concentration. Ensure the final concentration of the organic solvent is low and consistent across all samples.

    • Acid/Base Hydrolysis: Dilute stock into buffers of varying pH (e.g., pH 4 and pH 9).

    • Oxidation: Dilute stock into a buffer containing a low concentration of an oxidizing agent (e.g., 0.1% H₂O₂).

    • Thermal Stress: Dilute stock into a neutral buffer (pH 7).

    • Control: Prepare a sample in the neutral buffer and store it at -80°C to serve as an unstressed control.

  • Incubation: Incubate the samples under the specified conditions (e.g., 40°C for hydrolysis, room temperature for oxidation).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each condition, neutralize the pH if necessary, and immediately freeze at -80°C to halt further degradation until analysis.

  • Analysis: Analyze all samples by a validated reverse-phase HPLC method. The degradation of this compound can be monitored by the decrease in the peak area of the parent compound over time. The appearance of new peaks will indicate degradation products.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A significant decrease in the main CTL-A peak or the appearance of new peaks indicates degradation under that specific stress condition. This information can then be used to define optimal handling and storage conditions for your specific application.

References

Technical Support Center: Scaling the Synthesis of Cyclotheonellazole A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scalable synthesis of Cyclotheonellazole A. The information is based on established synthetic routes and aims to address common challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the synthesis of this compound?

A1: The primary challenges in scaling up the synthesis of this compound, a complex macrocyclic peptide, include:

  • Handling of sensitive reagents and intermediates: Many reagents used are sensitive to air and moisture, and some intermediates may have limited stability, posing challenges for large-scale handling and storage.

  • Maintaining stoichiometric control in multi-component reactions: The three-component Masked Acyl Cyanide (MAC) reaction is a key step that requires precise stoichiometric control, which can be more difficult to manage on a larger scale.

  • Efficiency and selectivity of late-stage oxidations: The oxidation of a secondary alcohol to a ketone late in the synthesis can be prone to side reactions and incomplete conversion, impacting the overall yield and purity.

  • Macrocyclization efficiency: Achieving high yields in the macrocyclization step can be challenging due to competing intermolecular reactions that lead to dimers and oligomers, especially at higher concentrations.

  • Purification of the final product and intermediates: The purification of large quantities of the final macrocycle and its precursors can be complex and require significant solvent volumes, impacting the overall efficiency and cost-effectiveness of the synthesis.

Q2: Are there any particularly unstable intermediates I should be aware of during scale-up?

A2: Yes, the deprotected linear peptide precursor right before macrocyclization can be susceptible to degradation. It is advisable to use this intermediate immediately after preparation and purification to minimize the formation of byproducts. Additionally, intermediates with free thiol groups can be prone to oxidation.

Q3: What are the key reaction steps that require careful optimization for a successful scale-up?

A3: The following steps are critical and often require optimization for scalability:

  • The three-component Masked Acyl Cyanide (MAC) reaction to form the α-hydroxy-β-amino acid core.

  • The late-stage oxidation of the secondary alcohol to the corresponding ketone.

  • The peptide couplings to assemble the linear precursor.

  • The final macrocyclization step.

Troubleshooting Guide

Issues with the Three-Component Masked Acyl Cyanide (MAC) Reaction

Problem: Low yield or incomplete reaction in the MAC coupling step.

  • Possible Cause 1: Inaccurate stoichiometry of reactants.

    • Solution: Precisely measure and dispense all three components. On a larger scale, ensure efficient mixing to maintain homogeneity. Consider a slight excess (1.1-1.2 equivalents) of the more volatile or less stable components.

  • Possible Cause 2: Presence of moisture.

    • Solution: Ensure all glassware is rigorously dried and reactions are performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents.

  • Possible Cause 3: Inefficient mixing.

    • Solution: For larger reaction volumes, use appropriate mechanical stirring to ensure the reaction mixture is homogeneous. Baffled flasks can improve mixing efficiency.

Problem: Formation of significant byproducts.

  • Possible Cause 1: Side reactions of the aldehyde component.

    • Solution: Add the aldehyde slowly to the reaction mixture to maintain a low concentration, which can suppress side reactions. Ensure the reaction temperature is well-controlled.

  • Possible Cause 2: Decomposition of the MAC reagent.

    • Solution: Use freshly prepared or properly stored MAC reagent. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times that can lead to decomposition.

Challenges in the Late-Stage Oxidation

Problem: Incomplete oxidation of the secondary alcohol.

  • Possible Cause 1: Insufficient oxidant.

    • Solution: While Dess-Martin periodinane (DMP) is effective, ensure a sufficient excess is used (typically 1.5-2.0 equivalents). On a larger scale, addition in portions can help maintain the oxidant concentration.

  • Possible Cause 2: Poor solubility of the substrate or oxidant.

    • Solution: Ensure the chosen solvent (e.g., CH₂Cl₂) can dissolve both the substrate and the oxidant at the reaction concentration. Gentle warming may be necessary, but monitor for potential side reactions.

  • Possible Cause 3: Quenching of the oxidant by impurities.

    • Solution: Ensure the starting material is of high purity.

Problem: Formation of over-oxidation or degradation products.

  • Possible Cause 1: Extended reaction time or elevated temperature.

    • Solution: Monitor the reaction progress carefully and quench the reaction as soon as the starting material is consumed. Maintain the recommended reaction temperature.

  • Possible Cause 2: Presence of acid- or base-sensitive functional groups.

    • Solution: The Dess-Martin oxidation is generally mild. However, if sensitive groups are present, consider buffering the reaction with pyridine.[1]

Difficulties in Macrocyclization

Problem: Low yield of the desired monomeric macrocycle and formation of oligomers.

  • Possible Cause 1: High concentration of the linear peptide.

    • Solution: Perform the macrocyclization under high dilution conditions (typically 0.1-1.0 mM) to favor intramolecular cyclization over intermolecular reactions. This can be achieved by the slow addition of the linear peptide solution to a larger volume of solvent containing the coupling reagents.

  • Possible Cause 2: Inefficient coupling reagent.

    • Solution: Use a highly efficient coupling reagent such as HATU or PyBOP in combination with a non-nucleophilic base like DIPEA.

  • Possible Cause 3: Aggregation of the linear peptide.

    • Solution: The addition of chaotropic agents like LiCl or the use of solvent mixtures (e.g., DMF/CH₂Cl₂) can help to disrupt aggregation.

Experimental Protocols

Key Experiment: Late-Stage Oxidation using Dess-Martin Periodinane

This protocol is adapted from the synthesis of this compound and is intended for a gram-scale reaction.

Parameter Value
Starting Material Protected linear peptide with secondary alcohol (1.0 g, 1.0 equiv)
Reagent Dess-Martin Periodinane (DMP) (1.5 - 2.0 equiv)
Solvent Anhydrous Dichloromethane (CH₂Cl₂)
Temperature 0 °C to Room Temperature
Reaction Time 1-3 hours (monitor by TLC/LC-MS)

Procedure:

  • Dissolve the protected linear peptide in anhydrous CH₂Cl₂ under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add Dess-Martin Periodinane in one portion with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of NaHCO₃.

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

troubleshooting_workflow cluster_oxidation Troubleshooting Late-Stage Oxidation cluster_incomplete_solutions Solutions for Incomplete Reaction cluster_byproducts_solutions Solutions for Byproduct Formation start Low Yield in Oxidation Step check_completeness Check for Incomplete Reaction start->check_completeness check_byproducts Analyze for Byproducts check_completeness->check_byproducts No incomplete Incomplete Reaction check_completeness->incomplete Yes byproducts Byproducts Observed check_byproducts->byproducts Yes inc_oxidant Increase Oxidant Equivalents incomplete->inc_oxidant check_solubility Verify Substrate/Reagent Solubility incomplete->check_solubility purify_sm Purify Starting Material incomplete->purify_sm optimize_time Optimize Reaction Time byproducts->optimize_time control_temp Ensure Strict Temperature Control byproducts->control_temp add_buffer Add Buffer (e.g., Pyridine) byproducts->add_buffer

Caption: Troubleshooting workflow for the late-stage oxidation step.

macrocyclization_logic cluster_macrocyclization Optimizing Macrocyclization cluster_solutions Potential Solutions start Low Yield of Monomeric Macrocycle oligomers_check Oligomers Detected? start->oligomers_check high_dilution Implement High Dilution Conditions oligomers_check->high_dilution Yes coupling_reagent Optimize Coupling Reagent and Base oligomers_check->coupling_reagent No (other issues) slow_addition Use Syringe Pump for Slow Addition high_dilution->slow_addition chaotropic_agent Add Chaotropic Agent (e.g., LiCl) coupling_reagent->chaotropic_agent

Caption: Decision logic for optimizing the macrocyclization reaction.

References

Validation & Comparative

Cyclotheonellazole A: A Potent and Specific Elastase Inhibitor for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cyclotheonellazole A's (CTL-A) inhibitory specificity against other elastase inhibitors, supported by experimental data and detailed protocols. CTL-A, a natural macrocyclic peptide, has emerged as a highly potent inhibitor of elastase, a key protease implicated in a range of inflammatory diseases, including acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).

This compound demonstrates exceptional potency against elastase, with reported IC50 values in the sub-nanomolar to low-micromolar range, positioning it as a compelling candidate for therapeutic development. Its inhibitory activity surpasses that of Sivelestat, a clinically approved elastase inhibitor, and other analogues. While primarily targeting elastase, investigations into its off-target effects reveal a favorable specificity profile.

Comparative Inhibitory Activity

The inhibitory potency of this compound against elastase has been evaluated in multiple studies, with some variation in the reported IC50 values likely attributable to different experimental conditions, such as the source of the enzyme and the specific assay used.[1] Nevertheless, CTL-A consistently demonstrates potent inhibition of both porcine pancreatic elastase (PPE) and human neutrophil elastase (HNE).[2]

Notably, the inhibitory activity of CTL-A is significantly higher than that of Sivelestat, a synthetic competitive inhibitor of human neutrophil elastase. Furthermore, while some related cyclotheonellazoles exhibit inhibitory activity against chymotrypsin, CTL-A displays a high degree of selectivity for elastase. One study reported only slight inhibitory activity against other proteases such as TMPRSS2, 3CLpro, cathepsin L, and trypsin, and only at high concentrations.[1]

InhibitorTarget EnzymeIC50 Value
This compound Elastase0.034 nM[3]
Porcine Pancreatic Elastase0.114 ± 0.002 µM
Human Neutrophil Elastase0.321 ± 0.003 µM
Chymotrypsin0.62 nM[3]
Sivelestat Human Neutrophil Elastase44 nM[4][5][6][7]
Pancreas Elastase5.6 µM[8]
Trypsin, Thrombin, Plasmin, Chymotrypsin, Cathepsin GNo inhibition at 100 µM[4]
Cyclotheonellazoles D-I Elastase16.0 to 61.8 nM[9]
Chymotrypsin0.73 to 1.1 µM[9]
Alvelestat (AZD9668) Neutrophil ElastasepIC50 of 7.9 nM[6]
GW-311616 Human Neutrophil Elastase22 nM[6]
BAY-85-8501 Human Neutrophil Elastase65 pM[6]

Mechanism of Action and Signaling Pathway

This compound is believed to exert its inhibitory effect by forming a tetrahedral transition state with the serine 195 residue located in the active site of the elastase enzyme.[10] Elastase, a serine protease primarily released by neutrophils, plays a critical role in the breakdown of extracellular matrix proteins, most notably elastin. In pathological conditions characterized by excessive inflammation, the dysregulation of elastase activity leads to significant tissue damage. By potently inhibiting elastase, this compound can mitigate this damage, making it a promising therapeutic strategy for inflammatory diseases.

G cluster_inflammation Inflammatory Stimulus cluster_neutrophil Neutrophil Activation cluster_ecm Extracellular Matrix Degradation cluster_inhibition Inhibition Inflammatory\nStimulus Inflammatory Stimulus Neutrophil Neutrophil Inflammatory\nStimulus->Neutrophil Elastase\nRelease Elastase Release Neutrophil->Elastase\nRelease activates Elastin Elastin Elastase\nRelease->Elastin Degraded\nElastin Degraded Elastin Elastin->Degraded\nElastin degrades Tissue\nDamage Tissue Damage Degraded\nElastin->Tissue\nDamage This compound This compound This compound->Elastase\nRelease

Figure 1: Signaling pathway of elastase-mediated tissue damage and its inhibition by this compound.

Experimental Protocols

The evaluation of elastase inhibitors is typically conducted using in vitro enzymatic assays. The following provides a generalized protocol for determining the inhibitory activity of a compound against elastase.

In Vitro Elastase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against elastase.

Materials:

  • Human Neutrophil Elastase (or Porcine Pancreatic Elastase)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Substrate: N-Succinyl-Ala-Ala-Ala-p-nitroanilide (or a fluorogenic substrate)

  • Test Compound (e.g., this compound)

  • Positive Control (e.g., Sivelestat)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-410 nm (or fluorescence at appropriate wavelengths)

Procedure:

  • Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).

  • Create a series of dilutions of the test compound and positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, the elastase enzyme solution, and the different concentrations of the test compound or positive control. Include a control well with the enzyme and buffer only (no inhibitor).

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-20 minutes) to allow the inhibitor to bind to the enzyme.[11][12]

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Immediately begin monitoring the change in absorbance (or fluorescence) over time using a microplate reader.[13]

  • Calculate the initial reaction velocity (rate of substrate hydrolysis) for each concentration of the inhibitor.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Buffer, Enzyme, Substrate) C Add Enzyme and Inhibitor to Microplate A->C B Prepare Inhibitor Dilutions (this compound, Sivelestat) B->C D Pre-incubate C->D E Add Substrate D->E F Measure Absorbance/ Fluorescence E->F G Calculate Reaction Velocities F->G H Plot Dose-Response Curve G->H I Determine IC50 Value H->I

Figure 2: Experimental workflow for determining the inhibitory activity of this compound.

Conclusion

This compound stands out as a highly potent and specific inhibitor of elastase, with a clear advantage over existing therapies like Sivelestat in terms of its inhibitory constant. Its favorable specificity profile, with minimal off-target activity observed at high concentrations, further underscores its potential as a lead compound for the development of novel anti-inflammatory agents. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile in the treatment of elastase-driven pathologies.

References

Comparative Analysis of Cyclotheonellazole A Analogues' Potency in Elastase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Cyclotheonellazole A (CTL-A), a macrocyclic peptide isolated from the marine sponge Theonella affinis swinhoei, has been identified as a potent inhibitor of elastase, a key enzyme implicated in the pathology of various inflammatory diseases, including acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1][2][3] The significant therapeutic potential of CTL-A has spurred research into the synthesis of its analogues to explore their structure-activity relationships (SAR) and develop more effective drug candidates. This guide provides a comparative analysis of the potency of various this compound analogues, supported by experimental data and detailed methodologies.

Quantitative Comparison of Inhibitory Potency

The inhibitory effects of this compound and its analogues have been evaluated against different forms of elastase, primarily porcine pancreatic elastase (PPE) and human neutrophil elastase (HNE). The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.

CompoundTarget ElastaseIC50 (μM)Reference
This compound (CTL-A) PPE0.114 ± 0.002[2]
HNE0.321 ± 0.003[2]
Analogue 33 HNEInactive (>1.25)[2]
Analogue 34 HNEInactive (>1.25)[2]
Analogue 35 HNEInactive (>1.25)[2]
Analogue 36 HNEInactive (>1.25)[2]
Analogue 37 HNEModerately Active[2]
Analogue 38 (Sulfonic Acid precursor) HNEComparable to CTL-A[2]
Analogue 42 HNEDiminished Activity[2]
Cyclotheonellazole D Elastase0.016 (16.0 nM)[4][5]
Cyclotheonellazole E Elastase0.025 (25.0 nM)[4][5]
Cyclotheonellazole F Elastase0.0618 (61.8 nM)[4][5]
Cyclotheonellazole G Elastase0.033 (33.0 nM)[4][5]
Cyclotheonellazole H Elastase0.029 (29.0 nM)[4][5]
Cyclotheonellazole I Elastase0.021 (21.0 nM)[4][5]
Sivelestat (Control) PPE2.96 ± 0.128[2]
HNE0.704 ± 0.132[2]

Note: The specific IC50 values for analogues 37, 38, and 42 were not numerically detailed in the primary text but were described relative to CTL-A.[2] The Cyclotheonellazoles D-I displayed potent nanomolar inhibition of elastase.[4][5]

Structure-Activity Relationship Insights

The comparative data reveals critical structural features for the elastase inhibitory activity of this compound analogues:

  • Oxidized Sulfur Atom: Analogues with a thioether group (compounds 33-36) were found to be inactive, indicating that the oxidized state of the sulfur atom is crucial for the inhibitory effect.[2]

  • α-Keto Group: The diminished activity of analogue 42, where the α-keto group was replaced by an α-hydroxy group, highlights the importance of the α-keto functionality for potent inhibition.[2] In contrast, analogue 37, which retains the α-keto group, exhibited moderate inhibitory activity.[2]

  • Negatively Charged Groups: The precursor to CTL-A, compound 38, which contains a sulfonic acid group, showed inhibitory activity comparable to the parent compound.[2] This suggests that negatively charged groups are important for human neutrophil elastase inhibition.[2]

Experimental Protocols

The following is a generalized methodology for the in vitro elastase inhibition assay as described in the cited literature.

Materials:

  • Human Neutrophil Elastase (HNE) or Porcine Pancreatic Elastase (PPE)

  • Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)

  • Inhibitors: this compound and its analogues

  • Assay Buffer: Typically a Tris-HCl or similar buffer at physiological pH.

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents: All reagents, including the enzyme, substrate, and inhibitors, are dissolved in an appropriate solvent (e.g., DMSO) and then diluted to the final desired concentrations in the assay buffer.

  • Enzyme and Inhibitor Incubation: A fixed amount of elastase is pre-incubated with varying concentrations of the test compounds (this compound analogues) in the wells of a 96-well plate for a specified period at a controlled temperature.

  • Substrate Addition: The enzymatic reaction is initiated by the addition of the chromogenic substrate, MeOSuc-AAPV-pNA.

  • Kinetic Measurement: The hydrolysis of the substrate by elastase releases p-nitroaniline, which can be monitored by measuring the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

  • Data Analysis: The rate of the reaction is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition for each concentration of the analogue is calculated relative to a control reaction without any inhibitor.

  • IC50 Determination: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow.

Signaling_Pathway cluster_CTL_A This compound cluster_Elastase Elastase cluster_Complex Inhibition CTL_A This compound (α-keto group) Elastase Active Site (Serine Protease) CTL_A->Elastase Inhibition Complex Covalent Adduct (Tetrahedral Intermediate) CTL_A->Complex Elastase->Complex

Caption: Proposed mechanism of elastase inhibition by this compound.

Experimental_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitors) B Pre-incubate Elastase with Inhibitor A->B C Add Substrate to Initiate Reaction B->C D Monitor Absorbance Change Over Time C->D E Calculate Reaction Rates and % Inhibition D->E F Determine IC50 Values E->F

Caption: General workflow for in vitro elastase inhibition assay.

References

A Comparative Benchmark: Cyclotheonellazole A versus Novel Synthetic Elastase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the naturally derived elastase inhibitor, Cyclotheonellazole A, against a range of novel synthetic inhibitors. Human Neutrophil Elastase (HNE) is a key serine protease implicated in the pathology of numerous inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD), Acute Respiratory Distress Syndrome (ARDS), and cystic fibrosis.[1] The dysregulation of HNE activity leads to excessive tissue degradation and inflammation.[2] This has spurred the development of potent and specific inhibitors. Here, we present a comparative analysis of this compound and emerging synthetic compounds, supported by experimental data and detailed protocols to aid in research and development efforts.

Quantitative Comparison of Inhibitor Potency

The inhibitory potential of a compound is a critical determinant of its therapeutic efficacy. The following tables summarize the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for this compound and several classes of novel synthetic inhibitors against Human Neutrophil Elastase (HNE). Lower values indicate higher potency.

Table 1: Inhibitory Potency of this compound and Novel Synthetic Inhibitors against Human Neutrophil Elastase (HNE)

Inhibitor ClassCompoundIC50 (nM)Ki (nM)Notes
Natural Product This compound0.034 - 321-Potency varies significantly based on experimental conditions.
Pyridone Derivative AZD9668 (Alvelestat)129.4Orally bioavailable, selective, and has been in Phase 2 clinical trials.[3][4]
Oxadiazole Derivative ONO-6818 (Freselestat)-12.2Orally active and potent inhibitor.[5][6]
Thiazole Derivatives Compound 3e35.02-Demonstrates high inhibitory activity with a mixed mechanism of action.[7]
Compound 3c38.25-Shows high inhibitory activity.[7]
Compound 3h44.59-Exhibits significant inhibitory potential.[7]
Isoxazolone Derivatives Compound 3g11-Highly potent inhibitor from a novel series.[8]
Compound 3a16-Demonstrates strong inhibitory activity.[8]
Compound 3h18-Shows potent inhibition of HNE.[8]
Endogenous Inhibitors Elafin-~0.1Natural human protein inhibitor.
SLPI-~0.3Natural human protein inhibitor with two inhibitory domains.[9]

Note: IC50 and Ki values can vary between different studies due to variations in experimental conditions such as enzyme and substrate concentrations, buffer pH, and incubation times.

Experimental Protocols

Standardized and reproducible experimental protocols are essential for the accurate assessment of inhibitor potency. Below is a detailed methodology for a common in vitro HNE inhibition assay.

Human Neutrophil Elastase (HNE) Inhibition Assay Protocol

This protocol outlines a fluorometric assay to determine the inhibitory activity of test compounds against HNE.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • Fluorogenic Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-Nitroanilide (MeOSuc-AAPV-pNA) or a similar fluorogenic substrate.

  • Assay Buffer: Typically Tris-HCl buffer (e.g., 0.1 M, pH 7.5).

  • Test Inhibitors (e.g., this compound, synthetic compounds) dissolved in a suitable solvent (e.g., DMSO).

  • Positive Control Inhibitor (e.g., Sivelestat).

  • 96-well black microplate.

  • Microplate reader capable of fluorescence measurement (e.g., Ex/Em = 400/505 nm for some substrates).[10][11]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the HNE enzyme in the assay buffer. The final concentration should be determined based on the specific activity of the enzyme lot.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in the assay buffer.

    • Prepare serial dilutions of the test inhibitors and the positive control inhibitor in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Reaction:

    • To each well of the 96-well plate, add the following in order:

      • Assay Buffer

      • Test inhibitor solution (or vehicle for control wells)

      • HNE enzyme solution

    • Mix gently and incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately place the microplate in the reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths.

    • Record the fluorescence at regular intervals for a specified period (e.g., 30-60 minutes) in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Visualizing Mechanisms and Workflows

Understanding the underlying biological pathways and experimental processes is crucial for inhibitor development. The following diagrams, generated using Graphviz, illustrate the inflammatory signaling pathway involving HNE and a typical experimental workflow for inhibitor screening.

HNE_Signaling_Pathway cluster_inflammation Inflammatory Cascade in COPD/ARDS cluster_effects Downstream Effects of HNE Inflammatory_Stimuli Inflammatory Stimuli (e.g., Smoke, Pathogens) Neutrophil Neutrophil Activation Inflammatory_Stimuli->Neutrophil HNE_Release HNE Release Neutrophil->HNE_Release ECM_Degradation Extracellular Matrix Degradation (Elastin) HNE_Release->ECM_Degradation Mucus_Hypersecretion Mucus Hypersecretion HNE_Release->Mucus_Hypersecretion Inflammation_Amplification Inflammation Amplification HNE_Release->Inflammation_Amplification Tissue_Damage Tissue Damage & Emphysema ECM_Degradation->Tissue_Damage

Caption: HNE-mediated inflammatory signaling pathway in lung diseases.

Inhibitor_Screening_Workflow cluster_workflow Inhibitor Screening Workflow Start Start: Compound Library Primary_Screening Primary Screening (High-Throughput Assay) Start->Primary_Screening Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response 'Hits' Lead_Optimization Lead Optimization (SAR Studies) Dose_Response->Lead_Optimization In_Vivo_Testing In Vivo Efficacy & Toxicity Testing Lead_Optimization->In_Vivo_Testing End End: Clinical Candidate In_Vivo_Testing->End

Caption: A typical workflow for screening and developing novel elastase inhibitors.

References

Cyclotheonellazole A: A Potent Elastase Inhibitor Outperforming Sivelestat in Preclinical Models of Acute Lung Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of available preclinical data reveals that Cyclotheonellazole A (CTL-A), a natural macrocyclic peptide, demonstrates superior in vitro and in vivo efficacy as an elastase inhibitor compared to the approved drug, sivelestat. This comparison guide provides a detailed overview of the experimental data, protocols, and underlying mechanisms of action for researchers, scientists, and drug development professionals.

Executive Summary

This compound exhibits significantly more potent inhibition of key elastase enzymes in vitro and translates this activity into enhanced therapeutic outcomes in an in vivo model of acute lung injury (ALI). The data presented herein underscores the potential of CTL-A as a promising therapeutic candidate for inflammatory conditions characterized by excessive elastase activity.

In Vitro Activity: Potent Inhibition of Elastase

In vitro studies have consistently demonstrated the potent inhibitory activity of this compound against both porcine pancreatic elastase (PPE) and human neutrophil elastase (HNE).[1] Notably, the IC50 values for CTL-A are significantly lower than those of sivelestat, indicating a much higher potency.

CompoundPorcine Pancreatic Elastase (PPE) IC50 (μM)Human Neutrophil Elastase (HNE) IC50 (μM)
This compound (CTL-A) 0.114 ± 0.002 [1]0.321 ± 0.003 [1]
Sivelestat2.96 ± 0.128[1]0.704 ± 0.132[1]
Cyclotheonellazole B-0.10 (nM)
Cyclotheonellazole C-0.099 (nM)
Cyclotheonellazoles D-I-16.0 - 61.8 (nM)*
Note: IC50 values for Cyclotheonellazoles B, C, and D-I are presented in nM as reported in the source material and are included to show the activity of related analogs.

In Vivo Efficacy: Superior Performance in a Model of Acute Lung Injury

The superior in vitro potency of this compound translates to enhanced efficacy in a preclinical model of bleomycin-induced acute lung injury in mice.[1] When administered at the same dose, CTL-A was more effective than sivelestat in mitigating key markers of lung injury.

Treatment GroupLung Wet/Dry RatioLung Injury Score
Normal (Vehicle)~4.7~1
ALI Model (Vehicle)~6.2~4.5
This compound (30 mg/kg) ~5.2 [1]~2.5 [1]
Sivelestat (30 mg/kg)~5.8[1]~3.5[1]
Data are approximated from graphical representations in the source material and are intended for comparative purposes.

These results indicate that this compound significantly reduces lung edema (as measured by the wet/dry ratio) and overall pathological damage to a greater extent than sivelestat.[1]

Mechanism of Action and Signaling Pathway

This compound functions as a potent inhibitor of neutrophil elastase, a key serine protease implicated in the pathogenesis of acute lung injury.[1] During an inflammatory response, neutrophils are recruited to the site of injury and release elastase, which can degrade components of the extracellular matrix, leading to tissue damage, increased vascular permeability, and the propagation of the inflammatory cascade. By inhibiting elastase, CTL-A is believed to interrupt this pathological process.

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., Bleomycin, LPS) Neutrophil_Activation Neutrophil Activation and Recruitment Inflammatory_Stimulus->Neutrophil_Activation Elastase_Release Neutrophil Elastase Release Neutrophil_Activation->Elastase_Release ECM_Degradation Extracellular Matrix Degradation Elastase_Release->ECM_Degradation Epithelial_Injury Epithelial and Endothelial Injury Elastase_Release->Epithelial_Injury Inflammatory_Cascade Amplification of Inflammatory Cascade Elastase_Release->Inflammatory_Cascade CTL_A This compound CTL_A->Elastase_Release Sivelestat Sivelestat Sivelestat->Elastase_Release Increased_Permeability Increased Vascular Permeability ECM_Degradation->Increased_Permeability Epithelial_Injury->Increased_Permeability ALI Acute Lung Injury (Edema, Inflammation) Increased_Permeability->ALI Inflammatory_Cascade->Neutrophil_Activation Inflammatory_Cascade->ALI

Caption: Elastase-Mediated Acute Lung Injury Pathway and Points of Inhibition.

Experimental Protocols

In Vitro Elastase Inhibition Assay

This protocol outlines the general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against elastase.

G start Start prepare_reagents Prepare Reagents: - Elastase (PPE or HNE) - Substrate (e.g., DQ elastin) - Test Compounds (CTL-A, Sivelestat) - Assay Buffer start->prepare_reagents add_compounds Add serial dilutions of test compounds to microplate wells. prepare_reagents->add_compounds add_elastase Add elastase solution to each well. add_compounds->add_elastase incubate1 Pre-incubate at room temperature. add_elastase->incubate1 add_substrate Add substrate to initiate the reaction. incubate1->add_substrate incubate2 Incubate at room temperature, protected from light. add_substrate->incubate2 measure_fluorescence Measure fluorescence intensity (Excitation/Emission appropriate for substrate). incubate2->measure_fluorescence calculate_ic50 Calculate percent inhibition and determine IC50 values. measure_fluorescence->calculate_ic50 end End calculate_ic50->end

Caption: In Vitro Elastase Inhibition Assay Workflow.

Detailed Methodology:

  • Reagent Preparation: Prepare stock solutions of porcine pancreatic elastase (PPE) or human neutrophil elastase (HNE), a fluorescently labeled elastin substrate (e.g., DQ™ elastin), and the test compounds (this compound and sivelestat) in a suitable assay buffer (e.g., Tris-HCl).

  • Compound Plating: Add serial dilutions of the test compounds to the wells of a 96-well microplate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add the elastase solution to each well containing the test compounds and controls.

  • Pre-incubation: Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Add the elastin substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified duration (e.g., 30-60 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the substrate.

  • Data Analysis: Calculate the percentage of elastase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Acute Lung Injury (ALI) Mouse Model

This protocol describes a common method for inducing and evaluating acute lung injury in mice to assess the efficacy of therapeutic interventions.

G start Start acclimatize Acclimatize mice to laboratory conditions. start->acclimatize induce_ali Induce Acute Lung Injury (e.g., intratracheal instillation of Bleomycin). acclimatize->induce_ali group_animals Randomly assign mice to treatment groups: - Vehicle Control - CTL-A - Sivelestat induce_ali->group_animals administer_treatment Administer treatments daily (e.g., intraperitoneal injection). group_animals->administer_treatment monitor Monitor body weight and general health daily. administer_treatment->monitor euthanize Euthanize mice at a predetermined endpoint (e.g., Day 5). monitor->euthanize collect_samples Collect lung tissue. euthanize->collect_samples analyze_samples Analyze samples: - Lung Wet/Dry Ratio - Histopathology (H&E staining) - Lung Injury Scoring collect_samples->analyze_samples end End analyze_samples->end

Caption: In Vivo Acute Lung Injury (ALI) Model Workflow.

Detailed Methodology:

  • Animal Acclimatization: Acclimatize male C57BL/6 mice to the laboratory environment for at least one week before the experiment.

  • Induction of ALI: Anesthetize the mice and induce acute lung injury via intratracheal instillation of bleomycin (e.g., 4 mg/kg).[1]

  • Group Allocation: Randomly divide the mice into treatment groups: a vehicle control group, a this compound group, and a sivelestat group.

  • Treatment Administration: Administer the respective treatments (e.g., 30 mg/kg of CTL-A or sivelestat) daily via a suitable route, such as intraperitoneal injection, starting from the day of ALI induction for a specified period (e.g., five days).[1] The control group receives the vehicle (e.g., 10% DMSO in saline).[1]

  • Monitoring: Monitor the body weight and general health of the animals daily.

  • Euthanasia and Sample Collection: At the experimental endpoint (e.g., day 5), euthanize the mice.

  • Assessment of Lung Edema: Excise the left lung, weigh it to obtain the "wet" weight, then desiccate it in an oven until a constant weight is achieved to determine the "dry" weight. Calculate the wet/dry weight ratio as an index of pulmonary edema.

  • Histopathological Analysis: Perfuse and fix the right lung in formalin, embed it in paraffin, and section it for Hematoxylin and Eosin (H&E) staining.

  • Lung Injury Scoring: Evaluate the H&E stained lung sections for pathological changes, including alveolar congestion, hemorrhage, infiltration of inflammatory cells, and alveolar wall thickening. Assign a lung injury score based on a standardized scoring system.

Conclusion

The available data strongly suggest that this compound is a more potent inhibitor of neutrophil elastase than sivelestat, both in vitro and in a relevant animal model of acute lung injury. The significantly improved outcomes in the preclinical ALI model, as evidenced by reduced lung edema and lower pathological scores, position CTL-A as a compelling candidate for further investigation and development as a therapeutic for elastase-driven inflammatory diseases.

References

Assessing the Therapeutic Index of Cyclotheonellazole A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Cyclotheonellazole A (CTL-A), a natural macrocyclic peptide, has emerged as a highly potent inhibitor of elastase, a key enzyme implicated in the pathogenesis of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1][2][3] A critical aspect of drug development is the assessment of a compound's therapeutic index, which provides a measure of its relative safety. This guide offers a comparative analysis of the therapeutic index of this compound against other elastase inhibitors, supported by experimental data and detailed methodologies.

Understanding the Therapeutic Index

The therapeutic index (TI) is a quantitative comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity.[4][5] It is often expressed as the ratio of the toxic dose for 50% of the population (TD50) to the effective dose for 50% of the population (ED50). A higher TI indicates a wider margin of safety. In early drug development, in vitro data such as the 50% inhibitory concentration (IC50) for efficacy and the 50% cytotoxic concentration (CC50) for toxicity are used to estimate the therapeutic window.

Comparative Efficacy: Elastase Inhibition

This compound has demonstrated superior inhibitory activity against both porcine pancreatic elastase (PPE) and human neutrophil elastase (HNE) when compared to Sivelestat, a clinically approved elastase inhibitor.[1] The potent nanomolar inhibition of elastase is also a characteristic of other related cyclotheonellazoles, such as D-I.[6][7]

CompoundTarget EnzymeIC50 (µM)Source
This compound Porcine Pancreatic Elastase (PPE)0.114 ± 0.002[1]
This compound Human Neutrophil Elastase (HNE)0.321 ± 0.003[1]
Sivelestat Porcine Pancreatic Elastase (PPE)2.96 ± 0.128[1]
Sivelestat Human Neutrophil Elastase (HNE)0.704 ± 0.132[1]
Cyclotheonellazoles D-I Elastase0.016 - 0.0618 (16.0 to 61.8 nM)[6][7]
Comparative Safety: In Vitro Cytotoxicity

A favorable therapeutic index is contingent on low toxicity to normal cells. Studies have shown that this compound does not exhibit cytotoxicity at high concentrations in human lung epithelial cells. This low cytotoxicity profile is also observed in related cyclotheonellazoles.

CompoundCell LineCytotoxicity Concentration (µM)Source
This compound Human Lung Epithelial (BEAS-2B)No cytotoxicity up to 100 µM[1]
This compound ACE2 Overexpressing (ACE2+-293T)No cytotoxicity up to 100 µM[1]
Cyclotheonellazoles D-E Human Breast, Ovarian, and Colon Cancer Cells>100 µM[7]

Based on the available in vitro data, this compound displays a promising therapeutic window. Its high potency against elastase (IC50 in the nanomolar to low micromolar range) combined with a lack of cytotoxicity at concentrations up to 100 µM suggests a high therapeutic index.

Experimental Protocols

Elastase Inhibition Assay

This protocol outlines the general procedure for determining the in vitro inhibitory activity of a compound against elastase.

  • Reagents and Materials:

    • Human Neutrophil Elastase (HNE) or Porcine Pancreatic Elastase (PPE)

    • Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

    • Assay buffer (e.g., Tris-HCl)

    • Test compounds (this compound, Sivelestat)

    • 96-well microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add the elastase enzyme to each well.

    • Add the diluted test compounds to the respective wells and incubate for a predetermined time at a specific temperature (e.g., 15 minutes at 37°C).

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Monitor the fluorescence intensity over time using a plate reader (e.g., excitation at 380 nm and emission at 460 nm).

    • Calculate the rate of reaction for each concentration of the test compound.

    • The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay (CCK-8 Assay)

This protocol describes a method to assess the cytotoxicity of a compound on a cell line.

  • Reagents and Materials:

    • Human cell line (e.g., BEAS-2B)

    • Cell culture medium and supplements

    • Test compounds

    • Cell Counting Kit-8 (CCK-8) reagent

    • 96-well cell culture plate

    • Incubator (37°C, 5% CO2)

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for approximately 12 hours.[1]

    • Treat the cells with various concentrations of the test compounds and incubate for 24 hours.[1]

    • Add 10 µL of the CCK-8 reagent to each well.[1]

    • Incubate the plate for 1-4 hours in the incubator.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Cell viability is calculated as a percentage of the untreated control cells. The CC50 value can be determined if a dose-dependent cytotoxic effect is observed.

Visualizations

G cluster_0 Pathogenesis of Acute Lung Injury Virus SARS-CoV-2 HostCell Host Cell Infection Virus->HostCell ImmuneActivation Systemic Immune Overactivation HostCell->ImmuneActivation Neutrophils Neutrophil Activation ImmuneActivation->Neutrophils Elastase Excessive Elastase Release Neutrophils->Elastase Damage Vascular and Epithelial Damage Elastase->Damage CytokineStorm Pro-inflammatory Cytokines Elastase->CytokineStorm ALI Acute Lung Injury (ALI) / Acute Respiratory Distress Syndrome (ARDS) Damage->ALI CytokineStorm->ALI CTLA This compound CTLA->Elastase Inhibition

Caption: Role of Elastase in Virus-Induced Acute Lung Injury.

G cluster_1 Enzyme Inhibition Assay Workflow A Prepare Serial Dilutions of Test Compound C Add Test Compound and Incubate A->C B Add Elastase Enzyme to 96-well Plate B->C D Add Fluorogenic Substrate C->D E Measure Fluorescence Over Time D->E F Calculate IC50 Value E->F

Caption: Workflow for Determining IC50 of Elastase Inhibitors.

G cluster_2 In Vitro Cytotoxicity Assay Workflow Seed Seed Cells in 96-well Plate Treat Treat with Test Compound for 24h Seed->Treat AddReagent Add CCK-8 Reagent Treat->AddReagent Incubate Incubate for 1-4h AddReagent->Incubate Read Measure Absorbance at 450 nm Incubate->Read Analyze Calculate Cell Viability Read->Analyze

Caption: Workflow for Assessing In Vitro Cytotoxicity.

References

Independent Validation of Cyclotheonellazole A IC50: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclotheonellazole A (CTL-A), a marine-derived cyclic peptide, has garnered significant attention as a potent inhibitor of elastase, a key enzyme implicated in various inflammatory diseases, including acute lung injury. Initial reports highlighted its exceptional potency, though subsequent independent evaluations have presented differing inhibitory concentrations. This guide provides a comprehensive comparison of the reported IC50 values for this compound and its analogs, details the experimental methodologies for elastase inhibition assays, and visualizes the relevant pathways and workflows to offer researchers a clear perspective on its therapeutic potential.

Comparative Analysis of IC50 Values

The inhibitory potency of this compound against elastase has been a subject of investigation with notable variations in reported half-maximal inhibitory concentrations (IC50). The initially reported sub-nanomolar potency has been contrasted by more recent findings from independent total synthesis and characterization, which suggest a lower, yet still potent, inhibitory activity. This discrepancy underscores the critical importance of standardized experimental conditions in determining and comparing inhibitor potencies.

CompoundTarget EnzymeReported IC50Reference
This compound Elastase (unspecified)0.034 nM Carmeli et al. (as cited in Cui et al., 2022)
This compound Porcine Pancreatic Elastase (PPE)114 nM Cui et al., 2022
This compound Human Neutrophil Elastase (HNE)321 nM Cui et al., 2022[1]
Cyclotheonellazole DElastase16.0 nMLin et al., 2023[2]
Cyclotheonellazole EElastase25.3 nMLin et al., 2023
Cyclotheonellazole FElastase28.5 nMLin et al., 2023
Cyclotheonellazole GElastase61.8 nMLin et al., 2023
Cyclotheonellazole HElastase30.3 nMLin et al., 2023
Cyclotheonellazole IElastase20.7 nMLin et al., 2023
Sivelestat (Positive Control)Porcine Pancreatic Elastase (PPE)2,960 nMCui et al., 2022
Sivelestat (Positive Control)Human Neutrophil Elastase (HNE)704 nMCui et al., 2022[1]

Note: The significant difference in the reported IC50 values for this compound may be attributed to variations in experimental conditions such as the source and concentration of the enzyme and substrate, as well as incubation times.[3][1]

Experimental Protocols for Elastase Inhibition Assay

Accurate determination of IC50 values is contingent on a well-defined and consistently executed experimental protocol. Below are two common methodologies for assessing elastase inhibition.

Method 1: Fluorometric Assay using EnzChek® Elastase Assay Kit

This method utilizes a commercially available kit for a straightforward and sensitive measurement of elastase activity.

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute the DQ™ elastin substrate (bovine neck ligament elastin labeled with BODIPY® FL dye) in the buffer to a final concentration of 25 µg/mL.

    • Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • Prepare a solution of elastase (e.g., porcine pancreatic elastase at 0.4 U/mL or human neutrophil elastase at 0.2 U/mL) in the assay buffer.[3]

  • Assay Procedure:

    • In a 96-well microplate, add the inhibitor dilutions.

    • Add the elastase solution to each well containing the inhibitor and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the DQ™ elastin substrate solution to all wells.

    • Incubate the plate at room temperature, protected from light, for a specified duration (e.g., 40 minutes).[3]

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~515 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a control well with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Method 2: Spectrophotometric Assay using a Chromogenic Substrate

This method employs a synthetic peptide substrate that releases a chromophore upon cleavage by elastase.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare a stock solution of the chromogenic substrate N-Succinyl-Ala-Ala-Ala-p-nitroanilide in the assay buffer (e.g., 2 mg/mL for a 4.4 mM solution).

    • Prepare a stock solution of the test inhibitor in a suitable solvent.

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • Prepare a solution of elastase in cold buffer immediately before use (e.g., 0.2–0.5 units/mL).

  • Assay Procedure:

    • In a cuvette or 96-well plate, combine the assay buffer, substrate solution, and inhibitor dilution.

    • Pre-incubate the mixture at a constant temperature (e.g., 25 °C).

    • Initiate the reaction by adding the elastase solution.

    • Monitor the increase in absorbance at 410 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Determine the percentage of inhibition by comparing the reaction rates in the presence of the inhibitor to the rate of an uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

Visualizing Experimental Design and Biological Context

To further clarify the experimental process and the biological role of elastase, the following diagrams are provided.

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Inhibitor Stock (this compound) Incubation Incubate Inhibitor with Elastase Inhibitor->Incubation Elastase Elastase Solution Elastase->Incubation Substrate Substrate (Fluorogenic or Chromogenic) Reaction Add Substrate & Initiate Reaction Substrate->Reaction Incubation->Reaction Measurement Measure Signal (Fluorescence or Absorbance) Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation Plotting Plot Dose-Response Curve Calculation->Plotting IC50 Determine IC50 Plotting->IC50

Caption: Workflow for IC50 determination of elastase inhibitors.

Signaling_Pathway cluster_inflammation Inflammatory Response cluster_damage Tissue Damage Neutrophils Activated Neutrophils Elastase_Release Elastase Release Neutrophils->Elastase_Release ECM_Degradation Extracellular Matrix Degradation (e.g., Elastin) Elastase_Release->ECM_Degradation Tissue_Injury Tissue Injury & Loss of Function ECM_Degradation->Tissue_Injury Cyclotheonellazole_A This compound Cyclotheonellazole_A->Elastase_Release Inhibition

Caption: Inhibition of the elastase-mediated tissue damage pathway by this compound.

References

Comparative Analysis of Cyclotheonellazole A and Sivelestat as Human Neutrophil Elastase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Look at Two Potent Elastase Inhibitors for Researchers and Drug Development Professionals

Human neutrophil elastase (HNE) is a serine protease implicated in a variety of inflammatory diseases, including acute lung injury and chronic obstructive pulmonary disease (COPD). Its role in tissue degradation has made it a key target for therapeutic intervention. This guide provides a comparative overview of two notable HNE inhibitors: Cyclotheonellazole A (CTL-A), a natural macrocyclic peptide, and Sivelestat, a synthetic drug that has seen clinical use.

Quantitative Comparison of Inhibitory Potency

Experimental data demonstrates that this compound is a more potent inhibitor of human neutrophil elastase (HNE) and porcine pancreatic elastase (PPE) than Sivelestat, as indicated by their respective half-maximal inhibitory concentrations (IC50).

InhibitorTarget EnzymeIC50 (μM)
This compound Human Neutrophil Elastase (HNE)0.321 ± 0.003[1]
Porcine Pancreatic Elastase (PPE)0.114 ± 0.002[1]
Sivelestat Human Neutrophil Elastase (HNE)0.704 ± 0.132[1]
Porcine Pancreatic Elastase (PPE)2.96 ± 0.128[1]

Molecular Docking Insights

While a direct comparative docking study providing binding energies for both CTL-A and Sivelestat within the same computational experiment was not identified in the reviewed literature, independent studies have reported on the docking of Sivelestat with HNE. One such study reported a binding energy of -7.7 kcal/mol for Sivelestat, indicating a strong interaction with the enzyme's active site.[2] Computational docking is a valuable tool for predicting the binding mode and affinity of inhibitors to their target proteins.

Experimental Protocols

General Protocol for Comparative Molecular Docking of Elastase Inhibitors

This protocol outlines a representative workflow for performing comparative molecular docking studies of inhibitors against human neutrophil elastase.

1. Preparation of the Receptor Protein:

  • The three-dimensional crystal structure of human neutrophil elastase is obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1H1B.[3]

  • Water molecules and any co-crystallized ligands are removed from the PDB file.

  • Hydrogen atoms are added to the protein structure, and charges are assigned using a force field such as CHARMM.[3]

  • The protein is energy minimized to relieve any steric clashes.

2. Preparation of the Ligands:

  • The 2D structures of the inhibitors (e.g., this compound, Sivelestat) are drawn using chemical drawing software or obtained from databases like PubChem.[4]

  • The 2D structures are converted to 3D structures and optimized using a suitable force field.

  • Partial charges and rotatable bonds are assigned to the ligand molecules.

3. Molecular Docking Simulation:

  • A molecular docking program such as AutoDock Vina or GOLD is used to perform the docking calculations.[5]

  • The binding site on the elastase enzyme is defined. This is typically centered around the catalytic triad (His57, Asp102, Ser195).[5]

  • The docking algorithm explores various conformations and orientations of the ligand within the defined binding site.

  • The binding affinity of each pose is calculated and reported as a docking score (e.g., in kcal/mol). The more negative the score, the stronger the predicted binding.

4. Analysis of Docking Results:

  • The docked poses of the different inhibitors are visualized and compared.

  • The interactions between the inhibitors and the amino acid residues in the binding pocket (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the molecular basis of inhibition.

  • The docking scores of the different inhibitors are compared to predict their relative binding affinities.

Visualizing the Science

To better understand the processes involved in this research, the following diagrams illustrate the general workflow of a comparative docking study and a simplified signaling pathway of elastase inhibition.

docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Protein Preparation Protein Preparation Define Binding Site Define Binding Site Protein Preparation->Define Binding Site Ligand Preparation Ligand Preparation Run Docking Algorithm Run Docking Algorithm Ligand Preparation->Run Docking Algorithm Define Binding Site->Run Docking Algorithm Score Poses Score Poses Run Docking Algorithm->Score Poses Analyze Interactions Analyze Interactions Score Poses->Analyze Interactions Compare Inhibitors Compare Inhibitors Analyze Interactions->Compare Inhibitors

Caption: General workflow for a comparative molecular docking study.

signaling_pathway Inflammatory Stimulus Inflammatory Stimulus Neutrophil Activation Neutrophil Activation Inflammatory Stimulus->Neutrophil Activation Elastase Release Elastase Release Neutrophil Activation->Elastase Release Elastin Degradation Elastin Degradation Elastase Release->Elastin Degradation Tissue Damage Tissue Damage Elastin Degradation->Tissue Damage Inhibitor (CTL-A / Sivelestat) Inhibitor (CTL-A / Sivelestat) Inhibitor (CTL-A / Sivelestat)->Elastase Release

References

Safety Operating Guide

Safe Disposal of Cyclotheonellazole A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Cyclotheonellazole A, a potent elastase and chymotrypsin inhibitor, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1][2][3] This guide provides detailed procedures for the proper disposal of this compound, in solid (powder) and solution forms, tailored for researchers, scientists, and drug development professionals.

Key Safety and Hazard Information

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] Adherence to the safety protocols outlined in the material safety data sheet (MSDS) is crucial.

Hazard Classification:

  • Acute toxicity, Oral (Category 4)[4]

  • Acute aquatic toxicity (Category 1)[4]

  • Chronic aquatic toxicity (Category 1)[4]

Hazard Statement Code
Harmful if swallowed.H302[4]
Very toxic to aquatic life with long lasting effects.H410[4]
Precautionary Statement Code
Wash skin thoroughly after handling.P264[4]
Do not eat, drink or smoke when using this product.P270[4]
Avoid release to the environment.P273[4]
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P301 + P312[4]
Rinse mouth.P330[4]
Collect spillage.P391[4]
Dispose of contents/ container to an approved waste disposal plant.P501[4]

Experimental Protocols for Disposal

Proper disposal of this compound must be carried out in accordance with institutional, local, and national regulations for hazardous waste. The following protocols provide a step-by-step guide for its safe disposal.

Personal Protective Equipment (PPE) Requirements: Before handling this compound for any purpose, including disposal, the following PPE must be worn:

  • Eye Protection: Safety goggles with side-shields.[4]

  • Hand Protection: Protective gloves.

  • Skin and Body Protection: Impervious clothing.[4]

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form to avoid dust and aerosol formation.[4]

Disposal of Solid this compound (Powder):

  • Waste Collection:

    • Carefully collect any waste this compound powder in a clearly labeled, sealed container.

    • The container must be appropriate for hazardous chemical waste.

  • Labeling:

    • Label the waste container clearly as "Hazardous Waste: this compound" and include the relevant hazard pictograms.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[4]

  • Disposal:

    • Arrange for pickup and disposal by an approved waste disposal company. Do not attempt to dispose of solid this compound down the drain or in regular trash.

Disposal of this compound Solutions:

  • Waste Collection:

    • Collect all aqueous and solvent-based solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Labeling:

    • Clearly label the container with "Hazardous Waste: this compound Solution" and list the solvent(s) used. Include relevant hazard pictograms.

  • Storage:

    • Store the waste container in a cool, well-ventilated, designated hazardous waste storage area.

  • Disposal:

    • Dispose of the contents and the container through an approved waste disposal plant.[4] Avoid release to the environment and do not pour down the drain, as it is very toxic to aquatic life.[4]

Spill Cleanup and Disposal:

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[4]

  • Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[4]

  • Cleanup:

    • For solutions, absorb the spill with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[4]

    • For powder, carefully sweep or vacuum the spilled material, avoiding dust generation.

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[4]

  • Disposal of Cleanup Materials: Collect all contaminated materials (absorbents, PPE, etc.) in a sealed, labeled hazardous waste container and dispose of it according to the procedures for solid or solution waste as appropriate.[4]

Disposal Workflow Diagram

cluster_start Start: this compound Waste cluster_solid Solid Waste (Powder) cluster_solution Liquid Waste (Solution) cluster_spill Spill start Identify Waste Type solid_collect Collect in Labeled, Sealed Container start->solid_collect Solid liquid_collect Collect in Labeled, Leak-Proof Container start->liquid_collect Liquid spill_contain Contain Spill & Ensure Ventilation start->spill_contain Spill solid_store Store in Designated Hazardous Waste Area solid_collect->solid_store solid_dispose Dispose via Approved Waste Disposal Plant solid_store->solid_dispose liquid_store Store in Designated Hazardous Waste Area liquid_collect->liquid_store liquid_dispose Dispose via Approved Waste Disposal Plant liquid_store->liquid_dispose spill_cleanup Absorb/Sweep Up Contaminated Material spill_contain->spill_cleanup spill_decontaminate Decontaminate Surfaces with Alcohol spill_cleanup->spill_decontaminate spill_collect Collect Cleanup Debris in Labeled, Sealed Container spill_decontaminate->spill_collect spill_dispose Dispose as Hazardous Waste spill_collect->spill_dispose

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Cyclotheonellazole A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for handling Cyclotheonellazole A. It includes detailed operational procedures, disposal plans, and relevant biological data to ensure safe laboratory practices and to support further research and development.

Hazard Identification and Safety Precautions

This compound is a potent peptide that requires careful handling to avoid exposure and environmental contamination.

GHS Classification:

  • Acute Oral Toxicity: Category 4 (Harmful if swallowed)[1]

  • Acute Aquatic Toxicity: Category 1 (Very toxic to aquatic life)[1]

  • Chronic Aquatic Toxicity: Category 1 (Very toxic to aquatic life with long lasting effects)[1]

Personal Protective Equipment (PPE)

To ensure personal safety, the following personal protective equipment must be worn at all times when handling this compound:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: Impervious clothing, such as a lab coat or a disposable suit, to prevent skin contact.

  • Respiratory Protection: A suitable respirator should be used to avoid inhalation of dust or aerosols. Work should be conducted in a well-ventilated area, preferably within a fume hood.

Operational Plan: Safe Handling and Storage

Adherence to the following procedures is critical for the safe handling and storage of this compound.

Handling Procedures:
  • Preparation: Before handling, ensure that a safety shower and an eye wash station are readily accessible.

  • Weighing and Aliquoting:

    • Conduct all weighing and aliquoting of solid this compound within a certified chemical fume hood to minimize inhalation exposure.

    • Use appropriate tools (e.g., spatulas, weighing paper) and clean them thoroughly after use.

  • Dissolving:

    • When dissolving in a solvent, add the solvent to the solid slowly to avoid splashing.

    • Ensure the chosen solvent is compatible with the experimental protocol and subsequent disposal methods.

  • General Handling:

    • Avoid direct contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the laboratory area where this compound is handled.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Storage:
  • Solid Form: Store in a tightly sealed container in a cool, well-ventilated area at -20°C.

  • In Solvent: Store in a tightly sealed container at -80°C.

  • General: Keep away from direct sunlight and sources of ignition. Store separately from strong acids/alkalis and strong oxidizing/reducing agents.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

  • Chemical Waste:

    • Dispose of unused this compound and any solutions containing the compound as hazardous chemical waste.

    • Collect all waste in a designated, properly labeled, and sealed container.

    • Do not dispose of this compound down the drain, as it is very toxic to aquatic life.[1]

  • Contaminated Materials:

    • All disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) should be collected in a designated hazardous waste container.

  • Disposal Method:

    • All waste containing this compound must be disposed of through an approved waste disposal plant. Follow all local, state, and federal regulations for hazardous waste disposal.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

ParameterValueSource
IC₅₀ (Elastase) 0.034 nMMedChemExpress
IC₅₀ (Chymotrypsin) 0.62 nMMedChemExpress
Cytotoxicity No cytotoxicity observed at concentrations up to 100 μM in a human lung epithelial cell line (BEAS-2B) and an ACE2 overexpression cell line (ACE2+- 293T).[2]
LD₅₀ (Oral) Data not available. Classified as Acute Toxicity, Oral (Category 4).[1]

Experimental Protocol: Elastase Inhibition Assay

This protocol outlines a method for determining the inhibitory activity of this compound against elastase.

Materials:

  • This compound

  • Human Neutrophil Elastase (HNE)

  • Fluorogenic elastase substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare this compound dilutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in Assay Buffer to achieve a range of desired concentrations.

  • Prepare Enzyme and Substrate Solutions:

    • Prepare a working solution of HNE in Assay Buffer.

    • Prepare a working solution of the fluorogenic substrate in Assay Buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add 20 µL of the this compound dilution.

    • Add 160 µL of the HNE solution to each well.

    • Incubate the plate at room temperature for 15 minutes, protected from light.

    • Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.

  • Measurement:

    • Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

    • Continue to measure the fluorescence every minute for at least 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Postulated Signaling Pathway Inhibition

This compound is a potent inhibitor of elastase. Elastase is known to play a role in inflammatory signaling. While the direct effects of this compound on specific signaling pathways are still under investigation, it is plausible that by inhibiting elastase, it can modulate downstream inflammatory pathways such as the NF-κB pathway. Other elastase inhibitors have been shown to inhibit NF-κB activation.[3]

Cyclotheonellazole_A_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Inflammatory_Stimulus Inflammatory Stimulus Neutrophil Neutrophil Inflammatory_Stimulus->Neutrophil Elastase Elastase Neutrophil->Elastase Release IKK IKK Complex Elastase->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF_κB NF-κB (p65/p50) IκBα->NF_κB Nucleus Nucleus NF_κB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Cyclotheonellazole_A This compound Cyclotheonellazole_A->Elastase Inhibition

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.